Bombesin
Description
Properties
Molecular Formula |
C71H110N24O18S |
|---|---|
Molecular Weight |
1619.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1 |
InChI Key |
QXZBMSIDSOZZHK-DOPDSADYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
Foundational & Exploratory
Bombesin peptide structure and amino acid sequence
An In-depth Technical Guide to Bombesin Peptide: Structure, Function, and Experimental Analysis
Introduction
This compound (BBS) is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina.[1] It belongs to a larger family of this compound-like peptides, which are widely distributed in the neural and endocrine cells of mammals.[2] The two primary mammalian homologues are Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[1][3] These peptides exert a wide range of physiological effects, including the regulation of gastrointestinal hormone release, smooth muscle contraction, feeding behavior, and cell growth, by activating a specific family of G-protein-coupled receptors (GPCRs).[4] Due to the overexpression of this compound receptors in various human cancers, such as prostate, breast, and small cell lung cancer, this compound and its analogs have become attractive targets for the development of diagnostic and therapeutic agents. This guide provides a detailed overview of the structure, amino acid sequence, receptor interactions, signaling pathways, and key experimental methodologies relevant to this compound research.
Structure and Amino Acid Sequence
This compound and its related peptides are synthesized as larger precursor proteins that are enzymatically processed to their mature, active forms. The mature peptides typically range from eight to fourteen residues in length. The C-terminal region is highly conserved and essential for biological activity.
Amino Acid Sequences
The primary structures of amphibian this compound and its key mammalian counterparts, GRP and NMB, are detailed below. GRP shares high homology with this compound at its C-terminus, whereas NMB shows some variation.
| Peptide Name | Origin | Amino Acid Sequence | Length |
| This compound (BBS) | Amphibian (Bombina bombina) | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 14 aa |
| Gastrin-Releasing Peptide (GRP) | Mammalian (Porcine) | Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 27 aa |
| Neuromedin B (NMB) | Mammalian (Porcine) | Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH₂ | 10 aa |
| Canine GRP-27 | Mammalian (Canine) | Ala-Pro-Val-Pro-Gly-Gly-Gln-Gly-Thr-Val-Leu-Asp-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 27 aa |
Note: pGlu denotes pyroglutamic acid. Sequences are derived from various sources.
This compound Receptors and Binding Affinities
The biological effects of this compound-like peptides are mediated by three main GPCR subtypes:
-
BB₁ Receptor (NMBR) : Shows a preference for Neuromedin B.
-
BB₂ Receptor (GRPR) : Shows a preference for Gastrin-Releasing Peptide.
-
BB₃ Receptor (BRS-3) : An orphan receptor with no known high-affinity natural ligand.
The binding affinity of various ligands to these receptors is a critical parameter in drug development and is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
Receptor Binding Affinity Data
The following table summarizes the binding affinities of selected this compound analogs for the Gastrin-Releasing Peptide Receptor (GRPR), which is frequently overexpressed in human tumors. The data is derived from competitive binding assays using GRPR-expressing cells, such as the human prostate cancer cell line PC-3.
| Compound/Ligand | Cell Line | Radioligand | Binding Affinity (Kᵢ or IC₅₀, nM) | Reference |
| This compound | Human Prostate Cancer | ¹²⁵I-[Tyr⁴]this compound | ~1.5 | |
| [¹⁷⁷Lu]Lu-AMBA | PC-3 | ¹²⁵I-[Tyr⁴]this compound | 0.33 ± 0.16 | |
| [¹⁷⁷Lu]Lu-TacsBOMB5 | PC-3 | ¹²⁵I-[Tyr⁴]this compound | 12.6 ± 1.02 | |
| [⁶⁸Ga]Ga-LW02060 (Agonist) | PC-3 | ¹²⁵I-[Tyr⁴]this compound | 5.57 ± 2.47 | |
| [⁶⁸Ga]Ga-LW02080 (Antagonist) | PC-3 | ¹²⁵I-[Tyr⁴]this compound | 21.7 ± 6.69 | |
| In-DOTA-β-Ala-BBN[7–14]NH₂ | PC-3 | ¹²⁵I-Tyr⁴-BBN | 2.1 ± 0.2 | |
| In-DOTA-8-Aoc-BBN[7–14]NH₂ | PC-3 | ¹²⁵I-Tyr⁴-BBN | 1.1 ± 0.1 | |
| GRP (14-27) | MC-26 Mouse Colon Cancer | ¹²⁵I-GRP | ~0.45 (High affinity site) |
Intracellular Signaling Pathways
Activation of this compound receptors, particularly the GRPR, initiates a cascade of intracellular signaling events. These pathways are primarily coupled through the Gq/11 and G12/13 families of heterotrimeric G-proteins.
Key signaling events include:
-
Phospholipase C (PLC) Activation : The Gαq subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization : IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
Protein Kinase C (PKC) Activation : DAG and elevated Ca²⁺ levels synergistically activate PKC, which phosphorylates numerous downstream targets, influencing cell growth and proliferation.
-
EGFR Transactivation : A critical pathway for the growth-promoting effects of this compound involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This can occur through Src kinase-mediated activation of matrix metalloproteinases (MMPs), which cleave and release EGFR ligands like heparin-binding EGF (HB-EGF).
Caption: this compound Receptor (GRPR) Signaling Pathways.
Key Experimental Protocols
Characterizing the interaction between this compound analogs and their receptors requires specific biochemical and cell-based assays.
Competitive Receptor Binding Assay
This assay determines the binding affinity (IC₅₀ or Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Methodology:
-
Cell Culture : Plate GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) in 24-well plates and culture until a suitable confluency is reached (e.g., 2 x 10⁵ cells/well).
-
Assay Preparation : Wash cells with an ice-cold binding buffer (e.g., RPMI 1640 with 0.2% BSA and 20 mM HEPES).
-
Competition : Add a constant concentration of a radioligand (e.g., 0.01 nM ¹²⁵I-[Tyr⁴]this compound) to each well along with varying concentrations of the unlabeled test compound (competitor), typically from 1 pM to 10 µM.
-
Incubation : Incubate the plates at 37°C for 1 hour with gentle agitation to allow binding to reach equilibrium.
-
Washing : Aspirate the medium and wash the cells twice with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis & Counting : Solubilize the cells (e.g., using trypsin or NaOH) and measure the bound radioactivity using a gamma counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.
Caption: Workflow for a Competitive Receptor Binding Assay.
Intracellular Calcium Mobilization Assay
This functional assay measures receptor activation by detecting the transient increase in intracellular calcium concentration following agonist stimulation.
Methodology:
-
Cell Preparation : Harvest GRPR-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Stimulation : Place the cell suspension in a fluorometer. After establishing a stable baseline fluorescence, inject the test compound (agonist or antagonist) into the cuvette.
-
Measurement : Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis : The peak fluorescence response is used to quantify the agonist's potency (EC₅₀) or the antagonist's inhibitory effect. Positive controls like ATP and a known this compound agonist are used for comparison.
Radioligand Internalization Assay
This assay quantifies the extent to which a radiolabeled this compound analog is transported into the cell after binding to its surface receptor, a key property for radiopharmaceutical therapy.
Methodology:
-
Cell Plating : Seed cells in culture dishes and grow for 48 hours.
-
Incubation : Rinse cells with internalization medium (e.g., DMEM with 1% FBS) and add the radiolabeled this compound analog. Incubate at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
Fractionation : At each time point, stop the internalization by placing the dishes on ice.
-
Surface-Bound Radioactivity : Collect the supernatant and wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip surface-bound ligands. The radioactivity in this acid wash represents the surface-bound fraction.
-
Internalized Radioactivity : Lyse the remaining cells with a basic solution (e.g., 1N NaOH). The radioactivity in the lysate represents the internalized fraction.
-
-
Counting and Analysis : Measure the radioactivity in all fractions using a gamma counter. Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
References
The Multifaceted Role of Bombesin in Gastrointestinal Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina, and its mammalian homologue, gastrin-releasing peptide (GRP), are pivotal regulators of a wide array of physiological processes within the gastrointestinal (GI) tract.[1][2] These peptides exert their effects by binding to specific G-protein coupled receptors, thereby influencing gut motility, secretion of gastric acid and pancreatic enzymes, and the release of other gastrointestinal hormones.[1][3][4] This technical guide provides an in-depth exploration of the physiological functions of this compound in the GI tract, summarizing key quantitative data, detailing experimental methodologies, and illustrating the intricate signaling pathways involved.
Core Physiological Functions
This compound's actions in the gastrointestinal system are diverse and significant, impacting nearly every major function of the gut.
Regulation of Gastric Acid Secretion
This compound and GRP are potent stimulators of gastrin release from G-cells in the stomach, which in turn promotes gastric acid secretion. However, the central administration of this compound-like peptides has been shown to paradoxically inhibit gastric acid secretion, highlighting a complex dual regulatory mechanism involving both central and peripheral pathways. Intracerebroventricular (ICV) administration of this compound in rats significantly reduces gastric acid output. Studies in duodenal ulcer patients have shown that this compound infusion leads to a higher peak acid output compared to normal subjects, despite similar gastrin responses, suggesting an increased parietal cell sensitivity or mass in these patients.
Modulation of Gastrointestinal Motility
The effects of this compound on GI motility are complex and can be both stimulatory and inhibitory depending on the region of the gut and the species being studied. In humans, this compound increases lower esophageal sphincter pressure, delays gastric emptying, and inhibits the mechanical activity of the duodenum and jejunum. In conscious cats, this compound and GRP initially slow gastric emptying and decrease antral motility, but this effect reverses after prolonged infusion. Central administration of this compound in rats also leads to a dose-related delay in gastric emptying and small intestinal transit.
Stimulation of Hormone Release
This compound is a key player in the neurohormonal regulation of the gut, stimulating the release of several important hormones.
-
Gastrin: As mentioned, this compound is a potent releaser of gastrin.
-
Cholecystokinin (CCK): this compound stimulates the release of CCK from the duodenal mucosa, which in turn influences gallbladder contraction and pancreatic enzyme secretion. This effect is believed to be a primary mechanism through which this compound exerts its effects on the pancreas and gallbladder. The inhibition of gastric emptying by this compound-like peptides is also dependent on CCK-A receptor activation.
-
Pancreatic Polypeptide, Insulin, and Glucagon: this compound administration induces the release of insulin, glucagon, and pancreatic polypeptide from the human pancreas.
Pancreatic Secretion
This compound stimulates pancreatic secretion, primarily of enzymes, an effect largely mediated by the release of CCK. The pancreatic juice produced in response to this compound is rich in protein and poor in bicarbonate. Studies in dogs have shown a dose-dependent increase in pancreatic protein output with this compound infusion.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various studies on the physiological effects of this compound.
| Parameter | Species | This compound Dose/Concentration | Effect | Reference |
| Gastric Acid Secretion | Human (Duodenal Ulcer Patients) | 10 ng/kg/min | Peak acid output: median 24.4 mmol/h | |
| Gastric Acid Secretion | Human (Normal Subjects) | 10 ng/kg/min | Peak acid output: median 14.0 mmol/h | |
| Gastrin Release | Human (Duodenal Ulcer Patients) | 10 ng/kg/min | Plasma gastrin output: median 22.4 pmol/l/min | |
| Gastrin Release | Human (Normal Subjects) | 10 ng/kg/min | Plasma gastrin output: median 24.4 pmol/l/min | |
| CCK Release | Rat (in vitro perfused duodenojejunum) | 10⁻⁷ M | Biphasic release: initial ~700% increase, sustained ~250% increase above basal | |
| CCK Release | Rat (in vitro perfused duodenojejunum) | 10⁻⁸ M | Half-maximal effect for CCK release | |
| Pancreatic Amylase Concentration | Human | 15 ng/kg/min | Basal: 70 dye U/ml; Post-bombesin: 620 dye U/ml | |
| Pancreatic Amylase Output | Human | 15 ng/kg/min | Basal: 1000 dye U/15 min; Post-bombesin: 15,800 dye U/15 min |
This compound Receptor Subtypes and Signaling Pathways
This compound exerts its effects through a family of G-protein coupled receptors. Three main subtypes have been identified in mammals:
-
BB1 (Neuromedin B receptor): Shows a higher affinity for neuromedin B (NMB).
-
BB2 (Gastrin-Releasing Peptide receptor): Has a higher affinity for GRP and is the primary receptor for this compound's effects in the GI tract.
-
BB3 (Orphan receptor): Its endogenous ligand is still unknown, but it is thought to be involved in regulating motility.
Upon ligand binding, these receptors activate intracellular signaling cascades. A predominant pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates the physiological responses to this compound, such as hormone secretion and smooth muscle contraction.
Caption: this compound/GRP signaling pathway via the BB2 receptor.
Key Experimental Protocols
Understanding the methodologies used to elucidate the functions of this compound is crucial for researchers. Below are detailed protocols for key experiments cited in the literature.
In Vivo Measurement of Gastric Acid Secretion in Rats
This protocol is based on descriptions of experiments investigating the central effects of this compound on gastric acid secretion.
Caption: Experimental workflow for in vivo gastric acid secretion measurement.
In Vitro Perfused Duodenojejunum Model for CCK Release
This protocol is derived from studies investigating the mechanisms of CCK release.
-
Animal Preparation: A rat is anesthetized, and the duodenojejunum is isolated.
-
Cannulation: The superior mesenteric artery and the portal vein are cannulated for perfusion and effluent collection, respectively. The proximal duodenum and distal jejunum are also cannulated for luminal perfusion.
-
Perfusion: The isolated segment is transferred to a perfusion chamber and perfused arterially with a Krebs-Ringer bicarbonate buffer containing dextran and amino acids, gassed with 95% O₂ and 5% CO₂.
-
Basal Collection: After a stabilization period, the portal vein effluent is collected at regular intervals to establish a basal CCK release rate.
-
This compound Administration: this compound is added to the arterial perfusate at various concentrations.
-
Sample Collection: Portal vein effluent is continuously collected throughout the experiment.
-
CCK Measurement: The concentration of CCK in the collected samples is determined by radioimmunoassay (RIA).
Conclusion
This compound and its related peptides are integral to the complex regulatory network of the gastrointestinal tract. Their diverse physiological functions, from modulating gastric acid secretion and motility to stimulating the release of key gut hormones, underscore their importance in maintaining digestive homeostasis. A thorough understanding of their mechanisms of action, receptor interactions, and signaling pathways is essential for researchers and drug development professionals seeking to modulate these systems for therapeutic benefit. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the multifaceted roles of this compound in gastrointestinal health and disease.
References
- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemistry, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | hormone | Britannica [britannica.com]
- 4. Antagonists of this compound and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Bombesin in Central Nervous System Regulation: A Technical Guide
Abstract
The bombesin family of peptides, including the amphibian-derived this compound and its mammalian counterparts gastrin-releasing peptide (GRP) and neuromedin B (NMB), play a crucial modulatory role within the central nervous system (CNS).[1] Through their interaction with a family of G protein-coupled receptors (GPCRs), namely BB1 (NMBR), BB2 (GRPR), and the orphan receptor BB3 (BRS-3), these peptides influence a wide array of physiological and behavioral processes.[2] This technical guide provides an in-depth overview of the current understanding of this compound's function in the CNS, with a particular focus on its involvement in appetite regulation, thermoregulation, and stress responses. We present a compilation of quantitative data on receptor binding affinities and in vivo dose-responses, detailed experimental protocols for key research methodologies, and visual representations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to the this compound System in the CNS
This compound-like peptides are widely distributed throughout the mammalian brain and are implicated as key neuromodulators.[3] Their actions are mediated by three distinct receptor subtypes, each with a unique distribution and ligand affinity, suggesting specific physiological roles.[4] The BB1 receptor shows a preference for NMB, while the BB2 receptor has a higher affinity for GRP.[2] this compound itself binds with high affinity to both BB1 and BB2 receptors. The BB3 receptor's endogenous ligand remains to be definitively identified, but it is a subject of intense research due to its role in metabolism and energy homeostasis. Activation of these receptors initiates a cascade of intracellular signaling events, primarily through Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream effects.
Quantitative Data on this compound Receptor Interactions and Physiological Effects
A quantitative understanding of ligand-receptor interactions and their physiological consequences is paramount for research and drug development. The following tables summarize key data in this area.
Table 1: this compound Receptor Binding Affinities (Ki values)
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| BB1 (NMBR) | Neuromedin B (NMB) | Human | ~1 | |
| Gastrin-Releasing Peptide (GRP) | Human | >100 | ||
| This compound | Human | 1-10 | ||
| PD 168368 (Antagonist) | Multiple | 15-45 | ||
| BB2 (GRPR) | Gastrin-Releasing Peptide (GRP) | Human | ~1 | |
| Neuromedin B (NMB) | Human | >50 | ||
| This compound | Human | 1-10 | ||
| BRS-3 (BB3) | [D-Phe6, β-Ala11, Phe13, Nle14]this compound(6-14) | Human | ~7.4 | |
| Gastrin-Releasing Peptide (GRP) | Guinea Pig | 290 | ||
| Neuromedin B (NMB) | Guinea Pig | 20,000 |
Table 2: Dose-Dependent Effects of Central this compound Administration
| Physiological Response | Species | Route of Administration | Dose | Observed Effect | Reference |
| Food Intake | Rat | Subcutaneous | Dose-dependent | Suppression of meal size | |
| Rat | Fourth Ventricle (ICV) | ≥ 10 ng | Suppression of chow intake | ||
| Human | Intravenous Infusion | - | Reduced feelings of hunger and a trend towards decreased food intake | ||
| Thermoregulation | Rat | Intracisternal | ≤ 1 ng/200g | Potent lowering of core body temperature in the cold | |
| Rabbit | Preoptic/Anterior Hypothalamus | 125, 250, 500 ng | Dose-related decrease in threshold temperatures for metabolic cold defense | ||
| Bullfrog (larval/adult female) | Intracerebroventricular | Dose-dependent | Decrease in preferred body temperature | ||
| Gastrointestinal Function | Rat | Intracerebroventricular | 10 µg | Inhibition of basal biliary volume and gastric acid secretion | |
| Rat | Intracerebroventricular | 0.1-10 µg | Dose-related increase in duodenal contraction frequency |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides protocols for key experiments in this compound research.
In Vitro Receptor Autoradiography
This protocol outlines the localization of this compound receptor subtypes in brain tissue sections.
Materials:
-
Rat brain tissue, frozen and sectioned (e.g., 20 µm)
-
Radioligands: 125I-(Tyr4)BBS (for total binding), 125I-(d-Tyr0)NMB (for NMB-preferring sites)
-
Unlabeled ligands: this compound (BBS), Neuromedin B (NMB) for displacement
-
Incubation buffer (e.g., Tris-HCl with protease inhibitors)
-
Washing buffer
-
Autoradiography film (e.g., tritium-sensitive film)
-
Developing and fixing solutions
-
Image analysis software
Procedure:
-
Tissue Preparation: Mount frozen brain sections onto gelatin-coated slides and allow them to thaw and dry.
-
Pre-incubation: Pre-incubate the slides in incubation buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides with the desired radioligand.
-
For total BBS/GRP-preferring sites: Incubate with 125I-(Tyr4)BBS. To distinguish between BBS/GRP and NMB-preferring sites, perform competitive binding by co-incubating adjacent sections with 125I-(Tyr4)BBS and 100 nM NMB. Binding that is not displaced by NMB is considered BBS/GRP-preferring.
-
For NMB-preferring sites: Incubate with 125I-(d-Tyr0)NMB.
-
For non-specific binding: Incubate a set of slides with the radioligand in the presence of a high concentration (e.g., 1 µM) of unlabeled this compound.
-
-
Washing: Wash the slides in ice-cold washing buffer to remove unbound radioligand.
-
Drying: Quickly dry the slides under a stream of cool, dry air.
-
Autoradiography: Appose the slides to autoradiography film in a light-tight cassette and expose for an appropriate duration.
-
Development: Develop and fix the film according to the manufacturer's instructions.
-
Analysis: Digitize the autoradiograms and perform densitometric analysis to quantify receptor density in different brain regions.
In Vivo Central Administration of this compound
This protocol describes the direct administration of this compound into the brain ventricles of rodents.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microsyringe pump
-
This compound solution in sterile saline
-
Suturing materials
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame. Surgically expose the skull.
-
Cannula Implantation: Using predetermined coordinates from a brain atlas, drill a hole in the skull over the target ventricle (e.g., lateral ventricle or fourth ventricle). Lower the guide cannula to the correct depth and secure it to the skull with dental cement and skull screws. Insert a dummy cannula to keep the guide patent.
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Intracerebroventricular (ICV) Injection: On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the ventricle.
-
Connect the injection cannula to a microsyringe pump and infuse the this compound solution at a slow, controlled rate (e.g., 1 µl/min).
-
After the infusion is complete, leave the injection cannula in place for a short period to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.
-
Behavioral/Physiological Assessment: Proceed with the planned behavioral or physiological measurements (e.g., food intake, body temperature monitoring).
Brain Slice Electrophysiology
This protocol provides a general framework for assessing the effects of this compound on neuronal activity in ex vivo brain slices.
Materials:
-
Vibratome or tissue chopper
-
Dissection microscope
-
Recording chamber
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Internal pipette solution
-
This compound stock solution
Procedure:
-
Brain Slice Preparation:
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least one hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF.
-
Under visual guidance, approach a neuron in the target region with a glass micropipette filled with internal solution.
-
Establish a high-resistance seal (GΩ seal) between the pipette tip and the neuronal membrane.
-
Rupture the membrane to achieve whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-clamp mode; postsynaptic currents in voltage-clamp mode).
-
-
This compound Application:
-
Bath-apply this compound at known concentrations to the perfusing aCSF.
-
Record changes in neuronal activity during and after this compound application.
-
Perform dose-response experiments to determine the potency and efficacy of this compound's effects.
-
-
Data Analysis:
-
Analyze the recorded electrophysiological data to quantify changes in membrane potential, firing frequency, synaptic currents, etc.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can greatly enhance comprehension. The following diagrams were generated using the DOT language.
This compound Receptor Signaling Pathway
Caption: this compound receptor signaling cascade.
Experimental Workflow for Assessing Anorectic Effects of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound and this compound-related peptides in the short-term control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-depth Technical Guide to Bombesin Signaling Pathways in Normal and Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intricate signaling pathways initiated by bombesin (BBN) and its related peptides. We will delve into the molecular mechanisms governing cellular responses in both physiological and pathological contexts, with a particular focus on cancer. This document outlines the key receptors, downstream signaling cascades, and the quantitative differences that distinguish this compound signaling in normal versus malignant cells. Furthermore, it includes detailed experimental protocols for studying these pathways and visual diagrams to elucidate complex interactions.
Introduction to this compound and its Receptors
This compound is a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. In mammals, two main BBN-like peptides have been identified: gastrin-releasing peptide (GRP) and neuromedin B (NMB)[1]. These peptides exert their effects by binding to a family of G-protein coupled receptors (GPCRs), which are categorized into three main subtypes:
-
BB1 Receptor (NMBR): Shows a higher affinity for NMB.
-
BB2 Receptor (GRPR): Exhibits a higher affinity for GRP[1].
-
BB3 Receptor (BRS-3): An orphan receptor with no identified endogenous ligand, though it shares significant homology with NMBR and GRPR[1][2].
These receptors are involved in a wide range of physiological processes, including gastrointestinal hormone release, smooth muscle contraction, satiety, and thermoregulation[3].
In the context of cancer, the overexpression of BBN receptors, particularly GRPR, is a well-documented phenomenon in various malignancies, including prostate, breast, lung, pancreatic, and gastrointestinal tumors. This overexpression, often coupled with the production of BBN-like peptides by the tumor cells themselves, can create an autocrine or paracrine loop that drives cancer cell proliferation, survival, and invasion.
Canonical Signaling Pathway in Normal Cells
In normal physiological conditions, the binding of a BBN-like peptide to its cognate receptor (NMBR or GRPR) primarily activates the Gαq/11 family of G-proteins. This initiates a well-defined signaling cascade:
-
G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαq subunit and its dissociation from the βγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate protein kinase C (PKC).
Activated PKC can then phosphorylate a multitude of downstream targets, leading to various cellular responses.
Figure 1: Canonical this compound signaling pathway in normal cells.
Aberrant Signaling in Cancer Cells
In cancer cells, the BBN signaling network is often hijacked to promote malignant phenotypes. While the core Gαq/11-PLC pathway remains active, several key alterations and additional pathways are engaged:
-
Receptor Overexpression: A significant increase in the density of GRPR on the cell surface leads to an amplified response to BBN-like peptides.
-
Autocrine/Paracrine Loops: Tumor cells often synthesize and secrete their own GRP, creating a self-sustaining stimulatory loop that drives continuous proliferation.
-
Pathway Crosstalk: BBN receptor activation can transactivate other critical signaling nodes, most notably the Epidermal Growth Factor Receptor (EGFR). This transactivation can occur through various mechanisms, including Src kinase activation and the release of EGFR ligands.
-
Activation of Pro-Survival and Proliferative Pathways: Beyond PKC, BBN signaling in cancer cells robustly activates other cascades crucial for tumor growth and survival, including:
-
MAPK/ERK Pathway: Promotes cell proliferation.
-
PI3K/Akt Pathway: Mediates cell survival and inhibits apoptosis.
-
Figure 2: Aberrant this compound signaling in cancer cells.
Quantitative Data Summary
The distinction between BBN signaling in normal and cancer cells is often quantitative. The following tables summarize key data points from the literature.
Table 1: this compound Receptor Expression in Normal vs. Cancer Tissues
| Tissue Type | Normal Tissue Receptor Expression | Cancer Tissue Receptor Expression | Predominant Subtype in Cancer | Reference |
| Prostate | Low density | Massively overexpressed in ~100% of cases | GRPR | |
| Breast | Low to moderate | Overexpressed in 41 of 57 cases (~72%) | GRPR | |
| Lung (SCLC) | Low | Overexpressed in 3 of 9 cases (~33%) | GRPR | |
| Lung (Carcinoid) | Low | Overexpressed in 9 of 26 cases (~35%) | BB3 | |
| Pancreas | High physiological expression | Maintained or increased expression | GRPR | |
| Gastrinoma | Low | Expressed in 5 of 5 cases (100%) | GRPR |
Table 2: Binding Affinities (IC50) of BBN Analogs to GRPR
| Compound | Type | Cell Line | IC50 (nM) | Reference |
| [Tyr4]this compound | Agonist | PC3 (Prostate Cancer) | 2.1 ± 0.3 | |
| Demobesin 4 | Agonist | PC3 (Prostate Cancer) | 2.3 ± 0.9 | |
| Demobesin 1 | Antagonist | PC3 (Prostate Cancer) | 3.5 ± 1.1 | |
| Universal Ligand* | Agonist | HEK-GRPR transfected | ~low nM range |
*Universal Ligand: [D-Tyr6,β-Ala11,Phe13,Nle14]this compound(6-14)
Key Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity and density of BBN receptors in a given cell or tissue sample.
Methodology:
-
Cell/Tissue Preparation: Prepare cell membranes from cultured cells (e.g., PC3) or homogenized tumor tissue.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2, BSA, and protease inhibitors).
-
Radioligand: Use a radiolabeled BBN analog, such as 125I-[Tyr4]this compound.
-
Competition Assay:
-
Incubate a fixed concentration of radioligand with cell membranes in the presence of increasing concentrations of a non-labeled competitor ligand (e.g., Demobesin 1).
-
Incubate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Figure 3: Workflow for a radioligand receptor binding assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream event in Gαq-mediated signaling.
Methodology:
-
Cell Culture: Plate cells expressing the BBN receptor (e.g., PC3 or HEK293-GRPR) in a multi-well plate (e.g., 96-well, black-walled).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 30-60 minutes) at 37°C. The AM ester allows the dye to cross the cell membrane.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess extracellular dye.
-
Ligand Preparation: Prepare serial dilutions of the agonist (e.g., GRP) or antagonist to be tested.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject the ligand into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
For agonist dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
-
Conclusion and Future Directions
This compound signaling pathways are integral to various physiological functions but are frequently dysregulated in cancer, where they promote tumor growth and survival through complex autocrine loops and pathway crosstalk. The significant overexpression of BBN receptors, particularly GRPR, on the surface of many cancer cells provides a compelling target for novel diagnostic and therapeutic strategies. Radiolabeled BBN analogs are already being explored for tumor imaging, and BBN-conjugated cytotoxic agents represent a promising avenue for targeted cancer therapy. A deeper understanding of the quantitative and qualitative differences in these signaling networks between normal and malignant cells will be critical for the development of effective and highly specific anti-cancer agents that exploit these pathways.
References
- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Bombesin-Induced Cell Proliferation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin and its mammalian analogues, such as gastrin-releasing peptide (GRP), are neuropeptides that have been identified as potent mitogens for a variety of normal and neoplastic cell types. Their role as autocrine and paracrine growth factors in several human cancers, including small cell lung cancer, prostate cancer, and breast cancer, has made the this compound signaling network a critical area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced cell proliferation, with a focus on the core signaling pathways, quantitative data from key experiments, and detailed experimental protocols for researchers in the field.
This compound Receptors and G-Protein Coupling
This compound-like peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the neuromedin B receptor (NMBR or BB1), the GRP receptor (GRPR or BB2), and the orphan receptor BRS-3 (BB3). These receptors are frequently overexpressed in various cancers. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 and G12/13 families. This activation is a critical first step in the signal transduction cascade that ultimately results in cell proliferation. The coupling to G-proteins initiates a cascade of intracellular signaling events, starting with the activation of phospholipase C.
Core Signaling Pathways
The proliferative signals initiated by this compound are transmitted through a complex and interconnected network of intracellular signaling pathways. The primary pathways implicated in this process are the Phospholipase C (PLC) pathway, the transactivation of the Epidermal Growth Factor Receptor (EGFR), and the subsequent activation of downstream mitogenic cascades.
Phospholipase C (PLC) Pathway and Calcium Mobilization
Activation of Gq/11 by this compound receptors leads to the stimulation of phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This initial, rapid, and transient increase in intracellular calcium is a hallmark of this compound signaling. In many cell types, this is followed by a sustained phase of elevated calcium, which is dependent on the influx of extracellular calcium through plasma membrane channels.
-
DAG and Protein Kinase C (PKC) Activation : DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates a wide range of substrate proteins on serine and threonine residues, leading to the activation of downstream signaling pathways that contribute to cell proliferation.
Transactivation of the Epidermal Growth Factor Receptor (EGFR)
A crucial mechanism in this compound-induced mitogenesis is the transactivation of the EGFR. This process links the G-protein coupled this compound receptors to the potent proliferative signals of the receptor tyrosine kinase (RTK) pathway. The transactivation of EGFR by this compound receptors is a multi-step process that often involves:
-
Src Kinase Activation : this compound receptor activation leads to the rapid activation of the non-receptor tyrosine kinase, Src.
-
Matrix Metalloproteinase (MMP) Activation : Activated Src can then lead to the activation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.
-
Release of EGFR Ligands : Activated MMPs cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) and other EGFR ligands from the cell surface, releasing the mature ligands.
-
EGFR Phosphorylation : The released EGFR ligands then bind to and activate the EGFR, leading to its dimerization and autophosphorylation on specific tyrosine residues (e.g., Tyr1068).[1]
Downstream Mitogenic Signaling: MAPK/ERK and PI3K/Akt Pathways
The activation of both the PLC/PKC pathway and the transactivated EGFR converge on two major downstream signaling cascades that are central to the regulation of cell proliferation:
-
MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a key driver of cell proliferation. Activated EGFR recruits adaptor proteins like Grb2 and Sos, which in turn activate the small G-protein Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that promote the expression of genes involved in cell cycle progression, such as c-fos and c-myc.
-
PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling axis in this compound-induced proliferation. Activated EGFR can recruit and activate PI3K, which then phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as protein kinase B) and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins and activating downstream targets like the mammalian target of rapamycin (mTOR).
Quantitative Data on this compound-Induced Cellular Responses
The following tables summarize key quantitative data from studies on this compound-induced cell proliferation and signaling.
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Cell Proliferation | Mouse Colon Cancer (MC-26) | 0.5-50 nM | Significant dose-dependent increase in [3H]thymidine uptake | [2] |
| Human Small Cell Lung Cancer | 50 nM | Peak colony stimulation (up to 150-fold) | [3] | |
| Calcium Mobilization | Human Prostate Cancer (PC-3) | 100 nM | >200% increase over baseline | [4] |
| Human Prostate Cancer (DU-145) | 100 nM | >100% increase over baseline | [4] | |
| Rat Duodenojejunum | 100 nM | Early, transient (6 min) 500% increase in CCK release (calcium-dependent) | ||
| EGFR Phosphorylation | Lung Cancer (NCI-H1299-BRS-3) | 100 nM BA1 | 4.7-fold increase | |
| ERK Phosphorylation | Lung Cancer (NCI-H1299-BRS-3) | 100 nM BA1 | 2.8-fold increase after 2 min | |
| Receptor Binding Affinity (Kd) | Human Prostate Cancer (PC-3) | - | 1.5 x 10-10 M | |
| Human Prostate Cancer (DU-145) | - | 1.1 x 10-10 M | ||
| Human Gastric Cancer (Hs746T) | - | 0.24 ± 0.07 nM | ||
| Inhibitor IC50 Values | BRS-3 Antagonist on I-BA1 Binding | NCI-H1299-BRS-3 | 750 nM | |
| Gefitinib on BA1-induced EGFR phosphorylation | NCI-H1299-BRS-3 | Effective at 1 and 10 µg/ml |
*BA1: (DTyr6, βAla11, Phe13, Nle14)bombesin6-14
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound-induced cell proliferation are provided below.
[3H]Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum Starvation : Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a serum-free medium for 24 hours.
-
This compound Treatment : Treat the cells with various concentrations of this compound or control vehicle for 18-24 hours.
-
[3H]Thymidine Labeling : Add 1 µCi of [3H]thymidine to each well and incubate for an additional 4-6 hours.
-
Cell Harvesting : Aspirate the medium and wash the cells twice with ice-cold PBS.
-
DNA Precipitation : Add 100 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate for 30 minutes at 4°C to precipitate the DNA.
-
Washing : Wash the wells twice with 5% TCA and then once with 95% ethanol.
-
Solubilization : Add 100 µL of 0.1 M NaOH to each well to solubilize the DNA.
-
Scintillation Counting : Transfer the contents of each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Fura-2 AM Calcium Imaging
This method allows for the ratiometric measurement of intracellular calcium concentrations.
-
Cell Plating : Plate cells on glass coverslips and allow them to grow to 70-80% confluency.
-
Dye Loading : Incubate the cells with 2-5 µM Fura-2 AM in a serum-free medium for 30-60 minutes at 37°C.
-
Washing : Wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.
-
De-esterification : Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
Imaging : Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Stimulation and Data Acquisition : Perfuse the cells with the physiological salt solution and establish a baseline fluorescence. Stimulate the cells with this compound and record the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.
Western Blotting for Phospho-ERK
This technique is used to detect the phosphorylation and activation of ERK.
-
Cell Treatment : Grow cells to near confluency, serum-starve overnight, and then treat with this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection : Wash the membrane as before and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for total ERK1/2 to confirm equal protein loading.
Gelatin Zymography for MMP Activity
This assay detects the activity of gelatinases such as MMP-2 and MMP-9.
-
Sample Preparation : Culture cells in serum-free media and collect the conditioned media. Concentrate the media using a centrifugal filter device.
-
Protein Quantification : Determine the protein concentration of the concentrated conditioned media.
-
Non-reducing SDS-PAGE : Mix equal amounts of protein with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin (1 mg/mL).
-
Electrophoresis : Run the gel at 4°C to separate the proteins based on their molecular weight while preserving their enzymatic activity.
-
Renaturation : After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove the SDS and allow the MMPs to renature.
-
Incubation : Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) overnight at 37°C.
-
Staining and Destaining : Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes and then destain with a solution of methanol and acetic acid.
-
Analysis : Areas of gelatinase activity will appear as clear bands against a blue background, indicating the digestion of the gelatin substrate.
In Vitro Src Kinase Activity Assay
This assay measures the activity of Src kinase.
-
Immunoprecipitation : Lyse this compound-treated cells and immunoprecipitate Src kinase using a specific antibody.
-
Kinase Reaction : Resuspend the immunoprecipitated Src in a kinase buffer containing a Src-specific substrate peptide and [γ-32P]ATP.
-
Incubation : Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stopping the Reaction : Stop the reaction by adding a solution such as 40% trichloroacetic acid (TCA).
-
Separation : Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification : Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound signaling pathways leading to cell proliferation.
References
The Dual Role of Bombesin in Tumorigenesis: A Technical Guide on Growth and Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin (BBS) and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are neuropeptides that exert a wide range of physiological effects.[1] In the context of oncology, these peptides and their corresponding G-protein coupled receptors (GPCRs) have garnered significant attention. The this compound receptor family includes the GRP-preferring receptor (GRPR or BB2), the NMB-preferring receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3).[2] Numerous studies have revealed that various malignancies, including prostate, breast, lung, and pancreatic cancers, overexpress these receptors.[3][4] Furthermore, many of these tumors synthesize and secrete this compound-like peptides, establishing an autocrine loop that stimulates their own growth, making this system a prime target for novel cancer diagnostics and therapeutics.[3] This guide provides a detailed examination of the critical roles this compound plays in two interconnected hallmarks of cancer: tumor growth and angiogenesis.
This compound as a Mitogenic Factor: Fueling Tumor Growth
This compound-like peptides function as potent growth factors for a variety of cancer cell lines. The binding of these peptides to their cognate receptors on tumor cells, primarily GRPR, initiates a signaling cascade that promotes cellular proliferation. This autocrine and/or paracrine stimulation is a key driver of tumor progression in several cancers. The development of this compound receptor antagonists has been a crucial strategy to interrupt this growth-stimulatory cycle.
Quantitative Data: Efficacy of this compound Antagonists on Tumor Growth
The anti-proliferative effects of this compound receptor antagonists have been quantified in numerous preclinical studies. The data below summarizes the significant inhibition of tumor growth observed in xenograft models.
| Antagonist | Cancer Model | Metric | Result | Reference |
| RC-3095 | Hs746T Human Gastric Cancer (in nude mice) | Tumor Volume Doubling Time | Prolonged from 3.6 to 5.1 days | |
| Tumor Growth Rate | Decreased by 76.9% | |||
| Final Tumor Weight | Reduced by 88.3% | |||
| RC-3095 | MDA-MB-435 Human Breast Cancer (in nude mice) | Final Tumor Weight | Decreased by 44% | |
| RC-3940-II | MDA-MB-435 Human Breast Cancer (in nude mice) | Final Tumor Weight | Decreased by 53% | |
| [67Cu]Cu-SAR-BBN | PC-3 Human Prostate Cancer (in mice) | Tumor Growth Inhibition (Day 19) | 93.3% inhibition compared to control | |
| Median Survival | Increased from 34.5 days to >54 days |
Experimental Protocol: In Vivo Tumor Growth Inhibition Study
This protocol outlines a standard methodology for assessing the efficacy of a this compound receptor antagonist on tumor growth using a xenograft model.
-
Cell Culture and Implantation:
-
Human cancer cells known to express this compound receptors (e.g., PC-3, Hs746T) are cultured under standard conditions.
-
An appropriate number of viable cells (typically 1x106 to 1x107) are harvested, resuspended in a suitable medium (e.g., Matrigel or saline), and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
-
Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomly assigned to a control group or a treatment group.
-
The control group receives daily injections of the vehicle (e.g., saline).
-
The treatment group receives daily subcutaneous injections of the this compound antagonist (e.g., 10-20 µg of RC-3095).
-
-
Tumor Measurement and Data Collection:
-
Tumor dimensions are measured with calipers two to three times per week. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Animal body weights are monitored to assess systemic toxicity.
-
At the end of the study (e.g., after 3-6 weeks or when tumors in the control group reach a predetermined size), animals are euthanized.
-
Tumors are excised, weighed, and processed for further analysis (e.g., histology, protein/DNA content).
-
-
Data Analysis:
-
Statistical analysis is performed to compare tumor volumes and final tumor weights between the control and treatment groups.
-
Metrics such as tumor growth rate, tumor volume doubling time, and percentage of tumor growth inhibition are calculated.
-
This compound's Pro-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a few millimeters in size. This compound contributes significantly to this process by stimulating tumor cells to secrete key pro-angiogenic factors. Studies have shown that this compound and GRP can increase the expression of Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Insulin-like Growth Factors (IGFs). These factors act on endothelial cells, promoting their migration and proliferation, which are critical steps in forming new vasculature. Consequently, this compound antagonists not only curb tumor cell proliferation but also exert anti-angiogenic effects.
Quantitative Data: Effects of this compound on Angiogenesis Markers
The following tables summarize quantitative findings on how this compound signaling modulates the expression of angiogenic factors and microvessel density in tumors.
Table 2.1: this compound-Induced Upregulation of Angiogenic Markers in Neuroblastoma
| Model | Marker | Effect of this compound Treatment | Reference |
| SK-N-SH Neuroblastoma Xenografts | VEGF | Enhanced expression | |
| PECAM-1 (Microvessel Marker) | Increased expression |
Table 2.2: Inhibition of Pro-Angiogenic Factors by this compound Antagonists in Breast Cancer
| Antagonist | Cancer Model | Factor | Reduction in Protein Level | Reference |
| RC-3940-II | MDA-MB-435 | bFGF | 44.7% | |
| IGF-II | 24.6% | |||
| VEGF-A | 49.1% | |||
| RC-3095 | MDA-MB-435 | bFGF | 37.1% | |
| IGF-II | 35.7% | |||
| RC-3095 & RC-3940-II | MDA-MB-435 | Microvessel Density | ~37% |
Experimental Protocols for Angiogenesis Assays
Protocol 2.1: Microvessel Density (MVD) Assessment via Immunohistochemistry
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Staining: Sections are incubated with a primary antibody against an endothelial cell marker, such as CD31 (PECAM-1).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen (e.g., DAB) to visualize the antibody-antigen complexes. Sections are then counterstained with hematoxylin.
-
Quantification: "Hot spots" of high vascularization are identified under low magnification. The number of stained microvessels is counted in several high-power fields, and the average MVD is calculated.
Protocol 2.2: In Vitro Endothelial Cell Migration (Boyden Chamber Assay)
-
Chamber Setup: A two-chamber system separated by a porous membrane (e.g., 8 µm pores) is used. The membrane is coated with an extracellular matrix protein like fibronectin or collagen.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are serum-starved and then seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing the test substance (e.g., conditioned medium from this compound-treated tumor cells) or a control medium.
-
Incubation: The chamber is incubated for several hours (e.g., 4-6 hours) to allow cells to migrate through the membrane toward the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Core Signaling Pathways
The binding of this compound-like peptides to their receptors triggers multiple downstream signaling pathways that culminate in cell proliferation and angiogenesis.
-
Gq-PLC-PKC Pathway: Canonically, this compound receptors couple to Gαq proteins. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is central to many of the mitogenic effects of this compound.
-
EGFR Transactivation: A key mechanism for this compound-induced growth is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is often dependent on the activation of Src family kinases and the release of EGFR ligands like TGF-α. This crosstalk between a GPCR and a receptor tyrosine kinase significantly amplifies the proliferative signals.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical downstream effector of this compound signaling, particularly in the context of angiogenesis. Activation of this pathway leads to the phosphorylation and activation of mTOR, which in turn can upregulate the expression of VEGF.
Logical Framework: From Receptor Activation to Tumorigenesis
The multifaceted role of this compound in cancer progression can be visualized as a logical cascade. The initial event—receptor binding—diverges into parallel and interconnected pathways that collectively promote the tumor phenotype. This framework highlights critical nodes that are attractive targets for therapeutic intervention.
Conclusion and Therapeutic Outlook
This compound and its related peptides are integral players in the progression of numerous cancers, acting as potent autocrine/paracrine factors that simultaneously drive tumor cell proliferation and orchestrate the development of a supportive vascular network. The detailed understanding of the signaling pathways involved, particularly the Gq-PLC and PI3K/Akt axes and the transactivation of EGFR, has illuminated multiple vulnerabilities for therapeutic attack.
The development of high-affinity this compound receptor antagonists has demonstrated significant promise in preclinical models, effectively attenuating both tumor growth and angiogenesis. Beyond their direct anti-proliferative effects, the overexpression of this compound receptors on cancer cells makes them ideal targets for the delivery of cytotoxic agents, such as radionuclides or chemotherapeutics, directly to the tumor site. This dual approach—blocking growth signals while delivering a payload—positions the this compound system as a highly attractive target for the next generation of precision cancer therapies. Future research will likely focus on optimizing antagonist design, developing novel drug conjugates, and translating these promising preclinical findings into clinical success.
References
- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Expression of Bombesin Receptors in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bombesin (BN) family of peptides and their corresponding receptors have emerged as a significant area of investigation in oncology. This family includes mammalian peptides such as gastrin-releasing peptide (GRP) and neuromedin B (NMB), which exert their effects through three main G protein-coupled receptors: the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan receptor, this compound receptor subtype 3 (BRS-3 or BB3)[1]. These receptors are frequently overexpressed in a variety of human cancers, including those of the prostate, breast, lung, and pancreas, while exhibiting limited expression in normal adult tissues[2][3]. This differential expression profile makes them attractive targets for cancer diagnosis, imaging, and therapy[2][4].
This technical guide provides a comprehensive overview of this compound receptor expression across different cancer types, details the experimental protocols for their detection and quantification, and elucidates the key signaling pathways they modulate in cancer cells.
Data Presentation: this compound Receptor Expression in Human Cancers
The following table summarizes the quantitative data on the expression of this compound receptor subtypes in various human cancers, compiled from multiple studies. The data is primarily derived from techniques such as in vitro receptor autoradiography and immunohistochemistry.
| Cancer Type | Receptor Subtype | Number of Positive Tumors / Total Tumors | Percentage of Positive Tumors | Receptor Density/Notes | Reference(s) |
| Prostate Cancer | GRP-R (BB2) | 12 / 12 | 100% | High density | |
| NMB-R (BB1) | Infrequent | 0-20% | |||
| BRS-3 (BB3) | Infrequent | 0-20% | |||
| Breast Cancer | GRP-R (BB2) | 41 / 57 | 71.9% | Often high density, positive correlation with estrogen receptor expression | |
| Small Cell Lung Cancer (SCLC) | GRP-R (BB2) | 3 / 9 | 33.3% | Low density | |
| BRS-3 (BB3) | 4 / 9 | 44.4% | |||
| Non-Small Cell Lung Cancer (NSCLC) | GRP-R (BB2) | 62-78% | |||
| NMB-R (BB1) | 68% | ||||
| BRS-3 (BB3) | 8% | ||||
| Gastrinoma | GRP-R (BB2) | 5 / 5 | 100% | ||
| Intestinal Carcinoids | NMB-R (BB1) | 11 / 24 | 45.8% | High density | |
| Bronchial Carcinoids | NMB-R (BB1) | 1 / 26 | 3.8% | ||
| BRS-3 (BB3) | 9 / 26 | 34.6% | High density | ||
| Renal Cell Carcinoma | GRP-R (BB2) | 6 / 16 | 37.5% | Low density | |
| BRS-3 (BB3) | 4 / 16 | 25% | Low density | ||
| Gastrointestinal Stromal Tumors | GRP-R (BB2) | Frequently overexpressed | |||
| Ovarian Cancer | GRP-R (BB2) | Frequently overexpressed | |||
| Endometrial Cancer | GRP-R (BB2) | Frequently overexpressed | |||
| Pancreatic Cancer | GRP-R (BB2) | Frequently overexpressed | |||
| Glioblastoma | GRP-R (BB2) | All 6 cell lines studied | 100% (in cell lines) | Variable density | |
| Neuroblastoma | GRP-R (BB2) | 73% (by immunocytochemistry) | Increased in undifferentiated tumors | ||
| Ewing Sarcoma | BRS-3 (BB3) | 2 / 10 | 20% |
Experimental Protocols
Accurate detection and quantification of this compound receptor expression are crucial for both research and clinical applications. Below are detailed methodologies for key experiments.
In Vitro Receptor Autoradiography
This technique is used to localize and quantify this compound receptors in tissue sections using a radiolabeled ligand.
Materials:
-
Cryostat
-
SuperFrost® Plus microscope slides
-
Incubation buffer (e.g., 10 mM HEPES with 0.1% BSA, pH 7.4)
-
Radioligand (e.g., 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]this compound(6-14) - a universal this compound receptor ligand)
-
Unlabeled this compound analogs (for competition assays to determine subtype specificity, e.g., GRP, NMB)
-
Wash buffer (e.g., cold 10 mM HEPES with 0.1% BSA, pH 7.4)
-
Phosphor imaging screen or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Sectioning: Cut frozen tumor tissue into thin sections (e.g., 10-20 µm) using a cryostat and mount them on SuperFrost® Plus slides.
-
Pre-incubation: Thaw the sections and pre-incubate them in incubation buffer to remove endogenous substances.
-
Incubation: Incubate the sections with the radioligand in the incubation buffer. For total binding, use only the radioligand. For non-specific binding, co-incubate with a high concentration of unlabeled this compound. For competition assays, incubate with the radioligand and varying concentrations of unlabeled receptor subtype-specific analogs.
-
Washing: After incubation, wash the sections multiple times in ice-cold wash buffer to remove unbound radioligand.
-
Drying: Quickly rinse the slides in distilled water and dry them under a stream of cold air.
-
Exposure: Appose the dried sections to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Image Analysis: After exposure, scan the screen or develop the film. Quantify the signal intensity in different regions of the tissue using image analysis software. Specific binding is calculated by subtracting non-specific binding from total binding.
Immunohistochemistry (IHC)
IHC allows for the visualization of this compound receptor proteins within the cellular context of a tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 8.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody specific to the this compound receptor subtype (e.g., anti-GRP-R or anti-BRS-3)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue.
-
Antigen Retrieval: Heat the slides in antigen retrieval buffer to unmask the antigenic epitopes.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Apply blocking solution to prevent non-specific binding of the primary antibody.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution and temperature.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody.
-
Detection: Incubate with the ABC reagent, followed by the addition of the DAB chromogen. A brown precipitate will form at the site of the antigen.
-
Counterstaining: Stain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Microscopic Examination: Analyze the slides under a microscope to assess the localization and intensity of this compound receptor expression.
Radioligand Binding Assay on Cell Membranes
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound receptors in a homogenate of cancer cells or tumor tissue.
Materials:
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., 125I-[Tyr4]this compound)
-
Unlabeled this compound
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize cancer cells or tumor tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand (for saturation binding) or a fixed concentration of radioligand with increasing concentrations of unlabeled this compound (for competition binding).
-
Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.
Visualization of Signaling Pathways and Experimental Workflows
This compound Receptor Signaling Pathways
This compound receptors, upon activation by their cognate ligands, initiate a cascade of intracellular signaling events that drive cancer cell proliferation, survival, and migration. The primary signaling mechanism involves coupling to Gq/11 and G12/13 families of heterotrimeric G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Furthermore, this compound receptors can transactivate the epidermal growth factor receptor (EGFR), a key driver of cancer progression. This transactivation can occur through various mechanisms, including the activation of Src family kinases and matrix metalloproteinases, leading to the release of EGFR ligands like TGF-α. Downstream of these initial events, several pro-tumorigenic pathways are activated, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Caption: this compound receptor signaling pathways in cancer cells.
Experimental Workflow for this compound Receptor Expression Analysis
The following diagram illustrates a typical workflow for the analysis of this compound receptor expression in tumor samples, from tissue acquisition to data interpretation.
Caption: Experimental workflow for this compound receptor expression analysis.
Conclusion
The overexpression of this compound receptors in a wide array of malignancies presents a compelling opportunity for the development of targeted diagnostics and therapeutics. A thorough understanding of their expression patterns, the methodologies for their detection, and the signaling pathways they govern is paramount for researchers and drug development professionals. This technical guide provides a foundational resource to aid in the advancement of novel strategies targeting the this compound receptor family in the fight against cancer. The continued exploration of these receptors and their downstream effectors will undoubtedly pave the way for more precise and effective cancer treatments.
References
- 1. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. EGFR Transactivation by Peptide G Protein-Coupled Receptors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for agonism in the BB3 receptor: an epitope located on the interface of transmembrane-III, -VI, and -VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Dual Role of Bombesin: A Technical Guide to Mitogenesis and Monocyte Chemoattraction
For Immediate Release
This technical guide provides an in-depth analysis of the multifaceted roles of the neuropeptide bombesin and its mammalian analog, Gastrin-Releasing Peptide (GRP), in stimulating cell proliferation (mitogenesis) and attracting monocytes, a key component of the innate immune system. This document is intended for researchers, scientists, and drug development professionals interested in the cellular signaling, quantitative effects, and experimental investigation of this compound-related peptides.
Introduction: this compound and its Receptors
This compound is a 14-amino acid peptide originally isolated from amphibian skin. Its mammalian counterpart, Gastrin-Releasing Peptide (GRP), is a 27-amino acid peptide that shares a highly conserved C-terminal sequence, which is responsible for its biological activity. These peptides exert their effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the high-affinity GRP receptor (GRPR or BB2) and the neuromedin B receptor (NMBR or BB1). Upon ligand binding, these receptors primarily couple to Gq/11 proteins, initiating a cascade of intracellular signaling events that culminate in diverse physiological and pathophysiological responses, including regulation of gastrointestinal functions, central nervous system effects, and potent growth effects on normal and neoplastic tissues.[1][2] This guide focuses on two critical cellular processes modulated by this compound/GRP: mitogenesis and monocyte chemoattraction.
This compound as a Mitogenic Factor
This compound and GRP are potent mitogens for various cell types, most notably Swiss 3T3 fibroblasts, as well as several cancer cell lines.[3][4] This mitogenic activity is a critical area of research, particularly in oncology, due to the autocrine and paracrine growth loops established by this compound-like peptides in cancers such as small cell lung, prostate, and breast cancer.
Mitogenic Signaling Pathway
The binding of this compound or GRP to its receptor (GRPR) triggers a well-defined signaling cascade. The receptor, coupled to a pertussis toxin-insensitive G protein (Gq/11), activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular Ca2+. Simultaneously, DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC).
Downstream of these initial events, the pathway converges on the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[5] This activation can be PKC-dependent and may also involve transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The activation of the ERK cascade leads to the phosphorylation and activation of transcription factors, which in turn promote the expression of proto-oncogenes like c-fos and c-myc, driving the cell cycle forward and culminating in DNA synthesis and cell division.
References
- 1. Gastrin-releasing peptide receptor (GRPR) mediates chemotaxis in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide: different forms, different functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Early responses in mitogenic signaling, this compound induced protein phosphorylations in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and epidermal growth factor stimulate the mitogen-activated protein kinase through different pathways in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Equivalence of Gastrin-Releasing Peptide (GRP) and Bombesin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-Releasing Peptide (GRP) and Bombesin are two structurally and functionally related peptides that have garnered significant interest in various fields of biomedical research, from gastroenterology to oncology. This compound, a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina), and its mammalian counterpart, the 27-amino acid GRP, are considered to be biologically equivalent in many respects.[1][2] Both peptides exert a wide range of physiological effects by binding to and activating a specific family of G protein-coupled receptors (GPCRs), known as the this compound receptors.[1] This technical guide provides an in-depth analysis of the biological equivalence of GRP and this compound, focusing on their receptor binding affinities, signaling pathways, and key physiological functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Molecular Structure and Receptor Family
GRP and this compound share a highly conserved C-terminal sequence, which is crucial for their biological activity. The this compound receptor family comprises three main subtypes:
-
BB1 Receptor (Neuromedin B Receptor): Shows a higher affinity for neuromedin B (NMB), another member of the this compound-like peptide family.
-
BB2 Receptor (GRP Receptor): Exhibits a high affinity for both GRP and this compound.[1]
-
BB3 Receptor (Orphan Receptor): The endogenous ligand for this receptor is yet to be definitively identified.
The biological actions of GRP and this compound are primarily mediated through the BB2 receptor.[1]
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of GRP and this compound for the BB1 and BB2 receptors have been quantified in numerous studies. The following tables summarize the dissociation constants (Kd) and the half-maximal inhibitory concentrations (IC50) from competitive binding assays.
Table 1: Binding Affinity (Kd) of GRP and this compound for this compound Receptor Subtypes
| Ligand | Receptor Subtype | Cell Line/Tissue | Kd (nM) | Reference |
| GRP | BB2 (GRP-R) | Swiss 3T3 cells | ~0.5 | |
| This compound | BB2 (GRP-R) | Human Gastric Cancer Cells (St42) | 0.13 | |
| GRP | BB2 (GRP-R) | Rat Pancreatic Acini | ~2 | |
| This compound | BB2 (GRP-R) | Rat Pancreatic Acini | ~4 |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of GRP and this compound
| Ligand | Receptor Subtype | Cell Line | IC50 (nM) | Reference |
| GRP | BB2 (GRP-R) | Human Gastric Cancer Cells (St42) | 0.35 | |
| This compound | BB2 (GRP-R) | PC-3 (Prostate Cancer) | 1.36 | |
| GRP | BB1 (NMB-R) | Human Gastric Cancer Cells (St42) | >1000 | |
| This compound | BB1 (NMB-R) | - | - | |
| GRP | BB2 (GRP-R) | PC-3 (Prostate Cancer) | 0.19 | |
| This compound | BB2 (GRP-R) | - | - |
Note: The specific values can vary depending on the experimental conditions, cell type, and radioligand used.
Signaling Pathways
Upon binding to the BB2 receptor, both GRP and this compound induce a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq. This initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq (Gαq) stimulates the membrane-bound enzyme phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C, which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Experimental Protocols
Receptor Binding Assay
This protocol is designed to determine the binding affinity of GRP and this compound to their receptors on cell membranes.
Materials:
-
Cells or tissues expressing this compound receptors (e.g., PC-3 cells, rat pancreatic acini).
-
Radiolabeled ligand (e.g., 125I-[Tyr4]-bombesin).
-
Unlabeled GRP and this compound.
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 10 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Wash buffer (ice-cold PBS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a series of tubes, add a constant amount of membrane protein, the radiolabeled ligand, and increasing concentrations of unlabeled GRP or this compound (for competition binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Gastrin Release Assay
This protocol measures the ability of GRP and this compound to stimulate gastrin release from cultured antral G cells.
Materials:
-
Primary culture of antral G cells.
-
Krebs-Ringer bicarbonate buffer (KRB) supplemented with glucose and BSA.
-
GRP and this compound solutions of varying concentrations.
-
Radioimmunoassay (RIA) kit for gastrin.
Procedure:
-
Cell Culture: Culture isolated antral G cells in appropriate medium until they form a monolayer.
-
Pre-incubation: Wash the cells with KRB buffer and pre-incubate for a short period to establish baseline conditions.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing different concentrations of GRP or this compound.
-
Incubation: Incubate the cells for a defined time (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Collect the supernatant (containing the released gastrin) from each well.
-
Gastrin Measurement: Measure the concentration of gastrin in the collected samples using a specific RIA.
-
Data Analysis: Plot the amount of gastrin released against the concentration of GRP or this compound to determine the dose-response relationship and calculate the EC50 values.
Smooth Muscle Contraction Assay
This assay assesses the contractile effect of GRP and this compound on smooth muscle tissues.
Materials:
-
Isolated smooth muscle strips (e.g., from guinea pig ileum or rat fundus).
-
Organ bath system with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic force transducer.
-
Data acquisition system.
-
GRP and this compound solutions.
Procedure:
-
Tissue Preparation: Dissect and mount smooth muscle strips in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate in the physiological salt solution until a stable baseline is achieved.
-
Stimulation: Add cumulative concentrations of GRP or this compound to the organ bath.
-
Measurement: Record the isometric contractions using the force transducer and data acquisition system.
-
Data Analysis: Construct concentration-response curves and determine the EC50 and maximum contractile response (Emax) for each peptide.
Experimental Workflow
A typical workflow to establish the biological equivalence of GRP and this compound involves a series of in vitro and in vivo experiments.
References
An In-depth Technical Guide to the Orphan Receptor BRS-3 and its Relation to Bombesin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bombesin receptor subtype 3 (BRS-3) is an orphan G protein-coupled receptor (GPCR) with significant homology to the this compound receptor family, yet it does not bind the endogenous this compound-related peptides with high affinity.[1][2] This intriguing characteristic has positioned BRS-3 as a subject of intense research, revealing its critical role in regulating energy homeostasis, glucose metabolism, and cardiovascular function. The development of potent and selective synthetic agonists and antagonists has been instrumental in elucidating its physiological functions and therapeutic potential. This technical guide provides a comprehensive overview of BRS-3, its signaling pathways, pharmacology, and the methodologies employed in its study, tailored for professionals in biomedical research and drug development.
Introduction to BRS-3: The Orphan of the this compound Family
BRS-3 was identified based on its sequence similarity to the known this compound receptors, the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1).[1] Despite this homology, endogenous ligands like this compound, gastrin-releasing peptide (GRP), and neuromedin B (NMB) exhibit low affinity for BRS-3, classifying it as an orphan receptor.[2] BRS-3 is predominantly expressed in the central nervous system, particularly in the hypothalamus, an area crucial for metabolic regulation.[3] Its expression is also noted in peripheral tissues, including the testis and certain cancer cell lines.
The physiological importance of BRS-3 was significantly highlighted by the phenotype of BRS-3 knockout (Brs3-/y) mice. These mice exhibit a distinct metabolic syndrome characterized by obesity, hyperphagia (increased food intake), reduced metabolic rate, and impaired glucose metabolism. These findings have spurred the development of synthetic ligands to probe the function of BRS-3 and explore its potential as a therapeutic target for obesity and type 2 diabetes.
BRS-3 Signaling Pathways
BRS-3 primarily signals through the Gαq protein pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events. Activation of BRS-3 can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade.
Gαq-PLC Signaling Cascade
Upon agonist binding, BRS-3 undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gαq. This activation involves the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C-β (PLCβ).
PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to diverse physiological responses.
MAPK Pathway Activation
Activation of BRS-3 has also been shown to induce the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. This signaling cascade is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The precise mechanism linking BRS-3 to MAPK activation is not fully elucidated but may involve intermediates from the Gq pathway, such as PKC, or G protein-independent mechanisms involving β-arrestin.
Quantitative Data on BRS-3 Ligands and their Effects
The development of synthetic agonists and antagonists has been pivotal in characterizing the pharmacology of BRS-3.
Ligand Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (EC50 for agonists, IC50 for antagonists) of key synthetic ligands for human BRS-3.
| Ligand | Type | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Reference |
| MK-5046 | Agonist | 0.08 (high affinity site), 11-29 (low affinity site) | 0.02 (PLC activation) | |
| Bantag-1 | Antagonist | 1.3 | - | |
| Peptide #1 | Agonist | 2 | 6 (PLC activation) | |
| Licoisoflavone A (LIA) | Antagonist | - | 706.3 |
Note: Values can vary depending on the assay conditions and cell type used.
In Vivo Physiological Effects of BRS-3 Activation
Administration of BRS-3 agonists, such as MK-5046, in animal models has demonstrated significant effects on metabolism and cardiovascular parameters.
| Animal Model | Agonist (Dose) | Effect on Body Weight | Effect on Blood Pressure | Reference |
| Diet-induced obese mice | MK-5046 (25 mg/kg/day) | 8-9% reduction vs. vehicle | Transient increase | |
| Wild-type mice | MK-5046 (i.v. infusion) | - | Increased mean arterial pressure | |
| Dogs | MK-5046 | Significant and persistent weight loss | Transient increase |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to study BRS-3.
Radioligand Binding Assay
This assay is used to determine the affinity of ligands for BRS-3.
Workflow:
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing BRS-3 in a suitable buffer and centrifuge to pellet the membranes.
-
Binding Reaction: Incubate the membranes with a fixed concentration of a high-affinity radiolabeled BRS-3 ligand (e.g., [125I]Bantag-1) and a range of concentrations of the unlabeled test compound.
-
Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50, which can then be converted to the Ki value.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following BRS-3 activation.
Protocol Outline:
-
Cell Culture: Plate cells expressing BRS-3 in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffer containing probenecid to prevent dye extrusion.
-
Agonist Addition: Add the test agonist at various concentrations to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FlexStation).
-
Data Analysis: Determine the EC50 value from the dose-response curve of the peak fluorescence signal.
Receptor Internalization Assay
This assay quantifies the agonist-induced translocation of BRS-3 from the cell surface to intracellular compartments.
Protocol Outline:
-
Cell Preparation: Use cells stably expressing BRS-3 with an N-terminal epitope tag (e.g., FLAG).
-
Agonist Treatment: Treat the cells with the agonist for a specific time at 37°C to induce internalization.
-
Antibody Labeling: At various time points, place the cells on ice to stop internalization and label the remaining surface receptors with a fluorescently-labeled antibody against the epitope tag.
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the number of surface receptors.
-
Data Analysis: Calculate the percentage of internalized receptors relative to the untreated control.
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Protocol Outline:
-
Cell Stimulation: Treat serum-starved cells expressing BRS-3 with the agonist for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities and express the p-ERK signal relative to the total ERK signal.
BRS-3 Knockout Mouse Phenotype
The study of Brs3-/y mice has been crucial in understanding the in vivo functions of BRS-3.
| Phenotypic Trait | Observation in Brs3-/y Mice | Reference |
| Body Weight | Develop mild, late-onset obesity | |
| Food Intake | Hyperphagia (increased food consumption) | |
| Energy Expenditure | Reduced metabolic rate | |
| Glucose Homeostasis | Impaired glucose tolerance and insulin resistance | |
| Cardiovascular | Reduced resting heart rate |
Conclusion and Future Directions
The orphan receptor BRS-3 has emerged as a key regulator of metabolism and cardiovascular function. While significant progress has been made in understanding its signaling and physiological roles through the use of synthetic ligands and knockout models, the identity of its endogenous ligand remains a critical unanswered question. The discovery of a natural ligand would undoubtedly accelerate our understanding of its physiological regulation and pathological implications.
For drug development professionals, BRS-3 presents a promising target for the treatment of obesity and type 2 diabetes. The development of orally available, potent, and selective BRS-3 agonists like MK-5046 represents a significant step forward. Future research should focus on further elucidating the downstream signaling networks of BRS-3, exploring the potential for biased agonism to fine-tune therapeutic effects, and ultimately, translating the preclinical efficacy of BRS-3 agonists into clinical success. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and scientists to advance the exciting field of BRS-3 biology and pharmacology.
References
Methodological & Application
Application Notes and Protocols: Radiolabeling Bombesin with ¹⁷⁷Lu for Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the radiolabeling of bombesin (BBN) peptide analogs with Lutetium-177 (¹⁷⁷Lu) for therapeutic applications in oncology. The gastrin-releasing peptide receptor (GRPr), overexpressed in a variety of human cancers such as breast, prostate, lung, and pancreatic cancer, is the target for these radiolabeled peptides.[1][2] ¹⁷⁷Lu is an ideal therapeutic radionuclide due to its suitable decay characteristics, including a half-life of 6.65 days and the emission of both beta particles for therapy and gamma photons for imaging.[3][4]
Introduction to ¹⁷⁷Lu-Bombesin Therapy
This compound is a 14-amino acid peptide that binds with high affinity to GRPr.[3] Analogs of this compound are conjugated with a chelator, most commonly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to stably incorporate the trivalent radiometal, ¹⁷⁷Lu. Once administered, the resulting radiopharmaceutical, ¹⁷⁷Lu-DOTA-bombesin, selectively targets and binds to GRPr-expressing tumor cells. The emitted beta particles from ¹⁷⁷Lu then induce localized cytotoxic effects, leading to tumor cell death while minimizing damage to surrounding healthy tissue.
This compound Receptor Signaling Pathway
This compound and its analogs, upon binding to GRPr (a G protein-coupled receptor), primarily activate the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway has been shown to stimulate mitogenesis and cell proliferation, partly through the activation of the PI3 kinase pathway.
Figure 1: Simplified this compound Receptor Signaling Pathway.
Experimental Protocols
Radiolabeling Workflow
The overall workflow for the preparation and quality control of ¹⁷⁷Lu-DOTA-bombesin is depicted below.
Figure 2: General workflow for radiolabeling this compound with ¹⁷⁷Lu.
Protocol 1: Radiolabeling of DOTA-Bombesin Analog with ¹⁷⁷Lu
This protocol is a generalized procedure based on published methods.
Materials:
-
DOTA-conjugated this compound analog (e.g., DOTA-[Pro¹, Tyr⁴]-bombesin)
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
Sodium acetate buffer (0.5 M, pH 5.5-6.0)
-
Sterile, metal-free water for injection
-
Sterile reaction vial (1.5 mL)
-
Heating block or water bath
Procedure:
-
In a sterile reaction vial, add 20 µg of the DOTA-bombesin analog.
-
Add 200 µL of 0.5 M sodium acetate buffer to adjust the pH to 5.5-6.0.
-
Carefully add 4-5 mCi (148-185 MBq) of ¹⁷⁷LuCl₃ solution to the vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 95-100°C for 30 minutes in a heating block.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control checks using ITLC and Radio-HPLC to determine radiochemical yield and purity.
Protocol 2: Quality Control by Instant Thin Layer Chromatography (ITLC)
Materials:
-
ITLC strips (e.g., silica gel impregnated glass fiber)
-
Mobile phase: Citrate buffer (pH 5.0)
-
Developing chamber
-
Radio-TLC scanner
Procedure:
-
Spot a small drop (~1 µL) of the final radiolabeled product onto the origin of an ITLC strip.
-
Place the strip in a developing chamber containing the citrate buffer mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.
-
Result Interpretation: The ¹⁷⁷Lu-DOTA-bombesin complex remains at the origin (Rf = 0.1-0.3), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 0.9-1.0).
-
Protocol 3: In Vitro Serum Stability
Materials:
-
Fresh human serum
-
Incubator at 37°C
-
ITLC or Radio-HPLC system for analysis
Procedure:
-
Add an aliquot of the purified ¹⁷⁷Lu-DOTA-bombesin to a vial containing fresh human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48, 72, and 168 hours), take a sample of the mixture.
-
Analyze the samples by ITLC or Radio-HPLC to determine the percentage of intact radiolabeled peptide.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ¹⁷⁷Lu-labeled this compound analogs.
Table 1: Radiolabeling Efficiency and Stability
| This compound Analog | Chelator | Radiolabeling Yield | Radiochemical Purity | Serum Stability (Time) | Reference |
|---|---|---|---|---|---|
| [Pro¹, Tyr⁴]-BBN | DOTA | >99% | >99% | >98% (7 days) | |
| DOTA-X-BBN(6-14) | DOTA | High (not specified) | >90% | Stable for 4 hours | |
| LW02060 | DOTA | 36-75% | >95% | Not specified | |
| LW02080 | DOTA | 36-75% | >95% | Not specified |
| BEFG2 | DOTA | High (not specified) | >90% | Stable for 1 hour | |
Table 2: In Vitro Binding Affinity and Lipophilicity
| This compound Analog | Cell Line | Binding Affinity (Kᵢ, nM) | logD₇.₄ Value | Reference |
|---|---|---|---|---|
| Lu-LW02060 | PC-3 | 8.00 ± 2.61 | -2.45 ± 0.03 | |
| Lu-LW02080 | PC-3 | 32.1 ± 8.14 | -2.33 ± 0.26 | |
| Lu-TacsBOMB5 | PC-3 | 12.6 ± 1.02 | Not specified | |
| Lu-LW01110 | PC-3 | 3.07 ± 0.15 | Not specified |
| Lu-LW01142 | PC-3 | 2.37 ± 0.28 | Not specified | |
Table 3: Biodistribution Data in PC-3 Tumor-Bearing Mice (%ID/g at 1h post-injection)
| This compound Analog | Tumor | Pancreas | Kidneys | Liver | Reference |
|---|---|---|---|---|---|
| [¹⁷⁷Lu]Lu-LW02060 | 9.59 ± 3.37 | 1.83 ± 0.44 | 2.91 ± 0.58 | 0.27 ± 0.06 | |
| [¹⁷⁷Lu]Lu-LW02080 | 3.51 ± 0.69 | 0.38 ± 0.07 | 2.65 ± 0.48 | 0.26 ± 0.05 | |
| [¹⁷⁷Lu]Lu-TacsBOMB5 | 10.9 ± 1.68 | 0.65 ± 0.11 | 2.05 ± 0.35 | 0.20 ± 0.03 | |
| [¹⁷⁷Lu]Lu-LW01110 | 11.2 ± 1.05 | 11.4 ± 1.13 | 1.63 ± 0.19 | 0.21 ± 0.03 |
| [¹⁷⁷Lu]Lu-LW01142 | 11.3 ± 1.25 | 1.19 ± 0.16 | 1.63 ± 0.18 | 0.19 ± 0.02 | |
Conclusion
The radiolabeling of this compound analogs with ¹⁷⁷Lu presents a promising strategy for the targeted therapy of GRPr-positive cancers. The protocols outlined in this document provide a framework for the successful preparation and quality control of these therapeutic radiopharmaceuticals. The provided data highlights the high radiolabeling efficiency, stability, and specific tumor uptake of various ¹⁷⁷Lu-bombesin analogs, supporting their further development and clinical translation.
References
- 1. Radiolabeled this compound derivatives for preclinical oncological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 177Lu-Bombesin-PLGA (paclitaxel): A targeted controlled-release nanomedicine for bimodal therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lutetium-177 Labeled this compound Peptides for Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Bombesin-Drug Conjugates for Targeted Cancer Therapy
Introduction
Peptide-drug conjugates (PDCs) represent a promising strategy for targeted cancer therapy, offering enhanced efficacy and reduced systemic toxicity compared to conventional chemotherapy.[1][2][3] This approach utilizes a targeting peptide to selectively deliver a potent cytotoxic agent to cancer cells overexpressing the corresponding receptor. The bombesin (BBN) peptide and its analogues are ideal candidates for this purpose, as their receptors, particularly the gastrin-releasing peptide receptor (GRPR), are significantly overexpressed in a wide range of human cancers, including prostate, breast, lung, and pancreatic cancers.[4][5] This document provides detailed protocols for the synthesis, characterization, and evaluation of this compound-drug conjugates.
This compound Receptor Signaling in Cancer
This compound-like peptides function as autocrine growth factors in several cancers. Upon binding to the GRPR, a G protein-coupled receptor (GPCR), a signaling cascade is initiated, primarily through Gq proteins. This leads to the activation of phospholipase C (PLC), which subsequently stimulates protein kinase C (PKC) and increases intracellular calcium levels. This cascade can promote cell proliferation and survival. Furthermore, GRPR activation can transactivate the epidermal growth factor receptor (EGFR), a key driver in many cancers, amplifying mitogenic signaling. Targeting these receptors with a cytotoxic conjugate not only delivers a payload but can also interfere with these growth-promoting pathways.
Synthesis and Characterization Protocols
The synthesis of a this compound-drug conjugate is a multi-step process involving solid-phase peptide synthesis (SPPS) of the this compound analogue, followed by linker attachment, drug conjugation, cleavage from the resin, and finally, purification and characterization.
Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogue
This protocol outlines the manual synthesis of a this compound analogue using the standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection agent: 20% piperidine in DMF
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain, then add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove residual piperidine.
-
Subsequent Couplings: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (Step 4) and wash (Step 5).
Protocol 2.2: On-Resin Drug Conjugation
This is a representative protocol for conjugating a payload to the N-terminus of the resin-bound peptide. The specific chemistry will depend on the linker and drug used.
Materials:
-
Resin-bound this compound peptide
-
Drug-linker construct with a reactive group (e.g., carboxylic acid, maleimide)
-
Coupling/reaction agents specific to the chosen chemistry
-
Anhydrous solvents (e.g., DCM, DMF)
Procedure:
-
Resin Preparation: Swell the deprotected resin-bound peptide in the appropriate anhydrous solvent (e.g., DCM).
-
Conjugation Reaction:
-
In a separate vial, dissolve the drug-linker construct (2 eq.) and any necessary activators/bases (e.g., DIPEA) in the anhydrous solvent.
-
Add this solution to the resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours, or until completion as monitored by a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DCM (5x) and DMF (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2.3: Cleavage, Purification, and Characterization
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Electrospray Ionization Mass Spectrometry (ESI-MS) system
Procedure:
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide conjugate by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Dissolve the crude conjugate in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the conjugate using RP-HPLC with a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect fractions corresponding to the desired product peak.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the final product by confirming its molecular weight using ESI-MS.
-
Lyophilize the pure fractions to obtain the final conjugate as a white powder.
-
In Vitro Evaluation Protocols
After successful synthesis, the conjugate must be evaluated in vitro for its biological activity.
Protocol 3.1: Competitive Binding Assay
This assay determines the binding affinity (IC₅₀) of the conjugate for the GRPR.
Materials:
-
GRPR-expressing cells (e.g., PC-3 human prostate cancer cells)
-
Radiolabeled competitor ligand (e.g., ¹²⁵I-Tyr⁴-BBN)
-
Unlabeled this compound-drug conjugate (test compound)
-
Binding buffer
-
Multi-well plates (e.g., 24-well)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed PC-3 cells in multi-well plates and grow to confluency.
-
Assay Setup:
-
Wash cells with cold binding buffer.
-
Add a constant, low concentration of ¹²⁵I-Tyr⁴-BBN to each well.
-
Add increasing concentrations of the unlabeled conjugate to the wells.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled this compound).
-
-
Incubation: Incubate the plates at 37°C for 40 minutes.
-
Washing: Aspirate the incubation medium and wash the cells rapidly with ice-cold buffer to remove unbound ligand.
-
Cell Lysis & Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the conjugate to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).
Protocol 3.2: Cell Viability (Cytotoxicity) Assay
This assay measures the potency of the conjugate in killing cancer cells.
Materials:
-
GRPR-expressing cells (e.g., PC-3, T-47D) and low-expressing control cells (e.g., MCF-10A).
-
This compound-drug conjugate
-
Cell culture medium
-
96-well plates
-
Resazurin-based reagent or MTT reagent
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the conjugate, the free drug, and a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the cells for a defined period. A short initial treatment (e.g., 6 hours) followed by growth in fresh medium for a total of 72 hours can be relevant for mimicking in vivo pharmacokinetics.
-
Viability Measurement:
-
Add the resazurin or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a positive cytotoxicity control (0% viability). Plot cell viability against the log concentration of the conjugate to calculate the IC₅₀ value.
Quantitative Data Summary
The efficacy of this compound-drug conjugates is highly dependent on the choice of payload, linker, and the specific this compound analogue. The tables below summarize representative data from published studies.
Table 1: In Vitro Cytotoxicity of this compound-Tubulysin Conjugates
| Conjugate ID | Payload | Linker Type | Cell Line | GRPR Expression | IC₅₀ (nM) (6h treatment) |
|---|---|---|---|---|---|
| 20 | Tubulysin | Non-cleavable | MDA-MB-231 | High | ~360 |
| HCT-116 | Low | ~1300 | |||
| MCF-10A (Healthy) | Lowest | ~3200 | |||
| 21 | Tubulysin | Cleavable | MDA-MB-231 | High | ~360 |
| T-47D | Higher | 741 | |||
| PC-3 | Higher | 716 | |||
| 22 (Lipidated) | Tubulysin | Cleavable | T-47D | Higher | Lower than free drug |
| PC-3 | Higher | Lower than free drug |
| | | | 184B5 (Healthy) | Low | Higher than free drug |
Table 2: In Vivo Tumor Uptake of Radiolabeled this compound Conjugates in PC-3 Xenografts
| Conjugate ID | Radionuclide | Time Post-Injection | Tumor Uptake (%ID/g) | Pancreas Uptake (%ID/g) |
|---|---|---|---|---|
| [⁶⁸Ga]Ga-LW02060 | ⁶⁸Ga | 1 hour | 16.8 ± 2.70 | - |
| [⁶⁸Ga]Ga-LW02080 | ⁶⁸Ga | 1 hour | 7.36 ± 1.13 | - |
| [¹⁷⁷Lu]Lu-LW02060 | ¹⁷⁷Lu | 1 hour | High | Low (Reduced by 81% with blocking agent) |
| [¹⁷⁷Lu]Lu-LW02080 | ¹⁷⁷Lu | 1 hour | High | - |
(%ID/g = Percentage of Injected Dose per gram of tissue)
This compound-drug conjugates offer a powerful platform for the targeted delivery of cytotoxic agents to GRPR-positive tumors. The protocols outlined here provide a comprehensive framework for the synthesis, purification, characterization, and in vitro evaluation of these promising therapeutic agents. Successful development relies on the careful selection of the this compound analogue, linker technology, and cytotoxic payload to achieve high receptor affinity, efficient internalization, and potent, selective cancer cell killing. The data indicates that modifications, such as lipidation, can further enhance anti-proliferative activity and selectivity.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. Development of this compound-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of this compound-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide [frontiersin.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. This compound Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Bombesin receptor binding assay protocol using radioligands
Application Notes: Bombesin Receptor Binding Assay
Introduction
This compound (BBN) is a peptide first isolated from amphibian skin that has potent biological activity in mammals.[1] It is an analog of the human gastrin-releasing peptide (GRP).[2] this compound and its related peptides, GRP and neuromedin B (NMB), mediate their effects through a family of G protein-coupled receptors (GPCRs), namely the NMB receptor (NMB-R or BB1), the GRP receptor (GRP-R or BB2), and the orphan this compound receptor subtype 3 (BRS-3 or BB3).[1][3][4] These receptors are involved in a wide range of physiological processes, including gastrointestinal hormone release, smooth muscle contraction, satiety, and circadian rhythms.
Notably, the GRP receptor is overexpressed in various human tumors, including prostate, breast, and lung cancers, making it a prime target for cancer imaging and radioligand therapy. Radioligand binding assays are the gold standard for measuring the affinity of ligands to their target receptors and are crucial for the discovery and development of novel therapeutics targeting the this compound receptor family. These assays allow for the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of competing ligands.
This document provides a detailed protocol for performing a radioligand binding assay for this compound receptors using crude membrane preparations from receptor-expressing cells.
Key Binding Parameters
The following tables summarize binding affinity data for various radioligands and unlabeled competitors for different this compound receptor subtypes.
Table 1: Radioligand Dissociation Constants (Kd)
| Radioligand | Receptor Subtype | Cell/Tissue Source | Kd (nM) | Reference |
| [¹²⁵I]-Tyr4-Bombesin | BB2 (GRP-R) | Recombinant HEK-293 cells | 0.114 | |
| [¹²⁵I]-Tyr4-Bombesin | BB2 (GRP-R) | Recombinant HEK-293 cells | 0.062 | |
| [¹²⁵I]-Tyr4-Bombesin | This compound Receptors | HIT-T15 cells (pancreatic islet) | 0.9 ± 0.11 | |
| [¹²⁵I]-Bombesin (6-14) Analog | BB3 (BRS-3) | Recombinant Chem-1 cells | 0.23 |
Table 2: Inhibitory Constants (Ki) of Unlabeled Ligands
| Unlabeled Ligand | Receptor Subtype | Ki (nM) | Reference |
| Ga-TacBOMB2 | GRP-R | 7.62 ± 0.19 | |
| Ga-TacBOMB3 | GRP-R | 6.02 ± 0.59 | |
| Ga-TacBOMB4 | GRP-R | 590 ± 36.5 | |
| Ga-TacsBOMB2 | GRP-R | 7.08 ± 0.65 | |
| Ga-TacsBOMB3 | GRP-R | 4.29 ± 0.46 | |
| Ga-RM2 | GRP-R | 1.51 ± 0.24 | |
| Kuwanon H | GRP-R | 290 |
Experimental Diagrams
Detailed Experimental Protocols
Protocol 1: Membrane Preparation
This protocol describes the preparation of crude cell membranes from cultured cells expressing this compound receptors.
Materials:
-
Lysis/Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Cryopreservation Buffer: Lysis buffer containing 10% sucrose.
-
Cultured cells expressing the this compound receptor of interest.
-
Dounce homogenizer or equivalent.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of cold Lysis Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer until >95% lysis is achieved.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.
-
Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in Cryopreservation Buffer.
-
Determine the protein concentration using a standard method like the BCA assay.
-
Aliquot the membrane preparation, rapidly freeze in liquid nitrogen, and store at -80°C until use. Membranes are stable for up to 2 years at –70°C.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax) for a specific radioligand.
Materials:
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, and protease inhibitors (e.g., 0.2 mg/ml bacitracin).
-
Wash Buffer: 50 mM Tris, pH 7.4, or 50 mM HEPES, pH 7.4 with 500 mM NaCl and 0.1% BSA.
-
Radioligand (e.g., [¹²⁵I]-Tyr4-Bombesin).
-
Unlabeled ligand for non-specific binding (e.g., 1 µM human GRP).
-
Prepared cell membranes.
-
96-well filter plates (e.g., GF/C) and non-binding 96-well incubation plates.
-
0.33% Polyethyleneimine (PEI) solution.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Plate Preparation: Pre-treat the 96-well filter plate by soaking it with 0.33% PEI for 30 minutes, then wash with buffer.
-
Assay Setup: Set up the assay in a 96-well non-binding plate in triplicate. The final assay volume is typically 200-250 µL.
-
Total Binding (TB) wells: Add Binding Buffer, a specific amount of membrane protein (e.g., 5-10 µ g/well ), and increasing concentrations of the radioligand.
-
Non-Specific Binding (NSB) wells: Add the same components as the TB wells, plus a high concentration of an unlabeled competing ligand (e.g., 1 µM GRP) to saturate the receptors.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature (e.g., 25°C) with gentle agitation.
-
Filtration: Stop the incubation by rapidly transferring the contents of the incubation plate to the pre-treated filter plate and applying a vacuum.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Protocol 3: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radioligand.
Procedure:
-
Follow the same initial steps for plate preparation, buffer, and membrane setup as in the Saturation Binding Assay.
-
Assay Setup:
-
Add a fixed concentration of radioligand to each well (typically at a concentration near its Kd value, e.g., 0.05-0.3 nM).
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
Include control wells for Total Binding (radioligand + membranes, no competitor) and Non-Specific Binding (radioligand + membranes + high concentration of a standard unlabeled ligand).
-
-
Incubate, filter, wash, and count the plates as described in the Saturation Binding Assay protocol.
Protocol 4: Data Analysis
-
Calculate Specific Binding: For each concentration point, calculate the specific binding by subtracting the average non-specific binding (NSB) counts from the average total binding (TB) counts.
-
Specific Binding = Total Binding - Non-Specific Binding
-
-
Saturation Assay Analysis:
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data using a non-linear regression model ("one-site binding, hyperbola") in software like GraphPad Prism. This will directly yield the Kd (ligand concentration that binds to half the receptors at equilibrium) and Bmax (maximum number of binding sites).
-
Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used, where the slope is -1/Kd and the x-intercept is Bmax. However, direct non-linear regression is now more common.
-
-
Competition Assay Analysis:
-
Plot the percent specific binding (Y-axis) against the log concentration of the competing unlabeled ligand (X-axis).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
References
Application Notes and Protocols for In Vivo Imaging of Bombesin Receptor Expression in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of bombesin receptor expression, primarily focusing on the gastrin-releasing peptide receptor (GRPR), in preclinical animal models. The overexpression of GRPR in various cancers, including prostate, breast, and gastrointestinal tumors, makes it a critical target for diagnostic imaging and targeted radionuclide therapy.[1][2][3]
Introduction to this compound Receptors and Their Role in Cancer
The this compound family of peptides includes amphibian this compound and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB).[4] These peptides exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): BB1 (NMB receptor), BB2 (GRP receptor or GRPR), and the orphan receptor BB3.[4] Upon ligand binding, these receptors activate intracellular signaling cascades, primarily through phospholipase C, which can influence cell proliferation, making them significant in oncology research. The high incidence of GRPR overexpression in several human malignancies has driven the development of radiolabeled this compound analogs for non-invasive imaging.
Signaling Pathway of this compound Receptors
The binding of a this compound-like peptide to its receptor initiates a signaling cascade that primarily involves the activation of G proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including mitogenesis.
Caption: this compound Receptor Signaling Pathway.
In Vivo Imaging Modalities and Radiotracers
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are the primary imaging modalities for visualizing this compound receptor expression in animal models. The choice of modality depends on the radiotracer and the research question.
Commonly Used Radiotracers
A variety of radiolabeled this compound analogs, both agonists and antagonists, have been developed and evaluated. Antagonists have recently gained favor due to potentially improved tumor-to-background ratios and lower mitogenic risk.
| Radiotracer | Isotope | Imaging Modality | This compound Analog Type | Key Characteristics |
| [68Ga]Ga-RM2 | 68Ga | PET | Antagonist | High tumor uptake but also high pancreatic uptake. |
| [68Ga]Ga-TacsBOMB5 | 68Ga | PET | Antagonist | High tumor uptake with significantly lower pancreas uptake compared to [68Ga]Ga-RM2. |
| [64Cu]Cu-CB-TE2A-AR | 64Cu | PET | Antagonist | Shows high tumor uptake and in vivo stability. |
| [177Lu]Lu-NeoB | 177Lu | SPECT/Therapy | Agonist | Demonstrates high and specific tumor uptake, suitable for theranostic applications. |
| [99mTc]Tc-N4-AR | 99mTc | SPECT | Antagonist | High tumor-to-normal tissue ratios. |
| [18F]-AlF-NOTA-BBN | 18F | PET | Agonist | Lanthionine-stabilized analogs show potential for GRPR-positive tumor imaging. |
| BombesinRSense 680 (BRS 680) | NIR Dye | Optical Imaging | Agonist | A near-infrared fluorescent agent for real-time in vivo imaging of this compound receptor expression. |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from biodistribution studies of various this compound receptor-targeted radiotracers in animal models. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).
Tumor Uptake of this compound Radiotracers in PC-3 Xenografts
| Radiotracer | Animal Model | Time Post-Injection (h) | Tumor Uptake (%ID/g ± SD) | Reference |
| [68Ga]Ga-TacsBOMB5 | NRG Mice | 1 | 15.7 ± 2.17 | |
| [64/67Cu]-BZH7 | Nude Mice | 4 | ~10 | |
| [177Lu]Lu-NeoB | SCID Mice | 4 | 19.1 ± 3.9 | |
| [99mTc]Tc-maSSS-PEG2-RM26 | Balb/c nu/nu | 1 | 6.3 ± 0.5 | |
| [18F]AlF-NOTA-2,6-lanthionine-BBN | Athymic Nude | 2 | 1.40 ± 0.81 |
Biodistribution of [68Ga]Ga-TacsBOMB5 in PC-3 Tumor-Bearing Mice (1h p.i.)
| Organ | Uptake (%ID/g ± SD) |
| Blood | 0.23 ± 0.03 |
| Pancreas | 1.98 ± 0.10 |
| Liver | 0.40 ± 0.08 |
| Kidneys | 2.53 ± 0.41 |
| Muscle | 0.11 ± 0.01 |
| Tumor | 15.7 ± 2.17 |
| (Data sourced from) |
Experimental Protocols
General Workflow for Small Animal PET/CT Imaging
The following diagram illustrates a typical workflow for in vivo imaging of this compound receptor expression using PET/CT in a mouse model.
Caption: General workflow for small animal PET/CT imaging.
Protocol 1: In Vivo PET/CT Imaging with a 68Ga-labeled this compound Analog
This protocol is a generalized procedure based on methodologies reported in the literature.
1. Animal Model and Tumor Induction:
-
Use immunodeficient mice (e.g., nude or NRG mice).
-
Subcutaneously implant a suspension of GRPR-positive human cancer cells (e.g., 5 x 106 PC-3 cells) in a mixture of PBS and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 4-7 mm in diameter), which typically takes 10-14 days.
2. Radiotracer Preparation and Administration:
-
Synthesize and radiolabel the this compound analog with 68Ga according to established protocols.
-
Administer the radiotracer (e.g., 10 pmol, 0.15–0.40 MBq) to the tumor-bearing mice via intravenous tail-vein injection.
3. PET/CT Image Acquisition:
-
At a predetermined time post-injection (e.g., 60 or 120 minutes), anesthetize the mice using isoflurane (2.5% for induction, 1.5-2% for maintenance).
-
Position the animal on the scanner bed.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static or dynamic PET scan over a specified duration (e.g., 5-15 minutes).
4. Image Analysis:
-
Reconstruct the PET and CT images using the scanner's software.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest on the fused images.
-
Quantify the radioactivity concentration in the ROIs and express it as Standardized Uptake Value (SUV) or %ID/g.
5. (Optional) Blocking Study for Specificity:
-
To confirm receptor-specific uptake, a separate group of animals can be co-injected with a large excess of unlabeled this compound peptide (e.g., 20 nmol) a few minutes prior to the radiotracer injection. A significant reduction in tumor uptake in the blocked group indicates specific binding.
Protocol 2: Ex Vivo Biodistribution Study
This protocol is essential for validating the in vivo imaging data and providing more accurate quantification of radiotracer distribution.
1. Animal Groups and Radiotracer Injection:
-
Prepare groups of tumor-bearing mice (n=4-5 per group) for each time point to be studied (e.g., 1, 4, 24 hours post-injection).
-
Inject the radiotracer as described in the imaging protocol.
2. Tissue Harvesting:
-
At the designated time point, euthanize the mice by a humane method (e.g., CO2 inhalation followed by cervical dislocation).
-
Collect blood via cardiac puncture.
-
Dissect and collect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, pancreas, muscle, bone).
3. Measurement of Radioactivity:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
4. Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of the respective organ.
Conclusion
The in vivo imaging of this compound receptor expression, particularly GRPR, in animal models is a powerful tool for cancer research and the development of novel diagnostic and therapeutic agents. The availability of a wide range of radiotracers for PET and SPECT allows for the non-invasive assessment of receptor status and the evaluation of targeted therapies. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical imaging studies in this promising area of oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evolution of this compound Conjugates for Targeted PET Imaging of Tumors | PLOS One [journals.plos.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bombesin-Induced In Vitro Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin (BBN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that have been implicated as potent mitogens in a variety of cancers.[1][2] These peptides exert their effects through high-affinity G protein-coupled receptors, primarily the GRP receptor (GRPR/BB2), the neuromedin B receptor (NMBR/BB1), and the orphan receptor BRS-3 (BB3).[3] The overexpression of these receptors in numerous human malignancies, including prostate, breast, lung, and pancreatic cancers, makes this compound and its analogs valuable tools for studying cancer cell proliferation and potential targets for therapeutic intervention.[2][4]
These application notes provide detailed protocols for utilizing this compound to stimulate cancer cell proliferation in vitro, employing common assays such as MTT, BrdU, and colony formation. Furthermore, we present the underlying signaling pathways and a general experimental workflow to guide your research.
This compound-Mediated Signaling Pathway
This compound binding to its receptor, typically GRPR on cancer cells, initiates a signaling cascade that promotes cell proliferation. This process begins with the activation of G proteins, leading to the stimulation of downstream effector molecules. Key pathways involved include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways converge on the cell cycle machinery to drive cell division and survival.
Quantitative Data Summary
The proliferative effect of this compound is dose-dependent and varies among different cancer cell lines. Below is a summary of effective this compound concentrations observed in various studies.
| Cancer Cell Line | Assay Type | Effective this compound Concentration | Reference |
| PC3 (Prostate) | Cell Counting | 0.1 nM - 10.0 nM | |
| HT-29 (Colon) | Cell Counting | 0.1 nM - 1 µM | |
| MDA-MB-231 (Breast) | [3H]Thymidine Incorporation | Not specified, but stimulatory | |
| MCF-7 MIII (Breast) | [3H]Thymidine Incorporation | Not specified, but stimulatory | |
| Small Cell Lung Cancer (Various lines) | Colony Formation | Peak stimulation at 50 nM |
Experimental Workflow
A typical workflow for assessing this compound-induced cell proliferation involves several key stages, from cell culture preparation to data analysis.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound (stock solution in sterile water or PBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours (37°C, 5% CO₂).
-
Serum Starvation: Gently aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours to synchronize the cells in the G0/G1 phase.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (serum-free medium only). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Express the results as a percentage of the vehicle control.
BrdU (5-bromo-2'-deoxyuridine) Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.
Materials:
-
Cancer cell line of interest
-
Complete and serum-free culture medium
-
This compound
-
96-well plates
-
BrdU labeling solution (typically 10 µM)
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. The incubation time with this compound should correspond to the S-phase of the cell cycle.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 1-4 hours at 37°C.
-
Fixation and Denaturation: Aspirate the medium and fix the cells. Denature the DNA according to the manufacturer's protocol (e.g., with acid or heat) to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Wash the cells and incubate with a primary anti-BrdU antibody.
-
Detection: If using an enzyme-conjugated antibody, add the substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the relative rate of DNA synthesis.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo sufficient proliferation to form a colony.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Agar or methylcellulose
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Protocol:
-
Base Layer: Prepare a bottom layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Create a single-cell suspension of your cancer cells.
-
Top Layer: Mix the cells in 0.3% agar in complete medium containing the desired concentrations of this compound (and a vehicle control).
-
Plating: Carefully layer the cell-containing agar on top of the base layer.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C, 5% CO₂, until visible colonies form. Add fresh medium with this compound to the wells every 2-3 days to prevent drying.
-
Staining: Fix the colonies with a solution like 70% ethanol and then stain with crystal violet solution.
-
Data Acquisition: Count the number of colonies (typically >50 cells) in each well manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and survival fraction relative to the vehicle control.
References
- 1. The proliferative response of HT-29 human colon adenocarcinoma cells to this compound-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates proliferation of human breast cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound stimulates growth of human prostatic cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Bombesin-Induced Signaling with Calcium Imaging Techniques
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin and its related peptides, such as gastrin-releasing peptide (GRP), are crucial signaling molecules involved in a variety of physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and cell growth.[1][2] These peptides exert their effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the this compound receptor subtypes BB1 (NMBR), BB2 (GRPR), and BB3 (BRS3).[2][3][4] A primary signaling cascade initiated by this compound receptor activation, particularly the well-studied BB2 receptor, involves the Gq alpha subunit. This activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This initial calcium spike is often followed by a sustained phase of elevated calcium due to influx from the extracellular space through various ion channels.
The measurement of these dynamic changes in intracellular calcium is a cornerstone for studying this compound-induced signaling and for screening potential therapeutic agents that modulate this compound receptor activity. This application note provides detailed protocols for utilizing calcium imaging techniques with the fluorescent indicators Fura-2 AM and Fluo-4 AM to quantify this compound-induced signaling in live cells.
Signaling Pathway
The activation of this compound receptors triggers a well-defined signaling cascade leading to an increase in intracellular calcium.
Experimental Workflow for Calcium Imaging
A typical workflow for a this compound-induced calcium imaging experiment involves several key steps from cell preparation to data analysis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound-induced calcium mobilization in different cell lines.
Table 1: this compound-Induced Calcium Response in Prostate Cancer Cell Lines
| Cell Line | This compound Concentration | Calcium Indicator | Observed Response (Peak Increase from Baseline) | Reference |
| PC-3 | 100 nM | Fura-2/AM | > 200% | |
| DU-145 | 100 nM | Fura-2/AM | > 100% | |
| LNCaP | 100 nM | Fura-2/AM | No significant response |
Table 2: Characterization of this compound Receptor Agonists in PC-3 Cells
| Compound (50 nM) | Calcium Response (Relative Fluorescent Units - RFU) | Agonist/Antagonist Activity | Reference |
| This compound (control) | 371 ± 17.9 | Agonist | |
| ATP (positive control) | 286 ± 9.44 | Agonist | |
| LW02060 | 377 ± 41.9 | Agonist | |
| Ga-LW02060 | 405 ± 58.3 | Agonist | |
| Lu-LW02060 | 397 ± 43.4 | Agonist | |
| Antagonist Control | 16.6 ± 3.84 | Antagonist | |
| DPBS (blank control) | 41.2 ± 5.40 | - |
Experimental Protocols
Protocol 1: Calcium Imaging with Fura-2 AM
Fura-2 AM is a ratiometric calcium indicator that allows for a more precise quantification of intracellular calcium concentrations by measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free). This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound peptide
-
Cells expressing this compound receptors (e.g., PC-3 cells)
-
Glass-bottom imaging dishes
-
Fluorescence microscope equipped with a light source capable of alternating 340 nm and 380 nm excitation, an emission filter around 510 nm, and a sensitive camera.
Procedure:
-
Cell Preparation:
-
Plate cells onto glass-bottom dishes at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a CO2 incubator at 37°C.
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
For a working solution, dilute the Fura-2 AM stock to a final concentration of 3-5 µM in HBSS.
-
To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in HBSS. For example, mix 5 µL of 1 mM Fura-2 AM with 5 µL of 20% Pluronic F-127, then add to 1 mL of HBSS.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
-
De-esterification:
-
Add fresh HBSS to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm.
-
To stimulate the cells, carefully add a concentrated solution of this compound to achieve the desired final concentration (e.g., 100 nM).
-
Continue to acquire images at regular intervals (e.g., every 2-5 seconds) to record the change in fluorescence over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each ROI over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Protocol 2: Calcium Imaging with Fluo-4 AM
Fluo-4 AM is a single-wavelength calcium indicator that exhibits a large increase in fluorescence intensity upon binding to calcium. It is well-suited for high-throughput screening and qualitative assessment of calcium mobilization.
Materials:
-
Fluo-4 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Physiological buffer (e.g., HBSS)
-
Probenecid (optional, to prevent dye leakage)
-
This compound peptide
-
Cells expressing this compound receptors
-
Imaging plates or dishes
-
Fluorescence microscope or plate reader with excitation around 494 nm and emission around 515 nm.
Procedure:
-
Cell Preparation:
-
Plate cells as described in Protocol 1.
-
-
Fluo-4 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.
-
Prepare a working solution by diluting the Fluo-4 AM stock to a final concentration of 1-5 µM in a physiological buffer.
-
The addition of Pluronic F-127 (0.02% w/v) and sulfinpyrazone (0.25 mM) or probenecid can improve dye loading and retention.
-
-
Cell Loading:
-
Remove the culture medium and wash the cells once with buffer.
-
Add the Fluo-4 AM loading solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells once with the buffer.
-
-
De-esterification:
-
Add fresh buffer and incubate for 20-30 minutes at room temperature to allow for complete de-esterification.
-
-
Imaging:
-
Acquire a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~515 nm).
-
Add the this compound solution to the cells.
-
Record the fluorescence intensity over time to monitor the calcium influx.
-
-
Data Analysis:
-
Select ROIs for individual cells.
-
Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0). The results are often expressed as ΔF/F0.
-
Conclusion
Calcium imaging with fluorescent indicators such as Fura-2 AM and Fluo-4 AM provides a robust and sensitive method for studying this compound-induced signaling pathways. These techniques allow for the real-time visualization and quantification of intracellular calcium dynamics, making them invaluable tools for basic research and drug discovery efforts targeting this compound receptors. The choice between a ratiometric indicator like Fura-2 AM and a single-wavelength indicator like Fluo-4 AM will depend on the specific experimental goals, with Fura-2 AM offering more quantitative accuracy and Fluo-4 AM providing higher signal-to-noise for screening applications.
References
- 1. Signalling pathways mediated by the this compound/GRP receptor - UCL Discovery [discovery.ucl.ac.uk]
- 2. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. International Union of Pharmacology. LXVIII. Mammalian this compound Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound receptor - Wikipedia [en.wikipedia.org]
Application Notes: Immunohistochemical Detection of Bombesin Receptors in Tissue
References
- 1. Regulation and signaling of human this compound receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogenic signalling through the this compound receptor: role of a guanine nucleotide regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical detection of this compound receptor subtypes GRP-R and BRS-3 in human tumors using novel antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Synthesis of Bombesin Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin (BBN), a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina, and its mammalian homolog, gastrin-releasing peptide (GRP), have garnered significant interest in biomedical research and drug development.[1][2] These peptides exert their effects by binding to this compound receptors, which are overexpressed in various human cancers, including prostate, breast, and small cell lung cancer.[3][4] This overexpression makes this compound analogs promising candidates for tumor imaging and targeted radionuclide therapy.[5]
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing these this compound analogs. This technique allows for the stepwise assembly of amino acids on a solid support, enabling the efficient and controlled synthesis of peptides with high purity. This document provides detailed protocols for the solid-phase synthesis, purification, and characterization of this compound peptide analogs, along with data on their biological activity and a visualization of the associated signaling pathway.
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound analogs using the standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Methanol, Diethyl ether
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in DMF.
-
Add DIEA (2 equivalents) to the amino acid mixture to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. Microwave-assisted coupling can reduce the time to 5 minutes per cycle.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound analog sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, followed by methanol, and then dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/water) to the resin and incubate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Purification and Characterization:
-
Centrifuge to pellet the peptide, wash with cold ether, and air-dry.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Receptor Binding Affinity Assay
This protocol describes a competitive binding assay to determine the affinity of synthesized this compound analogs for the gastrin-releasing peptide receptor (GRPR).
Materials:
-
PC-3 human prostate cancer cells (or other GRPR-expressing cells)
-
Radiolabeled ligand (e.g., 125I-[Tyr4]this compound)
-
Synthesized this compound analogs (competitors)
-
Binding buffer
-
Cell harvesting equipment
-
Gamma counter
Procedure:
-
Cell Culture: Culture PC-3 cells to near confluency.
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled this compound analog.
-
In a multi-well plate, add a constant amount of the radiolabeled ligand to each well.
-
Add the varying concentrations of the this compound analog to the wells.
-
Include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a high concentration of unlabeled this compound (non-specific binding).
-
-
Incubation: Add the PC-3 cell suspension to each well and incubate to allow binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a filter mat.
-
Counting: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the analog. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50.
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound analogs from the literature.
Table 1: Synthesis and Purity of this compound Analogs
| This compound Analog | Synthesis Method | Overall Recovery (%) | Purity (%) | Reference |
| C-terminal modified analogs | Solid-phase (HMBA resin) | 13-32 | 91-97 | |
| BBN/C1-C2 construct | Solid-phase (Fmoc) | Not Reported | >80 |
Table 2: Receptor Binding Affinities of this compound Analogs
| Analog | Cell Line/Tissue | IC50 (nM) | Ki (nM) | Reference |
| Demobesin 1 | PC3 cells | 0.35 ± 0.33 | Not Reported | |
| Demobesin 4 | PC3 cells | Low nanomolar range | Not Reported | |
| 19F-bombesin analog | GRPr-transfected cells | 0.94 ± 0.19 | 0.13 ± 0.05 | |
| In-DOTA-8-Aoc-BBN[7–14]NH2 | PC-3 cells | < 2.5 | Not Reported | |
| [D-Phe6, β-Ala11, Phe13, Nle14] this compound (6–14) | Human BnRs | 0.3 - 2 | Not Reported |
Visualizations
This compound Receptor Signaling Pathway
This compound receptors are G-protein coupled receptors (GPCRs) that primarily signal through the phospholipase C pathway, leading to the mobilization of intracellular calcium and the activation of protein kinase C. This signaling cascade can stimulate various cellular processes, including cell growth and proliferation, making it a key target in cancer therapy.
Caption: this compound receptor signaling cascade.
Experimental Workflow for Solid-Phase Synthesis of this compound Analogs
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a fundamental technique for generating this compound analogs.
Caption: Solid-phase peptide synthesis workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Novel series of 111In-labeled this compound analogs as potential radiopharmaceuticals for specific targeting of gastrin-releasing peptide receptors expressed on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Bombesin-Based Radiopharmaceuticals for SPECT Imaging
Introduction
Bombesin (BBN) is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina.[1] Its mammalian homolog, gastrin-releasing peptide (GRP), binds with high affinity to the GRP receptor (GRPR), a G-protein coupled receptor.[1][2] The GRPR is overexpressed in a variety of human cancers, including prostate, breast, pancreas, and lung cancer, while its expression in normal adult tissues is limited.[1][3] This differential expression makes the GRPR an attractive molecular target for cancer diagnosis and therapy.
Single Photon Emission Computed Tomography (SPECT) is a widely available nuclear imaging technique that provides three-dimensional information about the distribution of a radiopharmaceutical. By labeling this compound-based peptides with SPECT-compatible radionuclides, it is possible to visualize and quantify GRPR expression in tumors non-invasively. These radiopharmaceuticals typically consist of three main components: a this compound peptide analog that targets the GRPR, a bifunctional chelator to stably bind a metallic radionuclide, and a diagnostic radionuclide that emits gamma rays, such as Technetium-99m (99mTc) or Indium-111 (111In).
These application notes provide a comprehensive overview and detailed protocols for the synthesis, radiolabeling, and preclinical evaluation of this compound-based radiopharmaceuticals for SPECT imaging of GRPR-positive tumors.
This compound Receptor Signaling Pathway
Upon binding of a this compound agonist, the GRPR undergoes a conformational change, activating intracellular G-proteins (primarily Gq/11). This activation initiates a signaling cascade, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately modulate cellular processes such as proliferation, mitogenesis, and hormone secretion. The development of this compound-based radiopharmaceuticals leverages the initial binding event to the GRPR for imaging purposes.
References
Application Notes and Protocols for In Vivo Tumor Targeting with Bombesin Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin (BBN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are peptides that exert their effects through this compound receptors, primarily the GRP receptor (GRPR), which is a G-protein coupled receptor.[1][2][3] The GRPR is overexpressed in a variety of human cancers, including prostate, breast, lung, and gastrointestinal stromal tumors, while its expression in normal tissues is limited.[4][5] This differential expression pattern makes the GRPR an attractive target for tumor imaging and targeted radionuclide therapy.
This compound antagonists have emerged as superior alternatives to agonists for in vivo tumor targeting. They exhibit favorable pharmacokinetic profiles, including high tumor uptake, rapid clearance from non-target tissues, and a higher number of available binding sites on tumor cells. This results in improved tumor-to-background ratios and reduced potential for agonist-induced side effects such as tumor growth stimulation.
These application notes provide a comprehensive overview of the use of this compound antagonists for in vivo tumor targeting, including detailed protocols for key experiments and a summary of quantitative data to aid in the selection and application of these promising agents.
Key this compound Antagonists and their Properties
Several this compound antagonists have been developed and evaluated for in vivo tumor targeting. These are often derivatives of the C-terminal fragment of this compound, modified to enhance their antagonistic properties and stability. They are typically conjugated to a chelator to allow for radiolabeling with isotopes for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).
Table 1: Commonly Used this compound Antagonists and their Characteristics
| Antagonist | Peptide Sequence/Structure | Chelator | Radiolabel | Target Receptor | Reference |
| RM1 | DOTA-Gly-aminobenzoic acid-dPhe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 | DOTA | 68Ga, 177Lu | GRPR | |
| RM2 | DOTA-4-amino-1-carboxymethyl-piperidine-dPhe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 | DOTA | 68Ga, 177Lu | GRPR | |
| Demobesin 1 | N4-[d-Phe6,Leu-NHEt13,des-Met14]this compound(6-14) | N4 | 99mTc | GRPR | |
| AMBA (Antagonist Analogs) | DOTA-CH2CO-G-4-aminobenzoyl-f-W-A-V-G-H-Sta-L-NH2 | DOTA | 64Cu, 18F | GRPR | |
| [18F]AlF-NOTA-P2-RM26 | NOTA-P2-(D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2) | NOTA | 18F | GRPR |
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound antagonists to facilitate comparison of their performance in preclinical studies.
Table 2: In Vitro Binding Affinities of this compound Antagonists
| Antagonist | Cell Line | IC50 (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Demobesin 1 | PC-3 | 2.5 ± 0.5 | - | - | |
| Demobesin 1 | HEK293-GRPR | 3.1 ± 0.6 | - | - | |
| RM1 | PC-3 | 0.25 ± 0.04 | - | - | |
| NODAGA-RM1 | PC-3 | 4.6 ± 1.0 | - | - | |
| AMBA | PC-3 | 0.17 ± 0.07 | - | - | |
| NODAGA-AMBA | PC-3 | 1.9 ± 0.50 | - | - | |
| [natF]AlF-NOTA-P2-RM26 | PC-3 | 4.4 ± 0.8 | - | - | |
| RC-3095 | Hs746T | - | 0.24 ± 0.07 | 57.0 ± 0.9 |
Table 3: In Vivo Biodistribution of Radiolabeled this compound Antagonists in PC-3 Tumor-Bearing Mice (%ID/g)
| Antagonist | Time (h) | Blood | Pancreas | Liver | Kidneys | Tumor | Tumor/Blood Ratio | Tumor/Kidney Ratio | Reference |
| [99mTc]Demobesin 1 | 1 | 0.35 ± 0.07 | 10.4 ± 2.1 | 0.41 ± 0.08 | 2.9 ± 0.6 | 14.2 ± 2.5 | 40.6 | 4.9 | |
| 4 | 0.12 ± 0.03 | 2.5 ± 0.5 | 0.25 ± 0.05 | 1.5 ± 0.3 | 7.8 ± 1.2 | 65.0 | 5.2 | ||
| [64Cu]NODAGA-RM1 | 0.5 | 0.8 ± 0.2 | - | 12.1 ± 1.5 | 15.3 ± 2.1 | 3.3 ± 0.4 | 4.1 | 0.2 | |
| 4 | 0.3 ± 0.1 | - | 8.9 ± 1.1 | 10.1 ± 1.3 | 3.5 ± 1.0 | 11.7 | 0.3 | ||
| [18F]AlF-NODAGA-RM1 | 0.5 | 1.5 ± 0.3 | - | 2.1 ± 0.4 | 4.2 ± 0.8 | 4.6 ± 1.5 | 3.1 | 1.1 | |
| 2 | 0.2 ± 0.1 | - | 1.5 ± 0.3 | 2.5 ± 0.5 | 3.9 ± 0.5 | 19.5 | 1.6 | ||
| [68Ga]AMBA | 1 | - | 15.2 ± 3.1 | 0.5 ± 0.1 | 2.8 ± 0.5 | 9.5 ± 4.8 | - | 3.4 | |
| [18F]AlF-NOTA-P2-RM26 | 3 | 0.07 ± 0.03 | 0.9 ± 0.2 | 0.3 ± 0.1 | 1.5 ± 0.3 | 5.5 ± 0.7 | 87 ± 42 | 3.7 |
Signaling Pathways
The GRPR is a G-protein coupled receptor that, upon agonist binding, activates downstream signaling cascades involved in cell proliferation, survival, and migration. Antagonists block these pathways by preventing agonist binding.
Caption: GRPR signaling pathways activated by agonists and blocked by antagonists.
Experimental Protocols
The following protocols provide a general framework for the in vivo use of this compound antagonists. Specific parameters may need to be optimized depending on the antagonist, radiolabel, and experimental model.
Protocol 1: Radiolabeling of DOTA-conjugated this compound Antagonists with Gallium-68
This protocol describes a typical procedure for labeling a DOTA-conjugated this compound antagonist with 68Ga from a 68Ge/68Ga generator.
Materials:
-
68Ge/68Ga generator
-
DOTA-conjugated this compound antagonist (e.g., DOTA-RM1)
-
0.05 M HCl
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Heating block or microwave synthesizer
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 4-5 mL of 0.05 M HCl to obtain 68GaCl3.
-
Concentration and Purification (Optional but Recommended): Pass the 68Ga eluate through a cation exchange cartridge. Elute the trapped 68Ga with a small volume (e.g., 0.5 mL) of 5 M NaCl solution containing a small amount of HCl.
-
pH Adjustment: Add sodium acetate buffer to the 68Ga eluate to adjust the pH to 4.0-4.5.
-
Labeling Reaction: Add the DOTA-conjugated this compound antagonist (typically 10-50 nmol) to the buffered 68Ga solution. Heat the reaction mixture at 95-100°C for 5-10 minutes.
-
Purification: After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. Wash the cartridge with sterile water to remove unreacted 68Ga. Elute the 68Ga-labeled peptide with ethanol.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo studies.
-
Formulation: Evaporate the ethanol and reconstitute the radiolabeled antagonist in sterile saline or PBS for injection.
Protocol 2: In Vitro Cell Binding and Internalization Assay
This assay determines the binding affinity and internalization rate of the radiolabeled this compound antagonist in cancer cells expressing GRPR.
Materials:
-
GRPR-positive cancer cell line (e.g., PC-3)
-
Cell culture medium and supplements
-
Radiolabeled this compound antagonist
-
Unlabeled this compound antagonist (for competition)
-
Binding buffer (e.g., RPMI 1640 with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed GRPR-positive cells in 12- or 24-well plates and grow to ~80% confluency.
-
Binding Assay (Total Binding):
-
Wash cells with cold binding buffer.
-
Add increasing concentrations of the radiolabeled antagonist to the wells.
-
For non-specific binding, add a 1000-fold excess of unlabeled antagonist to a parallel set of wells.
-
Incubate at 4°C for 1-2 hours.
-
Wash cells three times with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells with lysis buffer and measure the radioactivity in a gamma counter.
-
-
Internalization Assay:
-
Incubate cells with a fixed concentration of the radiolabeled antagonist at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, place the plate on ice and wash with cold binding buffer.
-
To determine the surface-bound fraction, add cold acid wash buffer and incubate for 5-10 minutes to strip the surface-bound radioligand. Collect the supernatant.
-
To determine the internalized fraction, lyse the remaining cells with lysis buffer.
-
Measure the radioactivity in both the acid wash supernatant and the cell lysate using a gamma counter.
-
Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the procedure for assessing the biodistribution and tumor-targeting efficacy of a radiolabeled this compound antagonist in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
GRPR-positive cancer cell line (e.g., PC-3)
-
Radiolabeled this compound antagonist
-
Anesthesia
-
Gamma counter or a system for measuring radioactivity in tissues
Procedure:
-
Tumor Xenograft Model: Subcutaneously inject 5-10 million GRPR-positive cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Injection of Radiotracer: Intravenously inject a known amount of the radiolabeled this compound antagonist (typically 1-5 MBq per mouse) via the tail vein.
-
Biodistribution: At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.
-
Tissue Harvesting: Dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Calculate tumor-to-organ ratios to assess targeting efficacy.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel this compound antagonist for in vivo tumor targeting.
Caption: Preclinical evaluation workflow for this compound antagonists.
Conclusion
This compound antagonists represent a highly promising class of radiopharmaceuticals for the in vivo targeting of GRPR-expressing tumors. Their superior pharmacokinetic properties compared to agonists make them ideal candidates for both diagnostic imaging and targeted radionuclide therapy. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of oncology and drug development, facilitating the advancement of these targeted agents towards clinical application.
References
- 1. Uncovering potential downstream targets of oncogenic GRPR overexpression in prostate carcinomas harboring ETS rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of GRPR and BDNF/TrkB signaling on the viability of breast and gynecologic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 4. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantifying Bombesin Receptor Internalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bombesin (BBN) and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are peptides that exert their effects by binding to a family of G protein-coupled receptors (GPCRs), namely the this compound receptors (BB1, BB2, and BB3)[1][2][3][4][5]. These receptors are implicated in a variety of physiological processes and are often overexpressed in several types of cancer, making them attractive targets for diagnostic and therapeutic applications. Ligand-induced receptor internalization is a critical step in regulating the signaling and cellular response to this compound-like peptides. Therefore, accurate quantification of this compound receptor internalization is essential for understanding receptor pharmacology, developing novel therapeutic agents, and screening for biased agonists.
These application notes provide detailed protocols for several widely used methods to quantify the internalization of this compound receptors, including radioligand binding assays, fluorescence-based microscopy, and enzyme-linked immunosorbent assays (ELISA).
Methods for Quantifying this compound Receptor Internalization
A variety of techniques can be employed to measure the internalization of this compound receptors, each with its own advantages and limitations. The choice of method often depends on the specific research question, available equipment, and desired throughput.
Radioligand Binding Assays
Radioligand binding assays are a classic and highly sensitive method for quantifying receptor internalization. These assays typically involve labeling a this compound analog with a radioisotope (e.g., 125I) and measuring the amount of radioactivity that becomes inaccessible to removal by an acid wash after ligand incubation, which represents the internalized fraction.
Key Features:
-
High Sensitivity: Allows for the detection of low receptor numbers.
-
Quantitative: Provides a direct measure of internalized receptors.
-
Requires Radioactivity: Involves the handling and disposal of radioactive materials.
Fluorescence-Based Methods
Fluorescence-based techniques offer a powerful and versatile approach to visualize and quantify receptor internalization in living or fixed cells.
-
Confocal Microscopy: This method uses fluorescently labeled ligands or antibodies, or receptors tagged with fluorescent proteins (e.g., GFP), to directly visualize the translocation of receptors from the plasma membrane to intracellular compartments. Image analysis software can then be used to quantify the degree of internalization.
-
Förster Resonance Energy Transfer (FRET): FRET-based biosensors can be engineered to monitor conformational changes upon receptor internalization or the interaction between the receptor and components of the endocytic machinery. This technique provides high spatial and temporal resolution.
-
Quench-Based Assays: These assays utilize a quenching agent that cannot cross the cell membrane to extinguish the fluorescence of labeled ligands or antibodies remaining on the cell surface. The remaining fluorescence signal corresponds to the internalized fraction.
Key Features:
-
Visual and Spatial Information: Provides qualitative and quantitative data on the subcellular localization of receptors.
-
Live-Cell Imaging: Allows for the study of internalization dynamics in real-time.
-
Potential for High-Throughput: Some fluorescence-based assays can be adapted for high-throughput screening.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA-based methods provide a quantitative measure of the number of receptors remaining on the cell surface after ligand stimulation. A decrease in the cell-surface receptor population is indicative of internalization.
Key Features:
-
Non-Radioactive: Avoids the use of hazardous radioactive materials.
-
High-Throughput Potential: Can be performed in a multi-well plate format for screening purposes.
-
Indirect Measurement: Measures the disappearance of surface receptors rather than the appearance of internalized receptors.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound receptor internalization obtained using various methods.
| Ligand/Agonist | Receptor | Cell Line | Method | Internalization (%) | Time (min) | Reference |
| 125I-Bombesin | This compound Receptor | Rat Pancreatic Acini | Acid Wash | 55 | 60 | |
| 99mTc-Demobesin 4 (Agonist) | GRP Receptor | PC-3 | Radioligand Assay | ~71 | 60 | |
| MJ9 Derivatives (Antagonists) | GRP Receptor | PC-3 | Radioligand Assay | 17-21 | 60 | |
| 111In-DOTA-AR (Antagonist) | GRP Receptor | PC-3 | Radioligand Assay | <10 | 240 | |
| 67Ga-NODAGA-AR (Antagonist) | GRP Receptor | PC-3 | Radioligand Assay | <10 | 240 | |
| 64Cu-CB-TE2A-AR (Antagonist) | GRP Receptor | PC-3 | Radioligand Assay | <10 | 240 | |
| 99mTc-N4-AR (Antagonist) | GRP Receptor | PC-3 | Radioligand Assay | <10 | 240 |
| Ligand | Receptor | Cell Line | Method | Observation | Reference |
| This compound | GRP Receptor | HEK-GRPR | Immunofluorescence | Receptor internalization triggered at 10 nM | |
| Demobesin 1 & 4 (Antagonists) | GRP Receptor | HEK-GRPR | Immunofluorescence | No internalization at 1000 nM | |
| Fluorescent Agonists (2a,b) | D2 Receptor | HEK | ELISA | Decrease in cell surface expression |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound Receptor Internalization
This protocol describes a method to quantify this compound receptor internalization using a radiolabeled ligand and an acid wash to differentiate between surface-bound and internalized ligand.
Materials:
-
Cells expressing this compound receptors (e.g., PC-3, Swiss 3T3)
-
Cell culture medium and supplements
-
Poly-D-lysine coated multi-well plates
-
Radiolabeled this compound analog (e.g., 125I-[Tyr4]-bombesin)
-
Unlabeled this compound (for non-specific binding determination)
-
Binding Buffer (e.g., DMEM with 0.1% BSA)
-
Acid Wash Buffer (e.g., 50 mM glycine, 150 mM NaCl, pH 2.7)
-
Lysis Buffer (e.g., 1 N NaOH)
-
Scintillation cocktail
-
Gamma counter
Procedure:
-
Cell Plating: Seed cells onto poly-D-lysine coated 12-well plates and grow to ~70-80% confluency.
-
Binding:
-
Wash cells twice with ice-cold PBS.
-
Add binding buffer containing the radiolabeled this compound analog to the cells. For total binding, add only the radioligand. For non-specific binding, add the radioligand along with a 100-fold excess of unlabeled this compound.
-
Incubate at 37°C for the desired time points (e.g., 0, 15, 30, 60 minutes) to allow for internalization. To measure only surface binding, perform the incubation at 4°C.
-
-
Termination of Binding: Place the plate on ice and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Acid Wash:
-
To determine the amount of internalized ligand, add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip the surface-bound radioligand.
-
Collect the supernatant (surface-bound fraction).
-
Wash the cells once more with acid wash buffer and pool the supernatants.
-
-
Cell Lysis: Lyse the remaining cells with lysis buffer to release the internalized radioligand.
-
Quantification:
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of internalization as: (Internalized CPM / (Surface-bound CPM + Internalized CPM)) * 100.
-
Protocol 2: Confocal Microscopy for Visualizing this compound Receptor Internalization
This protocol details a method for visualizing this compound receptor internalization using a fluorescently labeled ligand.
Materials:
-
Cells expressing this compound receptors grown on glass coverslips or in glass-bottom dishes.
-
Fluorescently labeled this compound analog (e.g., BombesinRSense 680).
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing.
-
DAPI solution for nuclear counterstaining.
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Ligand Incubation:
-
Wash the cells with pre-warmed culture medium.
-
Incubate the cells with the fluorescently labeled this compound analog in culture medium at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). For a negative control, pre-incubate cells with an excess of unlabeled this compound for 15 minutes before adding the fluorescent ligand.
-
-
Fixation and Staining:
-
Wash the cells twice with cold PBS to stop internalization and remove unbound ligand.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a confocal microscope, capturing fluorescence from both the labeled ligand and DAPI.
-
-
Image Analysis: Analyze the images to observe the translocation of the fluorescent signal from the cell membrane to intracellular vesicles over time. Quantitative analysis can be performed by measuring the fluorescence intensity in different cellular compartments using image analysis software.
Protocol 3: ELISA for Quantifying Cell Surface this compound Receptors
This protocol outlines an ELISA-based method to quantify the amount of this compound receptors remaining on the cell surface following agonist stimulation.
Materials:
-
Cells expressing N-terminally FLAG-tagged this compound receptors.
-
12-well plates.
-
This compound agonist.
-
Blocking Buffer (e.g., PBS with 1% BSA).
-
Primary antibody: anti-FLAG antibody.
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
TMB substrate.
-
Stop Solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Procedure:
-
Cell Treatment:
-
Seed cells expressing FLAG-tagged this compound receptors in a 12-well plate and grow overnight.
-
Treat the cells with the this compound agonist at various concentrations for a specific time (e.g., 45 minutes) at 37°C to induce internalization.
-
-
Immunolabeling:
-
Place the plate on ice and wash the cells twice with cold PBS.
-
Block the cells with blocking buffer for 30 minutes at 4°C.
-
Incubate the cells with the anti-FLAG primary antibody (diluted in blocking buffer) for 45 minutes at 4°C to label the remaining surface receptors.
-
Wash the cells three times with cold PBS.
-
Incubate the cells with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 30 minutes at 4°C.
-
Wash the cells three times with cold PBS.
-
-
Detection:
-
Add TMB substrate to each well and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution. The color will change to yellow.
-
-
Quantification: Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance compared to untreated cells indicates receptor internalization.
Diagrams
This compound Receptor Signaling Pathway
Caption: this compound receptor signaling cascade.
Experimental Workflow for Radioligand-Based Internalization Assay
Caption: Radioligand internalization assay workflow.
Logical Flow of Fluorescence Microscopy Internalization Experiment
Caption: Fluorescence microscopy internalization workflow.
References
- 1. International Union of Pharmacology. LXVIII. Mammalian this compound Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. Insights into this compound receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bombesins: A New Frontier in Hybrid Compound Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bombesin-Functionalized Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of bombesin-functionalized nanoparticles in targeted drug delivery, particularly for cancer therapy. This compound (BBN), a peptide analog, exhibits high affinity for the gastrin-releasing peptide (GRP) receptor, which is overexpressed in various cancers, including prostate, breast, and lung cancer.[1][2][3] Functionalizing nanoparticles with this compound enables the targeted delivery of therapeutic agents to these cancer cells, enhancing efficacy while minimizing off-target side effects.
Principle of this compound-Targeted Drug Delivery
This compound-functionalized nanoparticles act as a targeted drug delivery system. The this compound ligand on the nanoparticle surface specifically binds to GRP receptors on cancer cells, leading to receptor-mediated endocytosis.[1][4] This process internalizes the nanoparticles and their therapeutic payload directly into the target cells, increasing the intracellular drug concentration and enhancing cytotoxic effects.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-functionalized nanoparticles.
Table 1: Physicochemical Properties of this compound-Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Average Size (nm) | Zeta Potential (mV) | Drug Loaded | Drug Loading Efficiency (%) | Reference |
| AuNP-BBN-3 | Gold | ~155 (hydrodynamic) | Not Reported | - | - | |
| DTX-loaded BBN-NPs | Polymeric | Not Reported | Not Reported | Docetaxel | Not Reported | |
| BBN-SPIO | Iron Oxide | Not Reported | Not Reported | - | - |
Table 2: In Vitro Cytotoxicity of this compound-Functionalized Nanoparticles
| Cell Line | Nanoparticle Formulation | IC50 | Reference |
| PC-3 (Prostate Cancer) | BBN-conjugated DTX-loaded NPs | 45.02 ng/mL | |
| DU145 (Prostate Cancer) | BBN-conjugated DTX-loaded NPs | 77.41 ng/mL | |
| MDA-MB-231 (Breast Cancer) | BBN-conjugated DTX-loaded NPs | 35.53 ng/mL |
Table 3: In Vivo Biodistribution of this compound-Functionalized Nanoparticles in Mice
| Nanoparticle Formulation | Animal Model | Time Point | Organ with Highest Uptake (%ID/g) | Tumor Uptake (%ID/g) | Reference |
| 198AuNP-BBN-3 | Prostate-tumor-bearing SCID mice | 4 h | Pancreas (56.7) | High selectivity | |
| 198AuNP-BBN-3 | Normal mice | Not Specified | Pancreas | Not Applicable |
Note: %ID/g refers to the percentage of injected dose per gram of tissue.
Signaling Pathway
The binding of this compound-functionalized nanoparticles to the GRP receptor, a G protein-coupled receptor (GPCR), triggers intracellular signaling cascades that can influence cell proliferation and survival.
Caption: this compound Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, functionalization, and evaluation of this compound-functionalized nanoparticles for drug delivery.
Caption: Experimental Workflow for this compound Nanoparticles.
Detailed Experimental Protocols
Synthesis of this compound-Functionalized Gold Nanoparticles (AuNP-BBN)
This protocol is adapted from the work of Chanda et al.
Materials:
-
Starch-stabilized gold nanoparticles (SAuNPs)
-
Thioctic-acid-linked truncated this compound peptide
-
HPLC-grade methanol
-
HPLC-grade water
Procedure:
-
Prepare a solution of the thioctic-acid-modified this compound peptide in HPLC-grade methanol.
-
Add the this compound solution to the SAuNP solution in a round-bottom flask. The ratio of AuNP to this compound can be varied to achieve different degrees of functionalization (e.g., 1:1, 1:2, 1:3).
-
Stir the mixture for 12 hours at room temperature.
-
Monitor the conjugation reaction using a suitable technique, such as disk centrifugation.
-
After conjugation is complete, wash the AuNP-BBN conjugates three times with HPLC-grade water and three times with methanol to remove any unbound peptide.
-
Dry the final product under vacuum.
-
Characterize the AuNP-BBN conjugates using UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS) to determine size and stability.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound-functionalized nanoparticles against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3, DU145)
-
Complete cell culture medium
-
This compound-functionalized nanoparticles (and non-functionalized controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the this compound-functionalized nanoparticles and control nanoparticles in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the nanoparticle dilutions to each well. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of nanoparticles that inhibits 50% of cell growth).
Cellular Uptake Study using Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled this compound-functionalized nanoparticles.
Materials:
-
Fluorescently labeled this compound-functionalized nanoparticles
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled this compound-functionalized nanoparticles at a specific concentration for various time points (e.g., 1, 2, 4 hours).
-
After incubation, wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify nanoparticle uptake.
In Vivo Biodistribution Study in a Mouse Model
This protocol outlines a typical in vivo biodistribution study using radiolabeled this compound-functionalized nanoparticles in tumor-bearing mice.
Materials:
-
Radiolabeled this compound-functionalized nanoparticles (e.g., with 198Au)
-
Tumor-bearing mice (e.g., SCID mice with prostate tumor xenografts)
-
Anesthetic
-
Gamma counter
Procedure:
-
Inject the radiolabeled this compound-functionalized nanoparticles into the tumor-bearing mice via a suitable route (e.g., intraperitoneal injection).
-
At predetermined time points (e.g., 30 min, 1, 2, 4, and 24 hours post-injection), euthanize a cohort of mice.
-
Dissect and collect major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will provide a quantitative measure of the nanoparticle biodistribution.
Logical Relationships
The successful application of this compound-functionalized nanoparticles relies on a series of logical dependencies.
Caption: Logical Flow for Targeted Drug Delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 4. Synthesis of this compound-functionalized iron oxide nanoparticles and their specific uptake in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for developing universal bombesin radioligands for receptor detection
For Receptor Detection in Research and Drug Development
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of universal bombesin radioligands. These agents are crucial for targeting multiple this compound receptor subtypes, which are frequently overexpressed in various cancers, including prostate, breast, and lung cancer.[1][2][3]
Introduction to this compound Receptors and Universal Ligands
The mammalian this compound (Bn) receptor family consists of three G protein-coupled receptor (GPCR) subtypes: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the orphan receptor BRS-3 (BB3).[4][5] These receptors are involved in a wide range of physiological processes and are significant targets in oncology due to their overexpression in numerous human tumors.
The development of "universal" or "pan-bombesin" radioligands, which can bind with high affinity to multiple receptor subtypes, is highly desirable for broad-spectrum tumor imaging and targeted radionuclide therapy. A notable example of a universal peptide is the synthetic analogue [D-Tyr⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]this compound(6-14), which demonstrates high affinity for all three human this compound receptor subtypes. This approach allows for the detection of tumors expressing any of the this compound receptor subtypes, increasing diagnostic sensitivity.
This compound Receptor Signaling Pathway
This compound receptors primarily couple to the Gq/11 and G12/13 families of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade stimulates various cellular processes, including mitogenesis and cell proliferation.
General Workflow for Radioligand Development
The development of a this compound-based radiopharmaceutical follows a multi-step process, from initial design and synthesis to preclinical in vivo evaluation. This workflow ensures that only candidates with optimal properties, such as high receptor affinity, specificity, and favorable pharmacokinetics, advance toward clinical translation.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (IC₅₀ or Kᵢ values) of a novel this compound analogue by measuring its ability to compete with a known high-affinity radioligand for receptor binding.
Materials:
-
Cells: PC-3 (prostate cancer) or other cells endogenously expressing this compound receptors (e.g., GRPR).
-
Radioligand: ¹²⁵I-[Tyr⁴]-Bombesin or another suitable high-affinity radioligand.
-
Test Compounds: Unlabeled novel this compound analogues at various concentrations (e.g., 1 pM to 10 µM).
-
Non-specific Control: A high concentration (e.g., 1 µM) of a known ligand like unlabeled GRP or this compound.
-
Plates: 24-well or 96-well poly-D-lysine coated plates.
-
Binding Buffer: RPMI 1640 or modified HEPES buffer containing 2 mg/mL BSA and 20 mM HEPES.
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).
-
Detection: Automatic gamma counter.
Procedure:
-
Cell Seeding: Seed PC-3 cells into 24-well plates at a density of 2 x 10⁵ cells/well and culture for 48 hours to allow for attachment.
-
Preparation: On the day of the assay, remove the growth medium and wash the cells twice with binding buffer.
-
Competition Reaction:
-
Add 400 µL of binding buffer to each well and incubate at 37°C for 1 hour.
-
Add 50 µL of the test compound at decreasing concentrations to the appropriate wells.
-
For total binding wells, add 50 µL of binding buffer.
-
For non-specific binding wells, add 50 µL of 1 µM unlabeled GRP.
-
Add 50 µL of the radioligand (e.g., 0.01-0.05 nM ¹²⁵I-[Tyr⁴]-Bombesin) to all wells.
-
-
Incubation: Incubate the plates with gentle agitation for 60 minutes at 37°C.
-
Washing: Stop the reaction by aspirating the medium and washing the cells twice with ice-cold PBS.
-
Cell Lysis & Counting: Lyse the cells (e.g., using trypsinization or a lysis buffer) and transfer the contents to counting tubes. Measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the ligand that inhibits 50% of specific radioligand binding) using non-linear regression analysis (one-site competition model).
Protocol 2: Cell Internalization Assay
This assay quantifies the amount of radioligand that is internalized by cells over time, which is a crucial characteristic for therapeutic applications.
Materials:
-
Cells: PC-3 cells or other suitable cell line.
-
Radiolabeled Test Compound: The novel this compound analogue radiolabeled (e.g., with ¹¹¹In, ⁹⁹mTc, or ¹⁷⁷Lu).
-
Plates: 6-well or 12-well plates.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 1% fetal bovine serum.
-
Blocking Agent: 1,000-fold excess of unlabeled this compound or GRP.
-
Acid Wash Buffer: Glycine buffer (e.g., 50 mM, pH 2.8) to strip surface-bound radioactivity.
-
Lysis Buffer: 1 M NaOH.
-
Detection: Automatic gamma counter.
Procedure:
-
Cell Seeding: Seed PC-3 cells into 6-well plates overnight (approx. 0.8–1.0 x 10⁶ cells per well).
-
Preparation: On the day of the experiment, wash cells twice with fresh medium and pre-incubate for 1 hour at 37°C.
-
Incubation: Add the radiolabeled test compound (e.g., 0.25 pmol, ~3 kBq) to the wells. For non-specific internalization, add the blocking agent to a separate set of wells. Incubate for various time points (e.g., 0.5, 1, 2, and 4 hours) at 37°C with 5% CO₂.
-
Fractionation: At each time point:
-
Place the plate on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold acid wash buffer and incubate for 5-10 minutes on ice to collect the surface-bound fraction.
-
Wash the cells again with acid wash buffer.
-
Add lysis buffer (1 M NaOH) to the wells and incubate to collect the internalized fraction.
-
-
Counting: Measure the radioactivity of the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated activity (surface-bound + internalized). Plot the percentage of internalization over time.
Protocol 3: In Vivo Biodistribution Studies
This protocol assesses the distribution, accumulation, and clearance of the radioligand in a living organism, typically in tumor-bearing mouse models.
Materials:
-
Animal Model: Severe combined immunodeficiency (SCID) or nude mice bearing subcutaneous PC-3 tumor xenografts.
-
Radiolabeled Test Compound: The purified radiolabeled this compound analogue.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Blocking Agent (for specificity check): Co-injection of a large excess (e.g., 100 µg) of unlabeled peptide.
-
Equipment: Syringes, dissection tools, scales for weighing organs, and a gamma counter.
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of PC-3 cells (e.g., 12 x 10⁶ cells) into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 150 ± 50 mg), typically over 2-3 weeks.
-
Radioligand Injection: Administer a defined amount of the radiolabeled compound (e.g., 2–4 MBq, 200 pmol) via tail vein injection into groups of mice (n=3-4 per time point).
-
Blocking Study: For a separate group, co-inject the radioligand with an excess of the unlabeled blocking agent to determine binding specificity.
-
Euthanasia and Organ Harvesting: At designated time points post-injection (p.i.) (e.g., 1, 4, 24 hours), euthanize the mice.
-
Sample Collection: Dissect and collect major organs and tissues (blood, tumor, pancreas, stomach, intestines, kidneys, liver, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the radioactivity uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-background ratios for key organs (e.g., tumor-to-blood, tumor-to-muscle).
Data Presentation
Table 1: In Vitro Binding Affinity of this compound Radioligand Conjugates
| Conjugate | Chelator | Radiometal | Target Receptor | IC₅₀ (nmol/L) | Reference |
| DOTA-AR | DOTA | ¹¹¹In | GRPr | 2.5–25 | |
| N4-AR | N4 | ⁹⁹mTc | GRPr | 2.5–25 | |
| NODAGA-AR | NODAGA | ⁶⁸Ga | GRPr | 2.5–25 | |
| CB-TE2A-AR | CB-TE2A | ⁶⁴Cu | GRPr | 2.5–25 | |
| BZH7 | CPTA | ⁶⁴Cu | GRPr | 3.2 ± 0.5 | |
| BZH2 | DOTA | ⁹⁰Y | Pan-Bombesin | ~1-10 (nM range) | |
| Bomproamide | DOTA | ¹¹¹In | GRPr | 1.36 ± 0.09 |
Note: IC₅₀ values are a measure of the concentration of a ligand that is required for 50% inhibition of specific radioligand binding.
Table 2: In Vivo Biodistribution Data of Selected Radioligands in PC-3 Tumor-Bearing Mice
| Radioligand | Time p.i. (h) | Tumor Uptake (%ID/g) | Pancreas Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor/Blood Ratio | Reference |
| ¹¹¹In-DOTA-AR | 4 | 7.9 ± 1.5 | 11.2 ± 1.8 | 1.8 ± 0.2 | ~16 | |
| ⁶⁴Cu-CB-TE2A-AR | 4 | 14.1 ± 2.1 | 20.5 ± 3.5 | 2.1 ± 0.4 | ~35 | |
| ⁶⁸Ga-NODAGA-AR | 1 | 8.5 ± 1.2 | 1.9 ± 0.3 | 2.3 ± 0.4 | ~17 | |
| ⁹⁹mTc-N4-AR | 4 | 11.5 ± 1.9 | 18.9 ± 2.7 | 4.5 ± 0.8 | ~23 | |
| ¹¹¹In-Bomproamide | 0.25 | 6.90 ± 1.06 | 12.21 ± 3.2 | N/A | N/A | |
| [⁹⁹mTc]Tc-N₄-asp-[Bta⁸]MJ9 | 1 | ~4.5 | ~1.5 | ~2.0 | ~10 |
%ID/g = Percentage of Injected Dose per Gram of Tissue. Data are representative and compiled from cited literature.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Evolution of this compound Conjugates for Targeted PET Imaging of Tumors | PLOS One [journals.plos.org]
- 3. Synthesis and evaluation of this compound derivatives on the basis of pan-bombesin peptides labeled with indium-111, lutetium-177, and yttrium-90 for targeting this compound receptor-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET/CT Imaging in Mice Using 68Ga-Labeled Bombesin Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2R), is a G protein-coupled receptor overexpressed in various human cancers, including prostate, breast, and gastrointestinal tumors. This differential expression makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound (BBN) and its antagonists are peptides that bind with high affinity to GRPR. When labeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga), these molecules can be used as tracers for Positron Emission Tomography (PET) imaging, allowing for the non-invasive visualization and quantification of GRPR expression in vivo. This document provides detailed application notes and protocols for preclinical PET/CT imaging in mice using ⁶⁸Ga-labeled this compound antagonists.
This compound Receptor Signaling Pathway
The binding of a this compound antagonist to GRPR competitively inhibits the downstream signaling cascade typically initiated by the endogenous ligand, gastrin-releasing peptide (GRP). This pathway plays a role in cell proliferation, survival, and migration.[1][2]
Caption: this compound antagonist blocks GRP-mediated GRPR signaling pathway.
Quantitative Data Summary
The following tables summarize the biodistribution of various ⁶⁸Ga-labeled this compound antagonists in mice bearing human prostate cancer (PC-3) xenografts. Data are presented as the percentage of injected dose per gram of tissue (%ID/g) at 1 or 2 hours post-injection (p.i.).
Table 1: Tumor Uptake and Tumor-to-Background Ratios of ⁶⁸Ga-Labeled this compound Antagonists in PC-3 Xenograft Models
| Radiotracer | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Time (p.i.) | Reference |
| ⁶⁸Ga-NOTA-PEG₃-RM26 | 4.6 ± 0.6 | 44 ± 12 | - | 2h | [3] |
| ⁶⁸Ga-NOTA-BBN2 | - | - | 5.86 ± 0.37 | 1h | [3] |
| ⁶⁸Ga-NODAGA-SCH1 | 5.80 ± 0.42 | - | 16.6 ± 1.50 | 2h | [4] |
| ⁶⁷Ga-SB3 | 33.1 ± 3.9 | - | - | 1h | |
| ⁶⁸Ga-NeoBOMB1 | 12.4 ± 2.3 | - | - | 2h | |
| ⁶⁸Ga-Ga-TacsBOMB2 | 10.2 ± 2.27 | - | - | 1h | |
| ⁶⁸Ga-Ga-LW01158 | 11.2 ± 0.65 | - | - | 1h |
Table 2: Biodistribution of ⁶⁸Ga-Labeled this compound Antagonists in Key Organs of PC-3 Tumor-Bearing Mice (%ID/g)
| Radiotracer | Blood | Pancreas | Liver | Kidneys | Time (p.i.) | Reference |
| ⁶⁸Ga-NOTA-PEG₃-RM26 | 0.11 ± 0.02 | - | 0.4 ± 0.1 | 1.8 ± 0.3 | 2h | |
| ⁶⁸Ga-NODAGA-SCH1 | - | - | 4.21 ± 0.42 | 3.41 ± 0.46 | 2h | |
| ⁶⁷Ga-SB3 | - | ~160 | - | - | 1h | |
| ⁶⁸Ga-NeoBOMB1 | 0.7 ± 0.1 | 22.7 ± 3.3 | 8.3 ± 1.8 | 5.7 ± 2.4 | 2h | |
| ⁶⁸Ga-Ga-TacsBOMB2 | - | 2.81 ± 0.78 | 2.61 ± 0.70 | - | 1h | |
| ⁶⁸Ga-Ga-LW01158 | - | 12.0 ± 1.41 | 4.33 ± 0.22 | - | 1h |
Experimental Protocols
A standardized workflow is crucial for obtaining reproducible and reliable data in preclinical PET/CT imaging studies.
Caption: Standardized workflow for preclinical PET/CT imaging.
Animal Models and Tumor Implantation
-
Animal Strain: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are typically used for xenograft models.
-
Cell Lines: Human prostate (PC-3, LNCaP) or breast (MCF7, BT-474) cancer cell lines with known GRPR expression levels are commonly used.
-
Implantation: Subcutaneously inject 5-10 x 10⁶ tumor cells suspended in a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel into the flank or shoulder of the mouse.
-
Monitoring: Monitor tumor growth with calipers. Imaging studies are typically performed when tumors reach a diameter of 5-8 mm.
Radiotracer Preparation
-
⁶⁸Ga-labeling: The this compound antagonist, conjugated with a chelator (e.g., DOTA, NOTA), is labeled with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Quality Control: Radiochemical purity should be greater than 95% as determined by radio-HPLC.
Animal Preparation for Imaging
-
Fasting: Fasting is generally not required for ⁶⁸Ga-bombesin antagonist imaging but should be consistent across a study if implemented.
-
Anesthesia: Anesthetize the mice to prevent movement artifacts during imaging. Isoflurane (1-3% in oxygen) is commonly used and allows for rapid induction and recovery. Intraperitoneal injections of ketamine/xylazine can also be used.
-
Catheterization: For intravenous administration, a tail vein catheter can be placed.
Radiotracer Administration
-
Dose: Inject approximately 3-5 MBq of the ⁶⁸Ga-labeled this compound antagonist intravenously via the tail vein.
-
Volume: The injection volume should be kept low (100-200 µL) to minimize physiological disturbances.
-
Uptake Time: Allow for a 1 to 2-hour uptake period before imaging. During this time, the animal should be kept warm to maintain normal physiology.
PET/CT Image Acquisition
-
CT Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction of the PET data.
-
PET Scan: Acquire a static PET scan for 10-20 minutes. For dynamic studies, a series of shorter frames are acquired over a longer period.
-
Positioning: The animal should be positioned prone on the scanner bed.
Image Reconstruction and Analysis
-
Reconstruction: Reconstruct PET images using algorithms such as Ordered Subset Expectation Maximization (OSEM) or Maximum Likelihood Expectation Maximization (MLEM), with corrections for attenuation, scatter, and radioactive decay.
-
Analysis: Co-register PET and CT images. Draw regions of interest (ROIs) on the tumor and various organs to quantify radiotracer uptake, typically expressed as %ID/g or Standardized Uptake Value (SUV).
Ex Vivo Biodistribution (Optional)
-
Euthanasia: At a predetermined time point post-injection (e.g., 1 or 2 hours), euthanize the mice.
-
Organ Harvesting: Collect blood and dissect key organs (tumor, muscle, blood, pancreas, liver, kidneys, etc.).
-
Gamma Counting: Weigh the tissues and measure the radioactivity using a gamma counter. Calculate the uptake as %ID/g. This method provides a more accurate quantification of radiotracer distribution.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Mitogenic Effects of Bombesin Agonists in Cancer Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bombesin agonists and their mitogenic effects in cancer therapy.
Frequently Asked Questions (FAQs)
Q1: Why do this compound agonists promote cancer cell growth?
This compound and its mammalian analogues, such as gastrin-releasing peptide (GRP), can act as potent mitogens for various cancer cells.[1][2][3] This is primarily because many types of cancer cells, including those in prostate, breast, lung, and pancreatic cancers, overexpress this compound receptors (BnRs), particularly the GRP receptor (GRPR/BB2).[4][5] When a this compound agonist binds to these receptors, it initiates a signaling cascade that promotes cell proliferation and survival. This can occur through an autocrine loop, where the cancer cells themselves secrete this compound-like peptides that then stimulate their own growth.
Q2: What is the primary signaling pathway activated by this compound agonists that leads to cell proliferation?
The binding of a this compound agonist to its G protein-coupled receptor (GPCR), such as GRPR, typically activates Gq/11 and G12/13 families of heterotrimeric G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can lead to the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation. Furthermore, this compound receptor activation can transactivate the epidermal growth factor receptor (EGFR), amplifying the mitogenic signals.
Q3: How can the mitogenic effects of this compound agonists be overcome in a therapeutic context?
The primary strategy to counteract the growth-promoting effects of this compound agonists is the use of this compound receptor antagonists. These are molecules that bind to this compound receptors with high affinity but do not activate them. By competitively inhibiting the binding of endogenous or exogenous agonists, they block the downstream signaling pathways that lead to cell proliferation. Several potent and specific this compound receptor antagonists, such as RC-3095, have been developed and have demonstrated anti-tumor activity in preclinical models. Other approaches include the use of monoclonal antibodies against this compound-like peptides and siRNA to silence the expression of this compound receptors.
Q4: Are there any clinical applications for this compound receptor antagonists?
This compound receptor antagonists are being explored for both therapeutic and diagnostic purposes in oncology. As therapeutic agents, they can inhibit tumor growth. For diagnostic and targeted radionuclide therapy, antagonists are often preferred over agonists. Radiolabeled antagonists can be used for imaging tumors that express this compound receptors and for delivering cytotoxic radiation specifically to cancer cells, potentially with fewer side effects than agonists. A phase I clinical trial with the GRPR antagonist RC-3095 has been conducted in patients with various solid tumors. More recent clinical trials are underway to evaluate the efficacy of radiolabeled this compound antagonists in imaging and treating cancers like prostate cancer.
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation in Control (Untreated) Cancer Cell Cultures
Possible Cause: Your cancer cell line may be producing and secreting this compound-like peptides (e.g., GRP) that act as autocrine growth factors. This is a known phenomenon in several cancer types, including small cell lung cancer.
Troubleshooting Steps:
-
Confirm Autocrine Loop: Culture the cells in a serum-free or reduced-serum medium to minimize external growth factors. Measure the concentration of GRP or other this compound-like peptides in the conditioned medium using an ELISA kit.
-
Antagonist Treatment: Treat the cells with a known this compound receptor antagonist (e.g., RC-3095). A reduction in baseline proliferation would suggest an active autocrine loop.
-
siRNA Knockdown: Use siRNA to specifically knock down the expression of GRP or the GRP receptor in your cell line. A decrease in cell proliferation following knockdown would confirm the autocrine mechanism.
Issue 2: this compound Agonist Fails to Induce Cell Proliferation in a GRP-Receptor-Expressing Cell Line
Possible Causes:
-
High Serum Levels: The presence of high concentrations of growth factors in the fetal bovine serum (FBS) used in the cell culture medium can mask the specific mitogenic effect of the this compound agonist.
-
Receptor Desensitization: Prolonged exposure to low levels of agonists (potentially from an autocrine source) can lead to receptor desensitization and downregulation.
-
Incorrect Experimental Conditions: The concentration of the agonist or the incubation time may not be optimal.
Troubleshooting Steps:
-
Optimize Serum Conditions: Reduce the serum concentration in your culture medium (e.g., to 0.5-2% FBS) or use a charcoal-stripped serum to remove endogenous growth factors.
-
Check Receptor Expression: Verify the expression and functionality of the GRP receptor on your cells using techniques like Western blot, qPCR, or a receptor binding assay.
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a range of agonist concentrations and a time-course experiment to determine the optimal conditions for observing a proliferative response.
-
Assess Downstream Signaling: Instead of directly measuring proliferation, you can assess more proximal signaling events, such as calcium mobilization, to confirm that the agonist is activating the receptor.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound Analogs on Receptor Binding
| Compound | Receptor | Cell Line/Tissue | IC50 (nM) | Reference |
| Demobesin 1 (Antagonist) | GRP Receptor | HEK-GRPR cells | 2.5 ± 0.5 | |
| Demobesin 4 (Agonist) | GRP Receptor | HEK-GRPR cells | 1.8 ± 0.4 | |
| [Tyr4]this compound | GRP Receptor | PC3 cells | 3.1 ± 0.9 | |
| RC-3095 (Antagonist) | This compound Receptors | Hs746T cells | ~10 | |
| RC-3950-II (Antagonist) | This compound Receptors | Hs746T cells | <10 |
Table 2: Effect of this compound Antagonist RC-3095 on Tumor Growth In Vivo
| Cancer Model | Treatment | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Hs746T Gastric Cancer Xenograft | RC-3095 (10 µg, twice daily) | 76.9 | 88.3 |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (with and without serum)
-
This compound agonist and/or antagonist
-
[3H]-Thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (NaOH), 0.1 M
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Wash the cells with serum-free medium and then incubate in low-serum medium for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of the this compound agonist and/or antagonist for 24-48 hours.
-
Add 1 µCi of [3H]-thymidine to each well and incubate for 4-6 hours.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding 100 µL of cold 10% TCA to each well and incubate for 30 minutes at 4°C.
-
Wash the wells again with cold 10% TCA.
-
Solubilize the precipitated DNA by adding 100 µL of 0.1 M NaOH to each well.
-
Transfer the contents of each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cancer cell line of interest
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound agonist and antagonist
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with Fluo-4 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Place the plate in the FLIPR or on the fluorescence microscope stage.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound agonist (and antagonist for inhibition studies) and immediately begin recording the fluorescence intensity for 2-5 minutes.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
Visualizations
Caption: this compound agonist-induced signaling pathway leading to cell proliferation.
Caption: Workflow for troubleshooting the cause of this compound-mediated mitogenesis.
References
- 1. This compound related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of this compound and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stimulation by this compound and inhibition by this compound/gastrin-releasing peptide antagonist RC-3095 of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing the In Vivo Stability of Bombesin Peptide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bombesin (BBN) peptide analogs. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome challenges related to improving the in vivo stability of these promising therapeutic and diagnostic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low in vivo stability of this compound peptide analogs?
Native this compound and its analogs are susceptible to rapid degradation in the body by various proteases. This enzymatic degradation is a major contributor to their short in vivo half-life. Additionally, factors like temperature and pH in the physiological environment can also affect their stability.[1][2]
Q2: What are the most common chemical modification strategies to improve the in vivo stability of this compound analogs?
Several chemical modification strategies can enhance the stability of this compound analogs:
-
Amino Acid Substitution: Replacing natural L-amino acids with unnatural D-amino acids or other non-natural amino acids can sterically hinder protease recognition and cleavage.[3][4] For example, substituting L-Trp⁸ with α-methyl-L-Trp has been shown to enhance in vivo stability.[5]
-
N-terminal Acetylation and C-terminal Amidation: Capping the peptide termini with acetyl and amide groups, respectively, protects them from exopeptidases.
-
Cyclization: Creating cyclic peptide structures, either head-to-tail or through side-chain linkages, can improve stability by restricting the peptide's conformation and making it less accessible to proteases.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can shield the peptide from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.
-
Incorporation of Stabilizing Scaffolds: Fusing the this compound peptide with a stable protein scaffold, such as a knottin, can significantly increase its resistance to degradation while maintaining its receptor binding affinity.
Q3: How do formulation strategies contribute to the stability of this compound analogs?
Formulation plays a crucial role in preserving the stability of peptide analogs in aqueous solutions. Key strategies include:
-
pH Optimization: Selecting an appropriate buffer system to maintain the optimal pH for peptide stability is critical.
-
Use of Excipients: The addition of excipients like polyols can help stabilize the peptide structure.
-
Co-solvents: Employing co-solvents can reduce the rate of degradation in solution.
-
Liposomal Encapsulation: Encapsulating the peptide in liposomes can protect it from enzymatic degradation and facilitate targeted delivery.
Q4: Which analytical techniques are commonly used to assess the in vivo stability of this compound analogs?
Several analytical methods are employed to evaluate the stability of this compound analogs:
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate the intact peptide from its degradation products, allowing for quantification of stability over time.
-
Radioimmunoassay (RIA): RIA can be used to measure the concentration of immunoreactive this compound or its analogs in biological samples like serum, plasma, and urine.
-
Mass Spectrometry (MS): MS techniques, often coupled with HPLC (LC-MS), can identify and quantify both the parent peptide and its metabolites, providing detailed information about degradation pathways.
Troubleshooting Guides
Problem 1: My modified this compound analog shows poor stability in human plasma in vitro.
-
Possible Cause 1: Ineffective Modification Strategy. The chosen modification may not be sufficient to protect against the specific proteases present in plasma.
-
Solution: Consider combining multiple modification strategies. For instance, in addition to amino acid substitutions, incorporate N-terminal acetylation and C-terminal amidation. You could also explore cyclization to further constrain the peptide's structure.
-
-
Possible Cause 2: Suboptimal Spacer/Linker. If your analog includes a chelator or a radiolabel attached via a linker, the linker itself might be susceptible to cleavage or may not adequately distance the modification from the core peptide.
-
Solution: Experiment with different linker compositions and lengths. The insertion of a suitable spacer can improve biodistribution and stability.
-
Problem 2: The in vivo half-life of my this compound analog is still too short for therapeutic application, despite in vitro stability improvements.
-
Possible Cause 1: Rapid Renal Clearance. Small peptides are often rapidly cleared by the kidneys.
-
Solution: Consider PEGylation to increase the hydrodynamic radius of the analog, which can significantly reduce renal filtration and prolong circulation time.
-
-
Possible Cause 2: In Vivo Metabolism Hot Spots. Specific sites in your peptide sequence might be highly susceptible to in vivo enzymatic degradation that was not apparent in in vitro plasma stability assays.
-
Solution: Perform metabolite identification studies using LC-MS to pinpoint the cleavage sites. Once identified, you can make targeted modifications at these "hot spots," such as substituting the labile amino acids.
-
Problem 3: My this compound analog loses its receptor binding affinity after modification.
-
Possible Cause: Modification within the Pharmacophore. The modification may have been introduced in a region of the peptide that is critical for binding to the gastrin-releasing peptide receptor (GRPR). The C-terminal region of this compound is crucial for its biological activity.
-
Solution: Focus modifications on the N-terminal region or linker, away from the C-terminal binding domain. If modifications within the core sequence are necessary, perform them systematically and screen for retained binding affinity at each step. Computational modeling can also help predict the impact of modifications on receptor binding.
-
Quantitative Data Summary
Table 1: In Vitro Stability of Modified this compound Analogs
| Analog | Modification | Stability Assay | Time Point | % Intact Peptide | Reference |
| BBN/C1-C2 | Knottin-modified | Chemical Stability | 24 h | 93.4 ± 6.2% | |
| 48 h | 92.6 ± 3.9% | ||||
| 168 h | 90.1 ± 4.3% | ||||
| PSMA-617 (Control) | Unmodified | Chemical Stability | 24 h | 80.6 ± 6.7% | |
| 168 h | 42.9 ± 3.4% | ||||
| [¹⁸F]AlF-NOTA-P2-RM26 | NOTA conjugation | In murine serum at 37°C | 1 h | Stable (single peak) |
Table 2: In Vivo Stability of Radiolabeled this compound Analogs in Mouse Plasma (15 min post-injection)
| Analog | % Intact Fraction | Reference |
| [⁶⁸Ga]Ga-AMBA | 39.4 ± 10.8% | |
| [⁶⁸Ga]Ga-TacBOMB2 | 12.7 ± 2.93% | |
| [⁶⁸Ga]Ga-TacBOMB3 | 27.3 ± 4.84% | |
| [⁶⁸Ga]Ga-TacsBOMB2 | 83.3 ± 1.15% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation of Plasma: Obtain fresh human or mouse plasma containing appropriate anticoagulants (e.g., EDTA, heparin). Centrifuge to remove any cellular debris.
-
Incubation: Add the this compound peptide analog to the plasma at a final concentration of approximately 1 mg/mL. Incubate the mixture in a temperature-controlled water bath at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma/peptide mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a protein precipitation agent, such as acetonitrile or trifluoroacetic acid (TFA).
-
Sample Preparation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC). The percentage of the intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for this compound Analogs
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amidation).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and add it to the resin. Allow the coupling reaction to proceed for a specified time.
-
Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound analog sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers like water, triisopropylsilane).
-
Purification: Purify the crude peptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final this compound analog using analytical RP-HPLC and mass spectrometry.
Visualizations
Caption: Experimental workflow for developing stable this compound analogs.
Caption: Strategies for enhancing this compound analog stability.
Caption: Simplified GRPR signaling pathway upon this compound binding.
References
Technical Support Center: Optimizing Bombesin Dosage for Preclinical In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of bombesin and its analogs in preclinical in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in preclinical research?
A1: this compound is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina.[1] It is the amphibian homolog of the mammalian gastrin-releasing peptide (GRP).[1] this compound and its analogs are of significant interest in preclinical research because they bind with high affinity to GRP receptors (GRPR), which are overexpressed in various types of cancer, including prostate, breast, and small-cell lung cancer.[1][2][3] This overexpression allows for the targeted delivery of diagnostic or therapeutic agents to tumor cells. Beyond oncology, this compound-like peptides are involved in physiological processes such as satiety, making them relevant for metabolic research.
Q2: What are the different types of this compound analogs used in research?
A2: this compound analogs can be broadly categorized as agonists and antagonists.
-
Agonists: These analogs, like this compound and GRP, activate the GRPR upon binding, triggering downstream signaling pathways that can stimulate cell growth. They are often used in studies investigating receptor function and for targeted delivery of imaging or therapeutic agents where receptor internalization is desired.
-
Antagonists: These analogs bind to the GRPR but do not activate it, thereby blocking the binding of natural ligands like GRP. Examples include RC-3095. They are widely used to inhibit tumor growth in preclinical cancer models and may be preferable for tumor targeting to avoid stimulating proliferation.
Q3: What are the key factors to consider when determining the initial dosage of this compound for an in vivo study?
A3: Several factors should be considered:
-
Analog Type: Agonists and antagonists will have different biological effects and potency. Antagonists are often used to inhibit tumor growth and may require sustained administration.
-
Research Goal: The objective of the study (e.g., tumor imaging, therapy, studying satiety) will dictate the choice of analog and the required dose. For imaging, a dose sufficient for clear visualization is needed, while therapeutic studies may require higher, repeated doses.
-
Animal Model: The species, strain, and health status of the animal model can influence the pharmacokinetics and pharmacodynamics of this compound analogs.
-
Route of Administration: Common routes include subcutaneous (s.c.) and intravenous (i.v.) injections. The route will affect the bioavailability and half-life of the compound.
-
Published Literature: Reviewing previous studies that have used the same or similar this compound analogs in comparable animal models is crucial for establishing a starting dose range.
Q4: How does the route of administration affect the dosage and experimental outcome?
A4: The route of administration significantly impacts the pharmacokinetic profile of this compound analogs. For instance, after a subcutaneous injection of the antagonist RC-3095 in mice, peak serum levels were observed at 15 minutes, with the peptide becoming undetectable after 5 hours. Intravenous injection resulted in higher initial serum levels that declined more rapidly. Continuous administration via osmotic minipumps has also been used to maintain steady-state levels of the antagonist for long-term tumor growth inhibition studies. The choice of administration route should align with the desired duration of action and the experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of expected biological effect (e.g., no tumor growth inhibition) | Insufficient Dosage: The administered dose may be too low to achieve the desired therapeutic concentration at the target site. | 1. Perform a dose-response study to determine the optimal dose. 2. Review literature for established effective dose ranges for your specific this compound analog and animal model. 3. Consider the frequency of administration; a more frequent dosing schedule may be necessary. |
| Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to the administration route or rapid degradation. | 1. Consider alternative administration routes (e.g., intravenous vs. subcutaneous, or use of osmotic minipumps for continuous delivery). 2. Evaluate the stability of the this compound analog under your experimental conditions. | |
| Low Receptor Expression: The target cells (e.g., tumor xenograft) may not express a sufficient number of GRP receptors. | 1. Confirm GRPR expression in your cell line or tumor model using techniques like RT-PCR, western blot, or immunohistochemistry. 2. Select a cell line known to have high GRPR expression for your studies. | |
| Observed Toxicity or Adverse Effects | Dosage Too High: The administered dose may be exceeding the maximum tolerated dose. | 1. Reduce the dosage and/or the frequency of administration. 2. Conduct a toxicity study to determine the maximum tolerated dose in your animal model. |
| Off-Target Effects: The this compound analog may be binding to receptors in other tissues, causing unintended physiological effects. | 1. Monitor animals closely for signs of toxicity. 2. This compound can have gastrointestinal effects; be aware of potential for nausea or diarrhea. | |
| High Variability in Experimental Results | Inconsistent Dosing Technique: Variations in injection volume or location can lead to inconsistent absorption. | 1. Ensure all personnel are properly trained in the chosen administration technique. 2. Use precise measurement tools for dosing. |
| Biological Variability: Differences between individual animals can contribute to varied responses. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure animals are of a similar age and weight at the start of the study. |
Data Presentation
Table 1: Preclinical Dosages of this compound Antagonists in Tumor Xenograft Models
| This compound Analog | Animal Model | Tumor Type | Dosage | Route of Administration | Key Finding | Reference |
| RC-3095 | Nude Mice | Hs746T Human Gastric Cancer | 10 µg twice daily | Subcutaneous | Inhibited tumor growth, decreased tumor volume and weight. | |
| RC-3095 | Nude Mice | MXT Mouse Mammary Cancer | 20 µg once daily or 10 µg twice daily | Subcutaneous | Inhibited tumor growth. | |
| RC-3095 | Nude Mice | Various Human Cancers | 20-60 µg per day | Osmotic Minipumps | Inhibited tumor growth. | |
| AN-215 | Nude Mice | ES-2 Human Ovarian Cancer | 250 nmol/kg (single dose) | Intravenous | Significantly inhibited tumor growth. | |
| AN-215 | Nude Mice | OV-1063 Human Ovarian Cancer | Loading dose of 200 nmol/kg, then 150 nmol/kg | Intravenous | Inhibited tumor growth. |
Experimental Protocols
Protocol 1: Determination of Dose-Response Relationship for a this compound Analog in a Tumor Xenograft Model
-
Animal Model: Utilize an appropriate immunodeficient mouse strain (e.g., nude or SCID mice) for xenograft studies.
-
Cell Line: Select a human cancer cell line with confirmed high expression of GRP receptors (e.g., PC-3 for prostate cancer).
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Group Allocation: Randomly assign mice into groups (n=5-10 per group), including a vehicle control group and at least 3-4 dose level groups for the this compound analog.
-
Dose Selection: Based on literature review, select a range of doses. For a this compound antagonist like RC-3095, this might range from 5 to 50 µ g/mouse/day .
-
Administration: Administer the this compound analog and vehicle control according to the chosen route (e.g., daily subcutaneous injections) for a predetermined period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the data to determine the dose that produces the optimal therapeutic effect with minimal toxicity.
-
Protocol 2: In Vitro Receptor Binding Assay
-
Cell Culture: Culture a GRP receptor-expressing cell line (e.g., PC-3 cells) to confluence.
-
Membrane Preparation: Prepare crude cell membranes from the cultured cells.
-
Radioligand: Use a radiolabeled this compound analog, such as [¹²⁵I-Tyr⁴]this compound, as the tracer.
-
Binding Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled this compound analog (competitor).
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). This provides a measure of the binding affinity of the test compound.
-
Mandatory Visualizations
Caption: this compound/GRP signaling through the GRPR (BB2 receptor).
Caption: Workflow for optimizing this compound dosage in preclinical studies.
References
Troubleshooting low signal in bombesin receptor autoradiography
Welcome to the technical support center for bombesin receptor autoradiography. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low signal or other unexpected results in this compound receptor autoradiography.
Question: Why am I observing a very low or no signal in my this compound receptor autoradiography experiment?
Answer: A low or absent signal can arise from a variety of factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the most common areas to investigate:
-
Tissue Preparation and Quality:
-
Problem: Poor tissue quality can lead to degraded receptors and a weak signal.
-
Troubleshooting:
-
Ensure rapid freezing of fresh tissue to minimize degradation by proteases.
-
Use appropriate cryoprotection if necessary to maintain tissue morphology.
-
Verify the quality of your tissue sections under a microscope before proceeding with the assay.
-
-
-
Radioligand and Binding Conditions:
-
Problem: Suboptimal binding conditions or issues with the radioligand itself are a primary cause of low signal.
-
Troubleshooting:
-
Radioligand Integrity: Confirm the age and specific activity of your radiolabeled this compound analog. Older radioligands may have decayed, leading to a weaker signal.
-
Ligand-Receptor Mismatch: Ensure you are using a radioligand appropriate for the this compound receptor subtype you are targeting (e.g., GRP, NMB, or BB3 receptors).[1][2] Different tissues and tumors express different receptor subtypes.[1][2]
-
Incubation Buffer: Check the pH and composition of your incubation buffer. Deviations from the optimal pH can significantly affect binding affinity.
-
Incubation Time and Temperature: Ensure you are incubating for a sufficient duration to reach equilibrium.[3] Consult literature for optimal times and temperatures for your specific radioligand and tissue type.
-
Nonspecific Binding: High nonspecific binding can mask a specific signal. Include a control with an excess of unlabeled ligand to determine the level of nonspecific binding.
-
-
-
Washing Steps:
-
Problem: Inadequate or overly stringent washing can either leave high background or wash away the specifically bound radioligand.
-
Troubleshooting:
-
Washing Buffer and Temperature: Use a cold washing buffer to reduce the dissociation of the radioligand from the receptor.
-
Washing Duration: Optimize the washing time. Too short a wash may result in high background, while a prolonged wash can reduce the specific signal.
-
-
-
Signal Detection:
-
Problem: Issues with the film, phosphor imaging screen, or emulsion can lead to a weak or nonexistent signal.
-
Troubleshooting:
-
Exposure Time: Ensure a sufficiently long exposure time, especially if you anticipate a low receptor density in your tissue.
-
Film/Screen Sensitivity: Verify that the film or imaging screen is not expired and has been stored correctly.
-
Developing Conditions: For film autoradiography, ensure that the developer and fixer are fresh and at the correct temperature.
-
-
Question: How can I be sure that the signal I am seeing is specific to this compound receptors?
Answer: To confirm the specificity of your signal, you must include a "nonspecific binding" control in your experiment. This is typically done by incubating a parallel set of tissue sections with the radioligand in the presence of a high concentration (usually 100- to 1000-fold excess) of the corresponding unlabeled this compound analog. In these control sections, the unlabeled ligand will occupy the specific this compound receptors, preventing the binding of the radioligand. Any remaining signal in these sections is considered nonspecific. A high ratio of total binding (without the unlabeled ligand) to nonspecific binding indicates a strong and specific signal.
Question: My signal is strong, but the background is also very high. How can I improve my signal-to-noise ratio?
Answer: A high background can obscure your specific signal. Here are some strategies to reduce it:
-
Pre-incubation: Pre-incubating your tissue sections in buffer before adding the radioligand can help to remove endogenous substances that might interfere with binding.
-
Optimize Washing: As mentioned previously, optimizing the duration and temperature of your washing steps is critical. You might need to increase the number of washes or the duration of each wash.
-
Blocking Agents: In some cases, adding a blocking agent like bovine serum albumin (BSA) to your incubation buffer can help to reduce nonspecific binding to the tissue or slide.
-
Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased nonspecific binding. Consider performing a saturation binding experiment to determine the optimal concentration that saturates the specific receptors without excessively increasing the background.
Quantitative Data Summary
The following tables provide a summary of binding affinities (Kd) and receptor densities (Bmax) for the this compound receptor in various models, as determined by quantitative autoradiography and related binding assays. These values can serve as a reference for your own experiments.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of 125I-Tyr4-bombesin
| Cell/Tissue Type | Method | Kd (nM) | Bmax (fmol/mg protein or per 10^5 cells) |
| PC3 Cells (in vitro) | Autoradiography | 2.24 | 5.41 fmoles/10^5 cells |
| PC3 Cells (in vitro) | Standard Ligand Binding | 3.62 | 7.2 fmoles/10^5 cells |
| PC3 Tumor Xenograft | Autoradiography | 0.33 | 38.3 fmol/mg |
| LnCaP Tumor Xenograft | Autoradiography | 0.58 | 13 fmol/mg |
| Normal Mouse Pancreas | Autoradiography | 0.00054 | 9.7 fmoles/mg |
| Rat Brain | Autoradiography | 4 | 130 fmol/mg |
Data compiled from multiple sources.
Experimental Protocols
Below is a generalized protocol for this compound receptor autoradiography. Note that specific parameters such as incubation times, temperatures, and buffer compositions should be optimized for your particular radioligand and tissue.
1. Tissue Sectioning:
- Fresh frozen tissue is sectioned on a cryostat at a thickness of 10-20 µm.
- Sections are thaw-mounted onto gelatin-coated microscope slides.
- Slides are stored at -80°C until use.
2. Pre-incubation:
- Slides are brought to room temperature.
- Sections are pre-incubated in a buffer (e.g., Tris-HCl) for a short period (e.g., 15 minutes) to rehydrate the tissue and remove endogenous ligands.
3. Incubation:
- Sections are incubated with the radiolabeled this compound analog in a binding buffer. The buffer composition should be optimized for the specific ligand, but often contains protease inhibitors and a blocking agent like BSA.
- Total Binding: Sections are incubated with the radioligand alone.
- Nonspecific Binding: A parallel set of sections is incubated with the radioligand plus a high concentration of unlabeled this compound analog.
- Incubation is typically carried out to equilibrium, which can range from 30 minutes to several hours, depending on the ligand and temperature.
4. Washing:
- Following incubation, slides are washed in ice-cold buffer to remove unbound radioligand.
- Multiple short washes are generally more effective than one long wash.
- A final quick rinse in cold deionized water may be performed to remove buffer salts.
5. Drying and Exposure:
- Slides are rapidly dried under a stream of cool air.
- The dried slides are then apposed to autoradiography film or a phosphor imaging screen in a light-tight cassette.
- Exposure time will vary depending on the isotope, receptor density, and specific activity of the ligand.
6. Image Analysis:
- After exposure, the film is developed, or the imaging screen is scanned.
- The resulting autoradiograms are analyzed using a densitometry system to quantify the signal in different regions of the tissue.
Visualizations
The following diagrams illustrate key concepts in this compound receptor autoradiography to aid in understanding the workflow and underlying biology.
Caption: A typical workflow for this compound receptor autoradiography.
Caption: A logical approach to troubleshooting low signal issues.
Caption: Simplified this compound receptor signaling pathway.
References
Technical Support Center: Synthesis and Analysis of High-Affinity Bombesin Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and evaluation of high-affinity bombesin antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing high-affinity this compound antagonists?
A1: The synthesis of high-affinity this compound antagonists, which are often peptide-based, presents several challenges primarily rooted in solid-phase peptide synthesis (SPPS). Key difficulties include:
-
Incomplete Coupling and Deprotection: Repetitive sequences or the presence of sterically hindered natural or unnatural amino acids can lead to incomplete coupling of amino acids or incomplete removal of protecting groups (e.g., Fmoc), resulting in deletion or truncated peptide sequences.
-
Amino Acid Racemization: The activation of amino acids during coupling can sometimes lead to racemization, producing diastereomeric impurities that can be difficult to separate and may alter the biological activity of the antagonist.
-
Side Reactions: Reactive amino acid side chains can undergo unwanted modifications during synthesis or cleavage from the resin. For example, tryptophan side chains can be oxidized under acidic conditions.
-
Aggregation: Hydrophobic sequences within the peptide can lead to aggregation on the solid support, hindering reagent access and reducing synthesis efficiency.
-
Purification Difficulties: The crude peptide product is often a mixture of the desired peptide and various impurities. Purification by reverse-phase HPLC can be challenging due to similar retention times of closely related impurities.
Q2: Which this compound receptor subtype is typically targeted for antagonist development in cancer research?
A2: The gastrin-releasing peptide receptor (GRPR), also known as BB2, is a primary target for the development of this compound antagonists for cancer imaging and therapy.[1][2] GRPR is overexpressed in a variety of cancers, including prostate, breast, and gastrointestinal stromal tumors.
Q3: What are the key in vitro assays for characterizing this compound antagonists?
A3: The two primary in vitro assays for characterizing this compound antagonists are:
-
Competitive Radioligand Binding Assay: This assay is considered the gold standard for determining the affinity (Ki or IC50 values) of an antagonist for its receptor. It measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the this compound receptor.
-
Calcium Mobilization Assay: This functional assay determines the antagonist's potency by measuring its ability to inhibit the increase in intracellular calcium concentration induced by a known this compound receptor agonist.
Q4: Why do some this compound antagonists show partial agonism in certain cell systems?
A4: Some this compound antagonist analogues can exhibit partial agonism depending on the assay system and animal species used.[3] This can be due to differences in receptor subtypes, receptor reserve, or the specific signaling pathways activated in different cell lines.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) of this compound Antagonists
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Full-Length Peptide | Incomplete coupling of sterically hindered or unnatural amino acids. | - Use a more potent coupling reagent (e.g., HATU instead of HBTU).- Perform a double coupling for the problematic amino acid.- Increase the concentration of the amino acid and coupling reagents. |
| Peptide aggregation on the resin. | - Use a lower-loading resin to increase the distance between peptide chains.- Incorporate a chaotropic salt (e.g., 0.4 M KSCN) in the coupling or deprotection solvent for problematic steps.- Consider microwave-assisted synthesis to disrupt aggregation. | |
| Presence of Deletion or Truncated Sequences | Incomplete Fmoc deprotection. | - Extend the deprotection time or perform a second deprotection step.- Use a colorimetric test (e.g., Kaiser test) to confirm complete deprotection before coupling. |
| Inefficient coupling. | - After the coupling step, use a capping reagent (e.g., acetic anhydride/DIPEA in DMF) to block any unreacted amines. This prevents them from reacting in subsequent cycles and simplifies purification. | |
| Oxidation of Tryptophan Residues | Acidic conditions during cleavage. | - Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to protect the tryptophan side chain. |
| Peptide Fails to Precipitate in Diethyl Ether after Cleavage | The peptide is short or hydrophobic and remains soluble in the TFA/ether mixture. | - Reduce the volume of the cleavage cocktail to minimize the polarity of the ether mixture.- Evaporate the ether/TFA mixture under a stream of nitrogen and redissolve the residue in an appropriate solvent for HPLC purification. |
Purification of this compound Antagonists by HPLC
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH or ion-pairing agent concentration. | - Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%).- Adjust the pH of the mobile phase. |
| Column overload. | - Reduce the amount of crude peptide injected onto the column. | |
| Co-elution of Impurities with the Main Product | Similar hydrophobicity of the desired peptide and impurities. | - Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks.- Try a different column with a different stationary phase (e.g., C8 instead of C18). |
| Irreproducible Retention Times | Changes in mobile phase composition or column temperature. | - Prepare fresh mobile phase for each run.- Use a column oven to maintain a consistent temperature. |
Quantitative Data
Table 1: Binding Affinities of Selected this compound Antagonists
| Antagonist | Receptor | Cell Line/Tissue | Assay Type | IC50 (nM) | Ki (nM) | Kd (pM) | Reference |
| NOTA-P2-RM26 | GRPR | PC-3 | Competitive Binding | 0.91 ± 0.19 (Ga-labeled)1.24 ± 0.29 (In-labeled) | - | 23 ± 13 (In-labeled) | [1][2] |
| Demobesin 1 | GRPR | PC-3 | Competitive Binding | Low nanomolar range | - | - | |
| Technetium Analogues (from BCA 1) | This compound Receptors | Rat Brain Cortex | Competitive Binding | - | 3.5 ± 0.7 (major product)3.9 ± 1.5 (minor product) | - | |
| Technetium Analogues (from BCA 2) | This compound Receptors | Rat Brain Cortex | Competitive Binding | - | 7.4 ± 2.0 (major product)5.2 ± 1.5 (minor product) | - | |
| [D-Phe6]Bn(6-13)OMe | This compound Receptors | Swiss 3T3 / Guinea Pig Acini | Competitive Binding | - | High affinity | - | |
| Bomproamide | GRPR | PC-3 | Competitive Binding | 1.36 ± 0.09 | - | - | |
| RC-3950-II | This compound Receptors | Hs746T Human Gastric Cancer | Competitive Binding | Higher affinity than RC-3095 | - | - | |
| RM2 | GRPR | PC-3 | Competitive Binding | 7.7 ± 3.3 (unlabeled)9.3 ± 3.3 (In-labeled) | - | - | |
| Constrained Antagonist 17 | GRP/BN Receptors | Swiss 3T3 | Competitive Binding | - | 0.5 ± 0.1 | - |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of a this compound antagonist for the GRPR in PC-3 cells.
Materials:
-
PC-3 cells
-
Cell culture medium (e.g., F-12K medium with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, pH 7.4)
-
Radiolabeled ligand (e.g., [125I-Tyr4]this compound)
-
Unlabeled this compound (for non-specific binding)
-
Test antagonist at various concentrations
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture PC-3 cells in T-75 flasks until they reach 80-90% confluency.
-
Membrane Preparation: a. Wash the confluent cells with ice-cold PBS. b. Scrape the cells into ice-cold membrane preparation buffer. c. Homogenize the cell suspension using a Dounce homogenizer. d. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris. e. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. f. Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration (e.g., using a BCA assay).
-
Binding Assay: a. In a 96-well plate, add the following to each well:
- Membrane preparation (5-10 µg of protein)
- A fixed concentration of radiolabeled ligand (e.g., 0.1-0.3 nM [125I-Tyr4]this compound)
- Increasing concentrations of the test antagonist.
- For total binding, add binding buffer instead of the antagonist.
- For non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM). b. Bring the final volume to 200 µL with binding buffer. c. Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration and Counting: a. Pre-treat the GF/C filter plate with 0.33% polyethyleneimine for 30 minutes. b. Transfer the contents of the assay plate to the filter plate and aspirate using a vacuum manifold. c. Wash the filters three times with ice-cold wash buffer. d. Dry the filter plate and add scintillation fluid to each well. e. Count the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of the antagonist. c. Determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
This protocol is for measuring the antagonist activity of a compound on Gq-coupled this compound receptors using a fluorescent calcium indicator.
Materials:
-
PC-3 or HEK293 cells expressing GRPR
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound agonist (e.g., GRP)
-
Test antagonist at various concentrations
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Cell Seeding: a. Seed PC-3 or HEK-GRPR cells into black, clear-bottom 96-well plates at a density of 10,000-25,000 cells per well. b. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution in assay buffer. Typically, this involves mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in the buffer. b. If using, add probenecid to the loading solution (final concentration ~2.5 mM). c. Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate for 30-60 minutes at 37°C in the dark. e. Allow the plate to equilibrate to room temperature for 15-30 minutes before the assay.
-
Fluorescence Measurement (Antagonist Mode): a. Place the cell plate into the fluorometric plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Add various concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 5-15 minutes). d. Add a known concentration of the this compound agonist (typically the EC₈₀ concentration) to all wells. e. Record the fluorescence signal for 1-2 minutes.
-
Data Analysis: a. Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the data, with the response to the agonist alone representing 100% and the response in the presence of a saturating concentration of antagonist representing 0%. c. Plot the percentage of inhibition against the log concentration of the antagonist and determine the IC50 value.
Visualizations
This compound Receptor Signaling Pathway
Caption: Gq-protein coupled signaling pathway of the this compound receptor (GRPR/BB2).
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic for Low Peptide Synthesis Yield
Caption: Decision tree for troubleshooting low yield in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of a high-affinity NOTA-conjugated this compound antagonist for GRPR-targeted tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound receptor in membranes from Swiss 3T3 cells. Binding characteristics, affinity labelling and modulation by guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of bombesin-based therapeutics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bombesin-based therapeutics. Our goal is to help you minimize off-target effects and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target sites for this compound-based therapeutics and why?
A1: The primary off-target sites for this compound-based therapeutics are healthy tissues that physiologically express this compound receptors, particularly the gastrin-releasing peptide receptor (GRPR). These include the pancreas, gastrointestinal (GI) tract, and to a lesser extent, the stomach and adrenal cortex.[1][2][3][4] The kidneys also show significant uptake, not due to specific receptor expression, but because they are the major organ for the excretion of radiolabeled peptides.[5]
Q2: What are the common side effects observed with this compound-based agonists in clinical and preclinical studies?
A2: this compound agonists can induce a range of side effects due to the activation of this compound receptors in healthy tissues. Commonly reported side effects are predominantly related to the gastrointestinal system and can include abdominal discomfort, changes in GI motility, and altered secretion of GI hormones. Additionally, because this compound agonists can stimulate cell growth and proliferation, there is a theoretical risk of promoting tumor growth. In some clinical trials, tachycardia has also been observed.
Q3: How do this compound receptor antagonists differ from agonists in terms of off-target effects?
A3: this compound receptor antagonists are generally preferred for tumor targeting as they exhibit a more favorable safety profile compared to agonists. Antagonists bind to the GRPR without activating it, which prevents the stimulation of physiological processes in healthy tissues, thereby reducing the risk of GI-related side effects and potential tumor growth promotion. Furthermore, studies have shown that radiolabeled antagonists can lead to higher tumor-to-kidney ratios, indicating better tumor selectivity.
Q4: Which this compound receptor subtypes should I be aware of, and how do they influence off-target binding?
A4: There are three main subtypes of this compound receptors in mammals:
-
GRP receptor (GRPR or BB2): This is the primary target for cancer therapeutics as it is overexpressed in many tumors, including prostate, breast, and small cell lung cancer. It has a high affinity for Gastrin-Releasing Peptide (GRP) and this compound.
-
Neuromedin B receptor (NMBR or BB1): This receptor has a higher affinity for Neuromedin B (NMB) than for GRP.
-
This compound receptor subtype 3 (BRS-3 or BB3): This is an orphan receptor with a yet-to-be-identified natural ligand.
The selectivity of your this compound-based therapeutic for GRPR over NMBR is crucial for minimizing off-target effects, as NMBR is expressed in different tissues and mediates distinct physiological functions.
Troubleshooting Guides
Issue 1: High Kidney Uptake of Radiolabeled this compound Analogues
High kidney uptake is a common challenge that can limit the therapeutic window and imaging contrast of radiolabeled this compound compounds.
Possible Cause 1: Physicochemical Properties of the Analogue
-
Troubleshooting: Modify the linker or chelator to alter the overall charge and lipophilicity of the compound.
-
Incorporate a positively charged linker: A positive charge can enhance GRPR affinity and improve in vivo pharmacokinetics. For example, using a 4-amino-1-carboxymethyl-piperidine (Pip) linker has shown promise.
-
Optimize the chelator: The choice of chelator can significantly impact kidney retention. For instance, replacing a [64Cu]Cu-DOTA complex with the more stable [64Cu]Cu-CB-TE2A has been shown to reduce kidney uptake and improve the tumor-to-kidney ratio.
-
PEGylation: Adding polyethylene glycol (PEG) linkers can sometimes reduce kidney uptake, although the effect can be dependent on the size of the PEG linker and the specific this compound analogue.
-
Possible Cause 2: Renal Reabsorption
-
Troubleshooting: Co-administer agents that inhibit renal reabsorption.
-
Gelofusine: This gelatin-based plasma expander has been shown to effectively reduce the renal uptake of various radiolabeled peptides, including this compound analogues, without negatively impacting tumor uptake.
-
Positively charged amino acids: Co-infusion of basic amino acids like lysine and arginine can reduce kidney reabsorption of some radiolabeled peptides.
-
Possible Cause 3: In Vivo Instability
-
Troubleshooting: Introduce modifications to improve the metabolic stability of the this compound analogue.
-
Amino acid substitutions: Replacing certain amino acids in the this compound sequence, such as the Gln-Trp motif, can improve metabolic stability and tumor-to-organ ratios.
-
Utilize cleavable linkers: A linker that can be cleaved by enzymes in the kidney's brush border membrane can release the radionuclide from the targeting peptide, allowing for its rapid excretion in the urine.
-
Issue 2: Suboptimal Tumor-to-Background Ratio
A low tumor-to-background ratio can compromise the efficacy of both imaging and therapeutic applications.
Possible Cause 1: Use of an Agonist Analogue
-
Troubleshooting: Switch from a this compound agonist to an antagonist.
-
Rationale: Antagonists often exhibit faster clearance from GRPR-positive healthy tissues like the pancreas compared to tumors, leading to improved tumor-to-background ratios over time.
-
Possible Cause 2: Low Binding Affinity or Internalization
-
Troubleshooting: Re-evaluate the binding characteristics of your this compound analogue.
-
Affinity and Internalization Assays: Perform in vitro binding assays to determine the IC50 value and internalization studies to assess the rate and extent of cellular uptake. (See Experimental Protocols section for details).
-
Structural Modifications: If affinity is low, consider modifications to the peptide sequence or the linker to enhance receptor binding.
-
Quantitative Data Summary
Table 1: Comparison of Tumor and Kidney Uptake for Selected this compound Analogues (% Injected Dose per Gram - %ID/g)
| Analogue | Type | Radionuclide | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| [99mTc]Demobesin 4 | Agonist | 99mTc | PC3 | 4 h | ~1.5 | ~2.1 | 0.7 | |
| [99mTc]Demobesin 1 | Antagonist | 99mTc | PC3 | 4 h | ~6.0 | ~1.15 | 5.2 | |
| [67Ga]-DOTA-GABA-BBN(7-14)NH₂ | Agonist | 67Ga | PC-3 | 4 h | 1.30 ± 0.18 | Not Reported | Not Reported | |
| 111In-Bomproamide | Antagonist | 111In | PC-3 | 0.25 h | 6.90 ± 1.06 | Not Reported | Not Reported | |
| 64Cu-SarAr-SA-Aoc-bombesin(7-14) | Agonist | 64Cu | PC-3 | 4 h | ~3.5 | ~0.5 | ~7.0 | |
| 64Cu-SarAr-SA-Aoc-GSG-bombesin(7-14) | Agonist | 64Cu | PC-3 | 4 h | ~4.0 | ~0.6 | ~6.7 |
Experimental Protocols
Protocol 1: Competitive Binding Assay
This protocol determines the 50% inhibitory concentration (IC50) of a this compound analogue.
-
Cell Culture: Seed GRPR-expressing cells (e.g., PC-3 cells) in 24-well plates and grow to confluence.
-
Preparation: Wash the cells with a binding buffer (e.g., RPMI 1640 with 2 mg/mL BSA and 20 mM HEPES).
-
Competition: Add increasing concentrations of the non-radiolabeled this compound analogue (competitor) to the wells.
-
Radioligand Addition: Add a constant, low concentration of a radiolabeled this compound ligand with known high affinity (e.g., [125I-Tyr4]this compound).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 27°C or 37°C) for a defined period (e.g., 1 hour) with gentle agitation.
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
Protocol 2: In Vitro Internalization Assay
This protocol measures the rate and extent of cellular uptake of a radiolabeled this compound analogue.
-
Cell Culture: Plate GRPR-expressing cells (e.g., PC-3 cells) in 24-well plates and allow them to adhere.
-
Incubation: Add the radiolabeled this compound analogue to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).
-
Surface-Bound Removal: At each time point, place the plates on ice, aspirate the medium, and add an ice-cold acid wash buffer (e.g., pH 2.5 buffer) to strip the surface-bound radioactivity.
-
Fraction Collection: Collect the acid wash supernatant (surface-bound fraction).
-
Internalized Fraction: Lyse the remaining cells to release the internalized radioactivity.
-
Radioactivity Measurement: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity at each time point.
Protocol 3: In Vivo Biodistribution Study
This protocol assesses the tissue distribution of a radiolabeled this compound analogue in an animal model.
-
Animal Model: Use tumor-bearing mice (e.g., nude mice with PC-3 xenografts).
-
Injection: Intravenously inject a known amount of the radiolabeled this compound analogue into the mice.
-
Time Points: At predetermined time points post-injection (e.g., 30 min, 1 h, 2 h, 4 h, 24 h), euthanize a cohort of mice.
-
Tissue Harvesting: Collect blood and dissect relevant organs and tissues (tumor, kidneys, pancreas, liver, muscle, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Calculation: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Blocking Study (for specificity): In a separate cohort, co-inject a large excess of a non-radiolabeled this compound analogue to demonstrate receptor-specific uptake.
Visualizations
Caption: GRP Receptor Signaling Pathway
Caption: Biodistribution Study Workflow
Caption: Agonist vs. Antagonist Action
References
Technical Support Center: Enhancing Tumor-to-Kidney Ratio of Radiolabeled Bombesin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of radiolabeled bombesin analogs. Our goal is to help you optimize your experiments to achieve a higher tumor-to-kidney ratio, a critical factor for the clinical translation of these promising radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the tumor-to-kidney ratio for radiolabeled this compound analogs?
A1: The tumor-to-kidney ratio is a crucial parameter in the evaluation of radiolabeled peptides for both diagnostic imaging and targeted radionuclide therapy. A high ratio indicates a greater accumulation of the radiopharmaceutical in the tumor compared to the kidneys. This is critical for several reasons:
-
Improved Imaging Quality: High uptake in the kidneys can obscure the visualization of adjacent tumors or metastases, leading to potential misdiagnosis. A higher tumor-to-kidney ratio results in clearer images with better contrast between the tumor and surrounding healthy tissue.
-
Reduced Nephrotoxicity: The kidneys are often the dose-limiting organ in peptide receptor radionuclide therapy (PRRT).[1][2] High renal accumulation of radioactivity can lead to radiation-induced kidney damage. By enhancing the tumor-to-kidney ratio, the radiation dose delivered to the tumor can be maximized while minimizing the risk of nephrotoxicity.
-
Increased Therapeutic Efficacy: A higher concentration of the therapeutic radionuclide in the tumor for a longer duration leads to a more effective treatment outcome.
Q2: What are the primary mechanisms leading to high renal uptake of radiolabeled peptides?
A2: High kidney uptake of radiolabeled peptides is primarily due to their filtration from the blood by the glomeruli and subsequent reabsorption by the proximal tubular cells of the kidneys. This reabsorption is mediated by endocytic receptors, such as megalin and cubilin, which are abundantly expressed on the brush border of proximal tubule cells. Once internalized, the radiolabeled peptides are often trapped within the lysosomal compartment, leading to prolonged retention of radioactivity in the kidneys.[1]
Q3: How does the choice between a this compound agonist and an antagonist affect the tumor-to-kidney ratio?
A3: The use of this compound receptor antagonists is generally favored over agonists for improving the tumor-to-kidney ratio. While agonists are internalized into tumor cells upon binding to the gastrin-releasing peptide receptor (GRPR), they can also cause internalization in normal tissues expressing GRPR, such as the pancreas, leading to undesired radioactivity accumulation. Antagonists, on the other hand, tend to have a faster clearance from normal GRPR-positive tissues compared to tumors, resulting in improved tumor-to-background ratios over time.[3][4] Furthermore, radiolabeled this compound antagonists have shown excellent tumor-targeting properties with high accumulation in tumors and rapid clearance from the background via the kidneys into the urine.
Q4: What is the role of a linker in a radiolabeled this compound analog?
A4: The linker connects the chelator (which holds the radionuclide) to the this compound analog. It plays a critical role in the overall pharmacokinetic profile of the radiopharmaceutical. Modifying the linker's properties, such as its charge, hydrophilicity, and enzymatic stability, can significantly impact the biodistribution and, consequently, the tumor-to-kidney ratio.
Troubleshooting Guides
Problem 1: High Kidney Uptake in Preclinical Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent properties of the this compound analog (charge, hydrophilicity). | 1. Modify the Linker: Introduce a negatively charged linker (e.g., glutamic acid-based) or a hydrophilic linker (e.g., polyethylene glycol - PEG) to reduce renal tubular reabsorption. 2. Utilize a Cleavable Linker: Incorporate a linker that can be enzymatically cleaved by enzymes present in the kidney's brush border, such as certain dipeptides. This allows for the release of a smaller, more easily excretable radiolabeled fragment. | Reduced renal retention of radioactivity and an improved tumor-to-kidney ratio. |
| Suboptimal experimental conditions. | 1. Co-administer Basic Amino Acids: Infuse a solution of lysine and/or arginine before, during, and after the injection of the radiolabeled peptide. These amino acids compete for reabsorption in the proximal tubules. 2. Co-administer Gelofusine: This gelatin-based plasma expander has been shown to reduce renal uptake of various radiolabeled peptides. | A significant reduction in kidney uptake without affecting tumor accumulation. |
| Chelator and radiometal combination. | Evaluate Different Chelators: The choice of chelator (e.g., DOTA, NOTA, DOTAGA) can influence the overall charge and stability of the complex. Experiment with different chelators to find the one that results in the most favorable biodistribution. | Identification of a radiometal-chelator combination that minimizes renal accumulation. |
Problem 2: Low Tumor Uptake
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low binding affinity of the analog to the GRPR. | 1. Perform In Vitro Binding Assays: Conduct competitive binding assays using GRPR-expressing cell lines (e.g., PC-3) to determine the binding affinity (IC50 or Ki) of your analog. 2. Modify the Peptide Sequence: If the affinity is low, consider amino acid substitutions in the this compound sequence that are known to enhance binding. | Confirmation of high-affinity binding to the target receptor, which is a prerequisite for high tumor uptake. |
| In vivo instability of the radiolabeled analog. | 1. Assess In Vivo Stability: Analyze blood samples at different time points post-injection using techniques like HPLC to determine the percentage of intact radiolabeled peptide. 2. Introduce Stabilizing Modifications: Incorporate modifications to the peptide backbone or specific amino acid substitutions that are known to increase resistance to enzymatic degradation in vivo. | Increased in vivo stability, leading to a higher concentration of the intact radiopharmaceutical reaching the tumor. |
| Low specific activity of the radiolabeled peptide. | Optimize Radiolabeling Conditions: Adjust the amount of peptide precursor and radionuclide to maximize the specific activity. HPLC purification is often necessary to remove unlabeled peptide. | Higher specific activity ensures that a sufficient amount of radioactivity is delivered to the tumor with a smaller peptide mass, avoiding receptor saturation. |
Problem 3: High Background Signal in Imaging Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient clearance from non-target tissues. | 1. Optimize Imaging Time Point: Perform imaging at multiple time points post-injection to determine the optimal window where tumor uptake is high and background clearance is maximal. 2. Increase Hydrophilicity: Modify the linker or chelator to increase the overall hydrophilicity of the analog, which can promote faster renal clearance. | Improved tumor-to-background ratios and clearer images. |
| High hepatobiliary excretion. | Modify Lipophilicity: High lipophilicity can lead to increased uptake and retention in the liver. Adjust the linker and peptide sequence to create a more hydrophilic analog to favor renal excretion. | Reduced liver signal and improved visualization of abdominal tumors. |
Quantitative Data Summary
The following tables summarize the biodistribution data for various radiolabeled this compound analogs, highlighting the tumor and kidney uptake, as well as the resulting tumor-to-kidney ratios.
Table 1: Biodistribution of Radiolabeled this compound Agonists and Antagonists (%ID/g)
| Compound | Type | Time (p.i.) | Tumor | Kidney | Tumor/Kidney Ratio |
| [99mTc]Demobesin 4 | Agonist | 4 h | ~4.0 | ~4.0 | ~1.0 |
| [99mTc]Demobesin 1 | Antagonist | 4 h | ~16.0 | ~4.0 | ~4.0 |
| [68Ga]Ga-LW02060 | Agonist | 1 h | 16.8 ± 2.70 | 3.46 ± 0.59 | 4.86 ± 0.76 |
| [68Ga]Ga-LW02080 | Antagonist | 1 h | 7.36 ± 1.13 | 2.31 ± 0.35 | 3.18 ± 0.75 |
Data presented as mean ± SD where available. %ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.
Table 2: Effect of Co-administration on Kidney Uptake of [111In]AMBA (%ID/g)
| Condition | Time (p.i.) | Tumor | Kidney | Tumor/Kidney Ratio |
| Control | 4 h | 0.92 ± 0.16 | 1.0 | 0.92 |
| + Tyr4-BN (4h prior) | 4 h | 3.45 ± 0.5 | 1.0 | 3.45 |
Data presented as mean ± SD. Saturation of GRPR with Tyr4-BN prior to [111In]AMBA injection significantly improved the tumor-to-kidney ratio.
Key Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc Chemistry)
This protocol provides a general guideline for the synthesis of this compound analogs using Fmoc solid-phase chemistry.
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal modification (e.g., Rink amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove excess piperidine.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
After each deprotection and coupling step, wash the resin extensively with DMF and dichloromethane (DCM) to remove unreacted reagents and byproducts.
-
-
Repeat Cycles:
-
Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound analog sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS)).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol 2: Radiolabeling with 68Ga
-
Elution of 68Ga:
-
Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
-
Reaction Setup:
-
In a reaction vial, add a buffered solution (e.g., sodium acetate or HEPES) to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5).
-
Add the this compound analog precursor (typically 10-50 µg).
-
Add the 68Ga eluate to the reaction vial.
-
-
Heating:
-
Heat the reaction mixture at 95-100°C for 5-10 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or RP-HPLC. The radiochemical purity should typically be >95%.
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired level, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
-
Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a GRPR-expressing human cancer cell line (e.g., PC-3 prostate cancer cells).
-
-
Injection:
-
Inject a known amount of the radiolabeled this compound analog (typically 0.1-1 MBq) into the tail vein of the mice.
-
-
Time Points:
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of mice (typically n=3-5 per group).
-
-
Organ Harvesting and Weighing:
-
Dissect and collect major organs and tissues of interest (tumor, kidneys, liver, spleen, muscle, blood, etc.).
-
Blot the tissues dry and weigh them.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (as a standard) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate the tumor-to-organ ratios.
-
Visualizations
Caption: General experimental workflow for developing and evaluating radiolabeled this compound analogs.
Caption: Mechanism of a cleavable linker to reduce kidney uptake of radiolabeled peptides.
References
How to address non-specific binding in bombesin receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding in bombesin receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of this compound receptor assays?
A1: Non-specific binding refers to the interaction of a radiolabeled ligand with components other than the this compound receptor of interest. This can include binding to other proteins, lipids, the assay plate, and filter materials.[1] High non-specific binding can mask the specific binding signal, leading to inaccurate determinations of receptor affinity and density.
Q2: What are the primary causes of high non-specific binding in this compound receptor assays?
A2: High non-specific binding can stem from several factors:
-
Ligand Properties: Highly hydrophobic or charged radioligands are more prone to non-specific interactions.
-
Suboptimal Assay Buffer Conditions: Incorrect pH or low ionic strength can promote non-specific binding.[1]
-
Inadequate Blocking: Failure to block non-specific sites on the assay plate, filters, and with other proteins can lead to high background signals.
-
Poor Quality of Receptor Preparation: Contaminants or denatured proteins in the membrane preparation can increase non-specific binding.
-
Inefficient Washing: Insufficient or ineffective washing steps can fail to remove all unbound radioligand.
Q3: How is non-specific binding determined in a this compound receptor assay?
A3: Non-specific binding is measured by incubating the cell membranes or tissue homogenates with the radioligand in the presence of a high concentration of an unlabeled competitor. This "cold" ligand, typically unlabeled this compound or Gastrin-Releasing Peptide (GRP), saturates the specific binding sites on the this compound receptors.[2] Consequently, any remaining bound radioactivity is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).
Q4: What is considered an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 50% of the total binding, and for robust assays, it is often recommended to be below 20%. If non-specific binding is too high, it becomes difficult to obtain reliable data for specific binding.
Troubleshooting Guide for High Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating the causes of high non-specific binding in your this compound receptor assays.
Issue 1: High background across the entire assay plate.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Buffer Composition | Optimize Buffer pH: The pH can influence the charge of the ligand and receptor. Experiment with a pH range around the physiological pH of 7.4. | Reduced electrostatic interactions leading to lower non-specific binding. |
| Increase Ionic Strength: Adding salts like NaCl (e.g., 100-150 mM) can shield electrostatic interactions. | Decreased non-specific binding due to masking of charged interactions. | |
| Insufficient Blocking | Add a Blocking Protein: Include Bovine Serum Albumin (BSA) in the assay buffer. A common starting concentration is 0.1% to 1% (w/v).[3] | BSA will bind to non-specific sites on the plate and other proteins, reducing the binding of the radioligand to these sites. |
| Pre-treat Plates and Tips: Incubate plates and use pipette tips that are pre-treated with a blocking agent. | Reduced adsorption of the ligand to plastic surfaces. | |
| Ligand Sticking to Plasticware | Include a Non-ionic Detergent: Add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01% to 0.1%) to the assay buffer. | Disruption of hydrophobic interactions, leading to reduced ligand sticking to surfaces. Be cautious, as high concentrations can solubilize membrane proteins.[4] |
Issue 2: Non-specific binding increases proportionally with radioligand concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic Interactions | Include a Non-ionic Detergent: Add Tween-20 or Triton X-100 to the assay buffer to disrupt hydrophobic interactions. | A reduction in the slope of the non-specific binding curve. |
| Electrostatic Interactions | Increase Salt Concentration: Increase the NaCl concentration in the buffer (e.g., up to 150 mM). | Lower non-specific binding at all radioligand concentrations. |
| Binding to Filters (in filtration assays) | Pre-soak Filters: Pre-soak the filters in a blocking buffer (e.g., buffer containing BSA or polyethyleneimine). | Minimized binding of the radioligand to the filter material, resulting in a lower and more consistent non-specific signal. |
| Optimize Washing: Increase the volume and/or number of washes with ice-cold wash buffer. | More efficient removal of unbound radioligand from the filters. |
Data Presentation
The following tables summarize the binding affinities of common ligands for different this compound receptor subtypes. This data is crucial for selecting appropriate competitors and understanding potential cross-reactivity.
Table 1: Binding Affinities (IC50/Ki in nM) of Various Ligands for this compound Receptor Subtypes
| Ligand | Receptor Subtype | Reported IC50/Ki (nM) | Reference |
| [125I] (Tyr⁴)-Bombesin | BB2 (GRP-R) | 0.062 (Kd) | |
| GRP (human) | BB2 (GRP-R) | 0.000027 | |
| This compound | BB2 (GRP-R) | 0.00022 | |
| Neuromedin B | BB2 (GRP-R) | 0.079 | |
| Litorin | BB2 (GRP-R) | 0.0024 | |
| RC-3095 (Antagonist) | GRP-R | - | |
| RC-3950-II (Antagonist) | GRP-R | Higher affinity than RC-3095 | |
| Bantag-1 (Antagonist) | hBRS-3 | 1.3 | |
| MK-5046 (Agonist) | hBRS-3 | 37-160 |
Experimental Protocols
Protocol 1: Standard this compound Receptor Binding Assay
This protocol outlines a general procedure for a competitive binding assay using a radiolabeled this compound analog.
-
Preparation of Reagents:
-
Assay Buffer: Modified HEPES-KOH buffer, pH 7.4, often containing BSA (e.g., 0.1%).
-
Radioligand: e.g., [¹²⁵I] (Tyr⁴)-Bombesin at a concentration around its Kd (e.g., 0.05 nM).
-
Unlabeled Competitor: e.g., GRP (human) or unlabeled this compound. For determining non-specific binding, a high concentration is used (e.g., 1 µM).
-
Receptor Source: Membrane preparation from cells expressing this compound receptors (e.g., HEK-293 cells transfected with the human BB2 receptor).
-
-
Assay Procedure:
-
For total binding , add assay buffer, radioligand, and membrane preparation to the assay tubes/plate.
-
For non-specific binding , add assay buffer, radioligand, a high concentration of the unlabeled competitor, and the membrane preparation.
-
For competition studies , add assay buffer, radioligand, varying concentrations of the test compound, and the membrane preparation.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
-
Visualizations
This compound Receptor Signaling Pathway
This compound receptors are G-protein coupled receptors (GPCRs). Upon ligand binding, they activate G-proteins, which in turn stimulate downstream signaling cascades, primarily through phospholipase C.
Caption: this compound receptor signaling cascade.
Troubleshooting Workflow for High Non-Specific Binding
This workflow provides a logical sequence of steps to diagnose and resolve issues with high non-specific binding.
Caption: A step-by-step troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitogenic signalling through the this compound receptor: role of a guanine nucleotide regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 177Lu-Labeled [Thz14]this compound(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bombesin Tracer Pharmacokinetics with Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetics of bombesin-based radiotracers through the use of chemical linkers.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using linkers to modify this compound tracers?
A1: Linkers are incorporated between the this compound peptide and the chelator-radionuclide complex to improve the overall pharmacokinetic profile of the tracer.[1] Key goals of linker modification include:
-
Enhanced Stability: To protect the tracer from enzymatic degradation in vivo, thereby increasing its circulation time and availability for tumor uptake.[1]
-
Improved Biodistribution: To favorably alter the distribution of the tracer in the body, aiming to increase accumulation in target tissues (tumors) and reduce uptake in non-target organs like the pancreas and kidneys.[2]
-
Optimized Targeting: To provide sufficient spatial separation between the bulky radiometal complex and the peptide's binding domain, ensuring that receptor affinity is maintained.[1]
Q2: What types of linkers are commonly used for this compound tracers?
A2: A variety of linkers have been investigated, including:
-
Amino Acid-Based Linkers: Simple amino acids or short peptide sequences can be used. For instance, the insertion of a spacer has been shown to increase in vivo uptake in GRPR-positive tissues.
-
Polyethylene Glycol (PEG) Linkers: PEGylation is a common strategy to improve solubility and circulation half-life. The length of the PEG chain can be varied to optimize pharmacokinetics.
-
Other Specialized Linkers: These include structures like p-aminomethylaniline-diglycolic acid (pABzA-DIG) which have been shown to reduce pancreas uptake significantly.
Q3: How do different linkers affect the in vivo performance of this compound tracers?
A3: The choice of linker can have a profound impact on the tracer's behavior. For example, some studies have shown that modifying the linker can lead to lower pancreatic uptake, which is a significant advantage as the pancreas naturally expresses high levels of the gastrin-releasing peptide receptor (GRPR). The introduction of certain linkers can also improve tumor-to-background ratios, leading to better imaging contrast.
Troubleshooting Guide
Problem 1: Low Tumor Uptake and High Background Noise in Imaging Studies.
| Possible Cause | Troubleshooting Step |
| Poor in vivo stability of the tracer. | Evaluate the in vitro stability of the tracer in human or mouse serum. Consider introducing stabilizing modifications to the peptide sequence or linker. |
| Suboptimal linker length or composition. | Synthesize and evaluate a series of tracers with different linker types (e.g., PEG, amino acid-based) and lengths to determine the optimal configuration for tumor targeting. |
| Low specific activity of the radiolabeled tracer. | Optimize the radiolabeling protocol to achieve higher specific activity. Lowering the total amount of peptide injected can sometimes improve tumor-to-pancreas ratios. |
| Saturation of GRPR in non-target organs. | Investigate pre-saturating the GRPR in organs like the pancreas with a non-radiolabeled this compound analogue prior to injecting the radiotracer to improve tumor-to-pancreas ratios. |
Problem 2: High Uptake of the Tracer in Non-Target Organs (e.g., Pancreas, Kidneys).
| Possible Cause | Troubleshooting Step |
| High GRPR expression in the pancreas. | Design and test tracers with linkers specifically shown to reduce pancreatic accumulation, such as those that alter the overall charge or lipophilicity of the molecule. |
| Renal clearance pathway. | Modify the linker to alter the tracer's hydrophilicity, which can influence the rate and route of excretion. |
| Non-specific binding. | Evaluate the in vitro binding affinity and specificity of the tracer. Modifications to the linker should not significantly compromise receptor binding. |
Quantitative Data Summary
Table 1: Comparison of Biodistribution Data for Different this compound Tracers (%ID/g).
| Tracer | Linker | Tumor Uptake | Pancreas Uptake | Kidney Uptake | Reference |
| [68Ga]Ga-AMBA | 4-aminobenzoyl | 9.5 ± 4.8 | - | - | |
| [68Ga]Ga-TacsBOMB2 | pABzA-DIG | - | 2.81 ± 0.78 | - | |
| [68Ga]Ga-TacsBOMB5 | NMe-Gly | - | 1.98 ± 0.10 | - | |
| [68Ga]Ga-RM2 | - | - | 41.9 ± 10.1 | - | |
| [111In]AMBA (non-purified) | 4-aminobenzoyl | ~2.5 | ~25 | ~5 | |
| [111In]AMBA (HPLC-purified) | 4-aminobenzoyl | ~7.5 | ~25 | ~10 |
Data presented as mean ± standard deviation where available. %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Radiolabeling of DOTA-conjugated this compound Peptides
This protocol is a general guideline for labeling DOTA-conjugated this compound peptides with radionuclides like Lu-177.
-
Dissolve the DOTA-peptide conjugate in a suitable buffer, such as ammonium acetate (pH 5.0).
-
Add the radionuclide (e.g., [¹⁷⁷Lu]LuCl₃) to the peptide solution.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
After incubation, add a solution of a competing chelator (e.g., DTPA) to complex any remaining free radionuclide.
-
Determine the radiochemical purity of the final product using methods such as radio-HPLC or ITLC.
In Vitro Cell Binding and Internalization Assay
This assay determines the receptor-specific binding and internalization of the radiolabeled tracer in cancer cells overexpressing GRPR (e.g., PC-3 cells).
-
Seed GRPR-positive cells (e.g., PC-3) in multi-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer (e.g., RPMI 1640 with 1% BSA).
-
Add the radiolabeled this compound tracer to the wells at various concentrations.
-
For determining non-specific binding, add a large excess of unlabeled this compound to a parallel set of wells.
-
Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for binding and internalization.
-
To differentiate between surface-bound and internalized radioactivity, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound tracer.
-
Lyse the cells and measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate (internalized) using a gamma counter.
-
Express the results as a percentage of the total added radioactivity.
In Vivo Biodistribution Studies
This protocol outlines the procedure for evaluating the biodistribution of a radiolabeled this compound tracer in a tumor-bearing animal model.
-
Implant GRPR-positive tumor cells (e.g., PC-3) subcutaneously into immunocompromised mice.
-
Once the tumors reach a suitable size, inject the radiolabeled this compound tracer intravenously via the tail vein.
-
At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.
-
Dissect and collect major organs and tissues of interest (tumor, blood, pancreas, kidneys, liver, etc.).
-
Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: this compound signaling through the GRPR activates Gq/11 and PLC.
Caption: Workflow for developing and evaluating novel this compound tracers.
References
Technical Support Center: Optimizing Radiolabeling of Bombesin Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling efficiency of bombesin (BBN) peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of this compound peptides and provides systematic approaches to identify and resolve them.
Issue 1: Low Radiochemical Yield (<95%)
-
Question: My radiolabeling reaction is resulting in a low radiochemical yield. What are the potential causes and how can I improve it?
-
Answer: Low radiochemical yield is a frequent challenge. A systematic evaluation of reaction parameters is crucial. The following table outlines key parameters and their optimal ranges for various common radionuclides.
| Parameter | 111In / 177Lu | 68Ga | 99mTc | 188Re | 64Cu | 18F |
| pH | 4.5 - 5.5 | 3.5 - 4.5 | 7.0 - 11.5 | 4.0 - 5.0 | 4.0 - 5.0 | 8.0 - 9.0 |
| Temperature (°C) | 90 - 95 | Room Temp - 95 | Room Temp - 100 | 95 | 95 | 70 - 90 |
| Reaction Time (min) | 10 - 30 | 5 - 15 | 10 - 30 | 45 | 30 | 10 |
| Precursor Amount (µg) | 5 - 20 | 5 - 10 | 10 - 50 | 20 - 100 | 10 | 10-50 (precursor) |
| Common Chelators | DOTA, DTPA | DOTA, NOTA, NODAGA | HYNIC, N4 | HYNIC | DOTA, CB-TE2A | Prosthetic groups |
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the reaction mixture is within the optimal range for your specific radionuclide and chelator. Use a calibrated pH meter for accurate measurement.
-
Optimize Temperature and Time: Incubate the reaction at the recommended temperature for the specified duration.[1][2][3] In some cases, extending the incubation time or increasing the temperature may improve yields, but be cautious of potential peptide degradation.[2]
-
Check Precursor and Reagent Quality: Use high-quality peptide precursors and reagents. Ensure the peptide has not degraded during storage. The presence of impurities in the radionuclide eluate can also interfere with labeling.
-
Adjust Precursor Concentration: Increasing the amount of the this compound peptide precursor can sometimes drive the reaction towards a higher yield.[2]
-
Consider a Different Chelator: The choice of chelator can significantly impact labeling efficiency. If problems persist, consider synthesizing the this compound peptide with an alternative chelator known to be efficient for your radionuclide of interest.
Issue 2: Poor In Vitro and In Vivo Stability
-
Question: My radiolabeled this compound peptide shows good initial radiochemical purity, but it degrades quickly in serum or during in vivo studies. How can I improve its stability?
-
Answer: The stability of radiolabeled peptides is critical for successful imaging and therapy. Degradation can occur through radiolysis or enzymatic action.
Strategies to Enhance Stability:
-
Add Stabilizers: The addition of radical scavengers such as ascorbic acid or methionine to the radiolabeling mixture and final formulation can reduce radiolysis.
-
Peptide Sequence Modification:
-
Amino Acid Substitution: Replacing natural amino acids with synthetic ones can enhance enzymatic stability. For example, substituting the Gln-Trp sequence has been shown to improve pharmacokinetics.
-
Backbone Modification: Introducing modifications to the peptide backbone can protect against enzymatic cleavage.
-
-
Use of Linkers: Introducing a linker between the peptide and the chelator can improve stability and in vivo performance.
-
Switch to Antagonists: Radiolabeled this compound antagonists have demonstrated improved metabolic stability and better background clearance compared to agonists.
Issue 3: High Background Uptake in Non-Target Tissues
-
Question: I am observing high radioactivity in non-target organs like the pancreas and stomach, which is obscuring the tumor signal. What can be done to reduce this?
-
Answer: High uptake in non-target, gastrin-releasing peptide receptor (GRPR)-positive organs is a known challenge with this compound-based radiopharmaceuticals.
Approaches to Reduce Non-Target Uptake:
-
Optimize Pharmacokinetics: Modifying the peptide sequence to alter its lipophilicity can improve clearance from non-target tissues.
-
Utilize Antagonists: this compound antagonists often exhibit more favorable pharmacokinetics with lower accumulation in normal GRPR-expressing organs compared to agonists.
-
Co-injection of Blocking Agents: While not ideal for clinical translation, co-injection of a non-radiolabeled this compound analog can demonstrate receptor-specific uptake and help in preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control tests for radiolabeled this compound peptides?
A1: Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical. Key tests include:
-
Radiochemical Purity: Determined by methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to separate the intact radiolabeled peptide from free radionuclide and other impurities.
-
Specific Activity: This is the amount of radioactivity per unit mass of the peptide. High specific activity is crucial to avoid saturating the receptors.
-
In Vitro Stability: Assessed by incubating the radiolabeled peptide in human or mouse serum at 37°C for various time points and analyzing its integrity by HPLC.
-
Receptor Binding Affinity: Determined through competitive binding assays using cell lines that overexpress the GRPR (e.g., PC-3 cells).
Q2: How do I choose the right radionuclide for my this compound peptide?
A2: The choice of radionuclide depends on the intended application:
-
SPECT Imaging: 99mTc and 111In are commonly used due to their favorable gamma energies and half-lives.
-
PET Imaging: 68Ga, 64Cu, and 18F are preferred for their positron emission, offering higher resolution and quantification. 68Ga is readily available from a generator, making it convenient for clinical settings.
-
Therapy (Peptide Receptor Radionuclide Therapy - PRRT): 177Lu and 90Y are beta-emitters used for therapeutic applications.
Q3: What is the difference between using a this compound agonist and an antagonist for radiolabeling?
A3:
-
Agonists: Bind to and activate the GRPR, leading to internalization of the receptor-radiopharmaceutical complex. This can result in high tumor uptake but also significant accumulation in normal tissues and potential side effects.
-
Antagonists: Bind to the GRPR without activating it and are generally not internalized as readily. They often exhibit improved metabolic stability, faster clearance from non-target organs, and a better safety profile, making them increasingly preferred for clinical applications.
Experimental Protocols
Protocol 1: General Radiolabeling Procedure for a DOTA-conjugated this compound Peptide with 177Lu
-
Preparation: In a sterile, pyrogen-free reaction vial, add 10 µg of the DOTA-bombesin peptide conjugate dissolved in 100 µL of 0.2 M ammonium acetate buffer (pH 5.0).
-
Radionuclide Addition: Add 185-370 MBq of [177Lu]LuCl3 to the reaction vial.
-
Incubation: Gently mix the solution and incubate at 95°C for 30 minutes.
-
Quenching: After incubation, add 10 µL of 50 mM DTPA solution to chelate any remaining free 177Lu.
-
Quality Control: Analyze the radiochemical purity of the product using reversed-phase HPLC.
Protocol 2: Quality Control by Reversed-Phase HPLC
-
System: An HPLC system equipped with a C18 column and a radioactivity detector.
-
Mobile Phase: A gradient system is typically used. For example:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 95% A and 5% B to 20% A and 80% B over 20 minutes with a flow rate of 1 mL/min.
-
Analysis: Inject a small aliquot of the radiolabeled peptide solution. The retention time of the radiolabeled peptide will be different from that of the free radionuclide and other impurities. Calculate the radiochemical purity by integrating the peak areas in the radiochromatogram.
Visualizations
Caption: A generalized workflow for the radiolabeling of this compound peptides.
Caption: A flowchart for troubleshooting low radiolabeling efficiency.
Caption: A simplified diagram of the GRPR signaling cascade upon agonist binding.
References
Validation & Comparative
Bombesin Agonist Versus Antagonist for Prostate Cancer Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for precise and effective imaging of prostate cancer has led to the exploration of various molecular targets, with the gastrin-releasing peptide receptor (GRPR) emerging as a promising candidate. Overexpressed in a significant percentage of prostate tumors, GRPR provides a valuable target for radiolabeled bombesin (BBN) analogs. This guide provides a comprehensive comparison of GRPR agonists and antagonists for prostate cancer imaging, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of advanced diagnostic tools.
Performance Comparison: Agonists vs. Antagonists
The central debate in GRPR-targeted imaging revolves around the use of agonists versus antagonists. While agonists bind to and activate the receptor, leading to internalization, antagonists bind without causing activation and are generally thought to exhibit different pharmacokinetic profiles. The choice between these two classes of ligands can significantly impact imaging outcomes.
Recent studies have indicated a shift in preference towards GRPR antagonists for prostate cancer imaging.[1] Antagonists are reported to have more favorable characteristics, including higher tumor-to-background ratios due to better washout from non-target tissues and the absence of agonist-induced adverse effects.[1] However, the superiority of antagonists is not universally observed and can be influenced by the choice of radiolabel and linker chemistry.[2][3] For instance, while radiometal-labeled antagonists often show higher tumor uptake, some studies with 18F-labeled analogs have demonstrated that agonists may lead to greater tumor accumulation and retention.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of this compound agonists and antagonists for prostate cancer imaging.
Table 1: In Vitro Performance of GRPR Agonists and Antagonists
| Radiotracer | Ligand Type | Cell Line | IC50 (nM) | Cellular Uptake (%ID/mg protein) |
| 18F-FP-MAGBBN | Agonist | PC-3 | 1.5 ± 0.3 | 18.5 ± 1.2 (at 120 min) |
| 18F-FP-MATBBN | Antagonist | PC-3 | 2.5 ± 0.5 | 3.2 ± 0.4 (at 120 min) |
| 64Cu-NODAGA-6-Ahx-BBN(7-14)NH2 | Agonist | PC-3 | - | High internalization |
| 64Cu-NODAGA-6-Ahx-DPhe6-BBN(6-13)NHEt | Antagonist | PC-3 | - | Limited internalization |
Data extracted from multiple preclinical studies.
Table 2: In Vivo Tumor Uptake of GRPR Agonists and Antagonists in Xenograft Models
| Radiotracer | Ligand Type | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) |
| 18F-FP-MAGBBN | Agonist | PC-3 | 4.5 ± 0.8 |
| 18F-FP-MATBBN | Antagonist | PC-3 | 2.1 ± 0.5 |
| 111In-AMBA | Agonist | PC-3 | Lower than antagonist |
| 111In-RM1 | Antagonist | PC-3 | Higher than agonist |
| 64Cu-NODAGA-6-Ahx-BBN(7-14)NH2 | Agonist | PC-3 | 4.01 ± 1.36 |
| 64Cu-NODAGA-6-Ahx-DPhe6-BBN(6-13)NHEt | Antagonist | PC-3 | 5.50 ± 1.75 |
Data compiled from various preclinical imaging studies.
Table 3: Clinical Performance of GRPR Agonists and Antagonists in Prostate Cancer Patients
| Radiotracer | Ligand Type | Number of Patients | Detection Rate | Key Findings |
| 68Ga-BBN | Agonist | 22 | Lower than antagonist | Detected fewer primary tumors and metastases compared to 68Ga-RM26. |
| 68Ga-RM26 | Antagonist | 22 | Higher than agonist | Identified more primary tumors and metastases with higher SUV. |
| 68Ga-NeoB | Antagonist | 18 | 66.7% | Showed higher sensitivity and accuracy than 68Ga-PSMA-R2 in biochemically recurrent prostate cancer. |
| 64Cu-CB-TE2A-AR06 | Antagonist | 4 | Favorable | Rapid clearance from physiologic organs and prolonged retention in tumors. |
This table presents a summary of findings from clinical trials.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis, in vitro evaluation, and in vivo imaging of GRPR-targeted radiotracers.
Radiosynthesis of 68Ga-labeled this compound Analogs
-
Elution of 68Ge/68Ga generator: A 68Ge/68Ga generator is eluted with 0.1 M HCl to obtain 68GaCl3.
-
Buffering: The 68Ga eluate is buffered with a sodium acetate or HEPES buffer to a pH of 3.5-4.5.
-
Labeling reaction: The buffered 68Ga solution is added to a vial containing the this compound peptide precursor (e.g., DOTA-conjugated RM26).
-
Heating: The reaction mixture is heated at 95°C for 5-10 minutes.
-
Quality control: The radiochemical purity of the final product is determined using radio-TLC or radio-HPLC.
In Vitro Cell Binding Assay
-
Cell Culture: PC-3 human prostate cancer cells, known to overexpress GRPR, are cultured in appropriate media.
-
Competition Binding Assay: Cells are incubated with a fixed concentration of a radiolabeled this compound analog (e.g., 111In-BBN) and increasing concentrations of the non-radiolabeled agonist or antagonist being tested.
-
Incubation and Washing: After incubation, unbound radioactivity is removed by washing the cells with cold buffer.
-
Cell Lysis and Counting: Cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: The IC50 values (concentration of the competitor that inhibits 50% of the specific binding) are calculated by non-linear regression analysis.
In Vivo PET/CT Imaging in a Xenograft Mouse Model
-
Animal Model: Male athymic nude mice are subcutaneously inoculated with PC-3 cells. Tumors are allowed to grow to a suitable size (e.g., 5-8 mm in diameter).
-
Radiotracer Injection: The radiolabeled this compound analog (e.g., 68Ga-RM2) is injected intravenously into the tumor-bearing mice.
-
PET/CT Imaging: At specific time points post-injection (e.g., 1, 2, and 4 hours), the mice are anesthetized and imaged using a small-animal PET/CT scanner.
-
Image Analysis: The uptake of the radiotracer in the tumor and various organs is quantified from the PET images, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Biodistribution Study: Following the final imaging session, mice are euthanized, and major organs and the tumor are excised, weighed, and the radioactivity is measured using a gamma counter to confirm the imaging data.
Visualizing the Mechanisms and Processes
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
GRPR Signaling Pathway
Caption: GRPR signaling pathway upon agonist binding.
Experimental Workflow for Comparative Imaging Study
Caption: Workflow for comparing GRPR agonist and antagonist.
Logical Comparison: Agonist vs. Antagonist
Caption: Logical comparison of GRPR agonist and antagonist.
References
- 1. Prostate Cancer Theranostics Targeting Gastrin-Releasing Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging [thno.org]
A Comparative Guide to Bombesin and Somatostatin Analogs for Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer diagnostics and therapeutics, peptide-based radiopharmaceuticals have emerged as a powerful tool. Among these, analogs of bombesin and somatostatin have garnered significant attention due to their ability to target receptors overexpressed on various tumor types. This guide provides a comprehensive comparison of this compound and somatostatin analogs, offering a detailed analysis of their performance supported by experimental data to aid researchers in selecting the optimal targeting agent for their specific applications.
Introduction: Targeting Peptide Receptors in Oncology
The principle behind using this compound and somatostatin analogs in oncology lies in the overexpression of their respective receptors on the surface of cancer cells compared to healthy tissues. This compound analogs target the gastrin-releasing peptide receptor (GRPR), also known as the this compound receptor subtype 2 (BB2), while somatostatin analogs target somatostatin receptors (SSTRs), of which there are five subtypes (SSTR1-5).[1][2][3] This differential expression allows for the specific delivery of imaging agents or therapeutic payloads to tumors, minimizing off-target effects.[4][5]
This compound (BN) and Gastrin-Releasing Peptide Receptor (GRPR): GRPR is frequently overexpressed in a variety of common cancers, including prostate, breast, lung, and pancreatic cancers. This makes this compound analogs attractive candidates for the development of radiopharmaceuticals for both imaging and therapy in these malignancies.
Somatostatin (SST) and Somatostatin Receptors (SSTRs): SSTRs, particularly SSTR2, are highly expressed in neuroendocrine tumors (NETs), but also in other cancers such as breast cancer, lymphomas, and gliomas. The successful clinical use of radiolabeled somatostatin analogs for imaging and treating NETs has established this as a leading paradigm in peptide receptor radionuclide therapy (PRRT).
Comparative Data on Receptor Binding and Tumor Uptake
The efficacy of a tumor-targeting agent is critically dependent on its binding affinity to the target receptor and its ability to accumulate in the tumor. The following tables summarize key quantitative data for representative this compound and somatostatin analogs.
Receptor Binding Affinity
The binding affinity of an analog to its receptor is typically measured by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a higher binding affinity.
| This compound Analogs | Receptor Target | Cell Line/Tissue | IC50 / Ki (nM) | Reference |
| 19F-BAY 86-4367 | GRPR | PC-3 cells | 0.94 ± 0.19 (IC50) | |
| natGa-NOTA-MJ9 | GRPR | Prostate carcinoma | high pM - low nM (IC50) | |
| natGa-NOTA-P2-RM26 | GRPR | PC-3 cells | 0.91 ± 0.19 (IC50) | |
| ATBBN | GRPR | PC-3 cells | 16.4 (IC50) | |
| Ga-LW02060 | GRPR | PC-3 cells | 5.57 ± 2.47 (Ki) | |
| Lu-TacsBOMB5 | GRPR | PC-3 cells | 12.6 ± 1.02 (Ki) |
| Somatostatin Analogs | Receptor Target | Cell Line/Tissue | IC50 / Ki (nM) | Reference |
| Ga-DOTA-[Tyr3]-octreotate | SSTR2 | Transfected cells | 0.2 (IC50) | |
| In-DTPA-[Tyr3]-octreotate | SSTR2 | Transfected cells | 1.3 (IC50) | |
| Y-DOTA-[Tyr3]-octreotate | SSTR2 | Transfected cells | 1.6 (IC50) | |
| Ga-DOTA-[Tyr3]-octreotide | SSTR2 | Transfected cells | 2.5 (IC50) | |
| 19F-FET-G-TOCA | SSTR2 | AR42J cells | 4-19 (EC50) | |
| Y-DOTA-lanreotide | SSTR5 | Transfected cells | 16 (IC50) |
Preclinical Tumor Uptake
Tumor uptake is often expressed as the percentage of the injected dose per gram of tissue (%ID/g) in preclinical animal models. Higher values indicate greater accumulation of the radiolabeled analog in the tumor.
| This compound Analogs | Radionuclide | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 18F-BAY 86-4367 | 18F | PC-3 xenograft | 1 h | 6.2 | |
| 111In-DOTA-8-Aoc-BBN[7–14]NH2 | 111In | PC-3 xenograft | 1 h | 3.63 ± 1.11 | |
| 68Ga-BZH3 | 68Ga | Prostate cancer xenograft | 1 h | up to 7.0 | |
| 68Ga-NOTA-RGD-BBN | 68Ga | PC-3 xenograft | 1 h | Higher than monomeric analogs | |
| 67Ga-DOTA-GABA-BBN(7-14)NH2 | 67Ga | PC-3 xenograft | 4 h | 1.30 ± 0.18 | |
| 68Ga-LW01158 | 68Ga | PC-3 xenograft | 1 h | 11.2 ± 0.65 | |
| 177Lu-RM2 | 177Lu | PC-3 xenograft | 24 h | Maintained from initial uptake | |
| 64Cu-SarAr-SA-Aoc-GSG-bombesin(7-14) | 64Cu | PC-3 xenograft | 1 h | 5.1 |
| Somatostatin Analogs | Radionuclide | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 18F-FET-G-TOCA | 18F | AR42J xenograft | - | Higher than 68Ga-DOTATATE | |
| 18F-FET-βAG-TOCA | 18F | AR42J xenograft | - | Higher than 68Ga-DOTATATE | |
| 111In-DTPA-octreotide | 111In | AR42J xenograft | - | 3.03 ± 0.26 | |
| 111In-DOTA-EB-cRGDfK | 111In | U-87 MG xenograft | 24 h | 27.1 ± 2.7 |
Clinical Performance and Therapeutic Efficacy
The ultimate measure of a tumor-targeting agent's utility is its performance in clinical trials. The following table summarizes key findings from clinical studies of this compound and somatostatin analogs.
| Analog Type | Analog/Drug | Cancer Type | Phase | Key Outcomes | Reference |
| This compound | 99mTc-maSSS-PEG2-RM26 | Prostate & Breast Cancer | I | Safe and well-tolerated; visualized tumors in 4/6 prostate and 7/7 breast cancer patients. | |
| 64Cu SAR-Bombesin | Prostate Cancer | II | Identified lesions in 32% of patients with negative or equivocal PSMA-PET scans; no adverse events. | ||
| 67Cu SAR-Bombesin | Metastatic Castration-Resistant Prostate Cancer | I/II | First patient dosed; trial ongoing to determine safety and efficacy. | ||
| RC3095 (antagonist) | Advanced Solid Malignancies | I | No objective tumor responses observed; one minor response in medullary thyroid cancer. | ||
| Somatostatin | 177Lu-Dotatate | Midgut Neuroendocrine Tumors | III (NETTER-1) | 20-month progression-free survival of 65.2% vs 10.8% for high-dose octreotide. Objective response rate of 18% vs 3%. | |
| Octreotide LAR | Midgut Neuroendocrine Tumors | III (PROMID) | Median time to tumor progression of 14.3 months vs 6 months for placebo. Stable disease in 67% vs 37%. | ||
| PEN-221 (DM1 conjugate) | GI Mid-gut Neuroendocrine Tumor | II | Clinical benefit rate of 88.5%; median progression-free survival of 9 months. | ||
| 177Lu-DOTATATE | Gastroenteropancreatic Neuroendocrine Tumors | Retrospective | Median progression-free survival of 28 months and overall survival of 63 months in a large cohort. | ||
| Octreotide | Recurrent High-Grade Meningioma | II | No radiographic partial responses; median time to progression of 4.23 months. |
Signaling Pathways and Mechanism of Action
The binding of this compound and somatostatin analogs to their respective receptors triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the biological effects of these agents, including their potential to induce cell death or inhibit proliferation.
This compound/GRPR Signaling Pathway
Activation of GRPR by this compound or its agonists leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase I Trial of [99mTc]Tc-maSSS-PEG2-RM26, a this compound Analogue Antagonistic to Gastrin-Releasing Peptide Receptors (GRPRs), for SPECT Imaging of GRPR Expression in Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. First Patient Treated With Cu-67 SAR-Bombesin in Theranostic PCa Trial | GU Oncology Now [guoncologynow.com]
Validating Bombesin Receptor Expression in Tumor Biopsies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The family of bombesin (BN) receptors, particularly the gastrin-releasing peptide receptor (GRP-R), neuromedin B receptor (NMB-R), and this compound receptor subtype 3 (BRS-3), are G-protein coupled receptors (GPCRs) frequently overexpressed in a variety of human cancers.[1][2][3][4] This overexpression makes them attractive targets for novel diagnostic and therapeutic strategies, including targeted radionuclide therapy and peptide-drug conjugates.[5] Accurate and reliable validation of this compound receptor expression in tumor biopsies is therefore a critical step in both preclinical research and clinical trial enrollment.
This guide provides a comparative overview of the principal methods used to validate this compound receptor expression at the protein and mRNA levels, offering detailed experimental protocols, quantitative comparisons, and workflow visualizations to aid in experimental design and data interpretation.
Comparison of Key Validation Techniques
Choosing the appropriate method for validating this compound receptor expression depends on the specific research question, available resources, and the nature of the tumor sample. The primary techniques—Immunohistochemistry (IHC), In Situ Hybridization (ISH), and Reverse Transcription Quantitative PCR (RT-qPCR)—each offer distinct advantages and limitations.
| Technique | Principle | Analyte Detected | Key Advantages | Key Disadvantages |
| Immunohistochemistry (IHC) | Uses specific antibodies to detect the presence and localization of receptor proteins within the tissue architecture. | Protein | Provides spatial context and cellular localization. Preserves tissue morphology. Widely established. | Can be semi-quantitative. Subject to antibody specificity and cross-reactivity. Intra- and inter-observer variability. |
| In Situ Hybridization (ISH) | Utilizes labeled nucleic acid probes to detect and localize specific mRNA sequences within intact cells in a tissue section. | mRNA | Provides spatial information on gene expression. Can be highly specific. | Technically demanding. RNA can be less stable than protein. Signal may not always correlate with protein levels. |
| RT-qPCR | Measures the amount of a specific mRNA transcript in a homogenized tissue sample by reverse transcribing RNA into cDNA and amplifying it. | mRNA | Highly sensitive and quantitative. High throughput. Objective data output. | Destroys tissue architecture, losing spatial information. Averages expression across all cells in the sample. |
| Receptor Autoradiography | Employs radiolabeled ligands that bind specifically to the receptor of interest, allowing for visualization and quantification on tissue sections. | Functional Protein | Detects functional, ligand-binding receptors. Can be quantitative. Provides spatial resolution. | Requires handling of radioactive materials. Lower resolution than IHC. Technically complex. |
Quantitative Data Summary
The following tables summarize this compound receptor expression across various tumor types as reported in the literature and compare the concordance between different validation methods for other, more commonly studied biomarkers, which can serve as a proxy for what might be expected when comparing methods for this compound receptors.
Table 1: this compound Receptor Expression in Human Tumors
| Receptor Subtype | Cancer Type | Positive Samples (%) | Method Used |
| GRP-R | Prostate Cancer | 63% - 100% | Radio-receptor Assay, RT-PCR |
| Breast Cancer | 33% - 72% | Radio-receptor Assay, IHC | |
| Gastrinomas | 100% | Receptor Autoradiography | |
| Gliomas | 100% | Immunohistochemistry | |
| Neuroblastomas | 73% | Immunohistochemistry | |
| NMB-R | Intestinal Carcinoids | 46% | Receptor Autoradiography |
| Prostate Cancer | 14% | RT-PCR | |
| BRS-3 | Bronchial Carcinoids | 35% | Receptor Autoradiography |
| Prostate Cancer | 9% | RT-PCR | |
| Pancreatic Carcinomas | Frequently Detected | Immunohistochemistry |
Table 2: Method Concordance for Biomarker Expression (Breast Cancer Data)
| Biomarkers Compared | Overall Agreement (IHC vs. RT-qPCR) | Spearman Correlation |
| ER / ESR1 | 91.2% - 96.6% | 0.768 |
| PR / PGR | 88.0% - 92.9% | 0.699 |
| HER2 / ERBB2 | 89.4% - 92.8% | 0.762 |
| Ki-67 / MKI67 | 67.8% - 74.4% | 0.387 |
Note: Data for concordance between IHC and RT-qPCR for this compound receptors is not widely available; this table uses data from well-studied breast cancer biomarkers to illustrate typical concordance levels between the two techniques.
Signaling Pathway and Experimental Workflows
This compound Receptor Signaling
This compound receptors are classic G-protein coupled receptors that, upon ligand binding, activate intracellular signaling cascades, primarily through Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation, ultimately influencing cell proliferation, secretion, and smooth muscle contraction.
Caption: Simplified this compound receptor (GPCR) signaling cascade.
Experimental Workflow: Immunohistochemistry (IHC)
The IHC workflow involves a series of steps to prepare the tissue, label the target protein with antibodies, and visualize the result.
Caption: Standard workflow for immunohistochemical staining.
Experimental Workflow: In Situ Hybridization (ISH)
The ISH workflow is designed to detect specific mRNA sequences directly within the tissue context.
Caption: General workflow for chromogenic in situ hybridization.
Experimental Workflow: RT-qPCR
The RT-qPCR workflow quantifies gene expression from bulk tissue lysates.
Caption: Workflow for reverse transcription quantitative PCR.
Experimental Protocols
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol is a general guideline; optimization of antibody concentrations, incubation times, and antigen retrieval methods is critical.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% ethanol: 1 change for 5 minutes.
-
Immerse in 70% ethanol: 1 change for 5 minutes.
-
Rinse thoroughly in running cold tap water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 8.0).
-
Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-40 minutes).
-
Allow slides to cool to room temperature (approx. 20-30 minutes).
-
-
Staining:
-
Wash slides in PBS or TBS buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes.
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with buffer.
-
Blocking: Incubate with a protein block (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes to prevent non-specific binding.
-
Primary Antibody: Drain blocking solution and apply the primary antibody against the specific this compound receptor subtype, diluted in antibody diluent. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash slides with buffer: 3 changes for 5 minutes each.
-
Secondary Antibody: Apply a biotinylated or polymer-based enzyme-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
Wash slides with buffer: 3 changes for 5 minutes each.
-
Detection: Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB, or a polymer-based detection system). Incubate according to the manufacturer's instructions.
-
Wash slides with buffer.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water or a bluing reagent.
-
Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).
-
Clear in xylene and mount with a permanent mounting medium.
-
RT-qPCR Protocol for Tumor Biopsies
This protocol outlines the key steps for quantifying this compound receptor mRNA.
-
RNA Extraction:
-
Homogenize fresh or frozen tumor tissue (~10-30 mg) using a bead mill or rotor-stator homogenizer in an appropriate lysis buffer (e.g., containing guanidinium thiocyanate).
-
Extract total RNA using a column-based kit (e.g., RNeasy) or a phenol-chloroform extraction method. Follow the manufacturer's protocol.
-
Optional: Perform an on-column or in-solution DNase I digestion to remove contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Reverse Transcription (cDNA Synthesis):
-
In a total reaction volume of 20 µL, combine 0.5-1 µg of total RNA with reverse transcriptase, a mix of oligo(dT) and random primers, dNTPs, and an RNase inhibitor in the appropriate reaction buffer.
-
Incubate according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by enzyme inactivation at 70-85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix on ice. For each 10-20 µL reaction, combine diluted cDNA template, forward and reverse primers for the target this compound receptor gene (and a reference gene like GAPDH or ACTB), and a qPCR master mix (containing Taq polymerase, dNTPs, MgCl2, and a fluorescent dye like SYBR Green or a specific probe).
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol:
-
Initial Denaturation: 95°C for 5-10 min.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 60 sec.
-
-
Melt Curve Analysis (for SYBR Green): Gradually increase temperature from 60°C to 95°C to check for primer-dimers and product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative expression of the target gene using the comparative Ct (ΔΔCt) method, normalizing to the reference gene and comparing to a control sample.
-
References
- 1. This compound receptor subtypes in human cancers: detection with the universal radioligand (125)I-[D-TYR(6), beta-ALA(11), PHE(13), NLE(14)] this compound(6-14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical detection of this compound receptor subtypes GRP-R and BRS-3 in human tumors using novel antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Synthesis of this compound-Based Radiopharmaceutical Precursors Modified with Knottin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of this compound-Based Peptide–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Cross-Reactivity of Antibodies Targeting Bombesin Receptors
For researchers, scientists, and drug development professionals, the precise selection of antibodies targeting bombesin receptors is critical for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of antibody specificity for the three this compound receptor subtypes—BB1 (NMBR), BB2 (GRPR), and BB3 (BRS-3)—and details the experimental protocols necessary for a rigorous cross-reactivity assessment.
Comparative Analysis of Antibody Specificity
Table 1: Representative Performance of Anti-Bombesin Receptor Antibodies
| Antibody Target | Host Species | Applications | Reported Specificity/Cross-Reactivity |
| Anti-BB1 (NMBR) | Rabbit Polyclonal | WB, IHC, ELISA | High affinity for BB1. Potential for low-level cross-reactivity with BB2 due to sequence homology in certain epitopes. Minimal cross-reactivity with BB3 is generally expected. |
| Anti-BB2 (GRPR) | Rabbit Polyclonal, Mouse Monoclonal | WB, IHC, IF, ELISA | Generally high specificity for BB2. Some monoclonal antibodies may exhibit minimal cross-reactivity with BB1. Cross-reactivity with BB3 is typically low. |
| Anti-BB3 (BRS-3) | Rabbit Polyclonal | WB, IHC | Often developed against unique C-terminal or extracellular loop regions to enhance specificity. Low cross-reactivity with BB1 and BB2 is commonly reported. |
Disclaimer: This table is a synthesis of generally reported characteristics and does not represent a direct head-to-head comparison of specific commercial antibodies. Researchers must consult individual product datasheets and, more importantly, perform in-house validation.
Experimental Protocols for Cross-Reactivity Assessment
To ensure the reliability of your research, it is crucial to validate the specificity of your chosen antibodies. The following are detailed protocols for key experiments used to assess cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
Objective: To quantify the binding of an antibody to purified this compound receptor subtypes and determine the percentage of cross-reactivity.
Methodology:
-
Antigen Coating:
-
Coat separate wells of a 96-well microplate with 100 µL of purified BB1, BB2, and BB3 receptor proteins (or cell lysates from overexpressing cell lines) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the primary antibody to be tested in blocking buffer.
-
Add 100 µL of each dilution to the wells coated with BB1, BB2, and BB3.
-
Incubate for 2 hours at room temperature.
-
Wash the wells five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage cross-reactivity using the following formula: (Absorbance of cross-reacting receptor / Absorbance of target receptor) x 100%
-
Western Blotting for Specificity Verification
Objective: To visually assess the specificity of an antibody by detecting the target receptor in cell lysates and to check for cross-reactivity with other receptor subtypes.
Methodology:
-
Sample Preparation:
-
Prepare total cell lysates from cell lines individually overexpressing BB1, BB2, and BB3, as well as a negative control cell line.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of each protein lysate into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
A specific antibody should produce a single band at the expected molecular weight in the lane corresponding to the target receptor and no bands in the lanes for the other receptor subtypes or the negative control.
-
Immunohistochemistry (IHC) for In Situ Specificity
Objective: To evaluate the specificity of an antibody in a tissue context by staining cells or tissues known to express a specific this compound receptor subtype.
Methodology:
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded tissue sections from tissues known to express BB1, BB2, or BB3 (e.g., prostate for BB1/BB2, pancreas for BB2, various tumors).
-
Include negative control tissues that do not express the target receptor.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary antibody at the optimal dilution overnight at 4°C.
-
-
Detection System:
-
Use a polymer-based detection system or a biotin-streptavidin-HRP system according to the manufacturer's instructions.
-
-
Chromogen and Counterstain:
-
Apply a chromogen such as DAB (3,3'-diaminobenzidine) to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
A specific antibody will show staining in the expected cell types and subcellular locations, with no staining in negative control tissues or in regions not known to express the receptor.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the processes involved in antibody cross-reactivity assessment and this compound receptor function, the following diagrams have been generated.
Caption: Workflow for assessing antibody cross-reactivity against this compound receptors.
Caption: Simplified signaling pathway of this compound receptors.
Caption: Logical relationships in a cross-reactivity assessment.
By employing these rigorous validation techniques and understanding the potential for cross-reactivity, researchers can ensure the generation of reliable and reproducible data in their studies of this compound receptors, ultimately advancing our understanding of their roles in health and disease.
A Researcher's Guide to Reproducibility in Bombesin-Induced Calcium Mobilization Assays
For researchers and drug development professionals investigating bombesin receptor signaling, the reproducibility of in vitro assays is paramount. This guide provides a comparative overview of common methods for measuring this compound-induced calcium mobilization, with a focus on experimental protocols and data presentation to aid in selecting the most robust and reliable assay for your research needs.
This compound and its related peptides, such as gastrin-releasing peptide (GRP), are crucial signaling molecules in various physiological and pathological processes, including cancer.[1][2] These peptides primarily exert their effects through G protein-coupled receptors (GPCRs), which, upon activation, trigger a signaling cascade leading to the mobilization of intracellular calcium.[3] The measurement of this calcium flux is a cornerstone of this compound receptor research and drug discovery.
The this compound Signaling Pathway: A Visual Overview
This compound receptors, such as the GRP receptor (GRPR or BB2), are coupled to Gq/11 proteins. Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration is the signal that is measured in the assays described below.
Caption: this compound signaling pathway leading to intracellular calcium release.
Comparative Analysis of Calcium Mobilization Assays
The choice of assay for measuring this compound-induced calcium mobilization can significantly impact data quality and reproducibility. The three most common methods are based on the fluorescent indicators Fluo-4 and Fura-2, and the bioluminescent photoprotein aequorin. Each has distinct advantages and disadvantages.
| Assay Type | Principle | Advantages | Disadvantages | Typical Reproducibility Metrics |
| Fluo-4 | Single-wavelength fluorescent dye. Fluorescence intensity increases upon binding to Ca2+. | High signal-to-background ratio. Simple, no-wash protocols available.[4] Amenable to high-throughput screening (HTS). | Susceptible to artifacts from fluorescent compounds. Signal intensity can be affected by uneven dye loading and cell number. | Z'-factor: 0.59 - 0.71 (for GPCR assays) |
| Fura-2 | Ratiometric fluorescent dye. Excitation wavelength shifts upon Ca2+ binding. | Ratiometric measurement (340/380 nm excitation) corrects for variations in dye loading, cell number, and photobleaching, leading to higher data reproducibility. Well-established and extensively cited. | Requires a specialized plate reader or microscope capable of rapid wavelength switching. Lower throughput than single-wavelength assays. | Z'-factor: Generally robust due to ratiometric nature. |
| Aequorin | Bioluminescent photoprotein. Emits light upon binding to Ca2+ in the presence of coelenterazine. | Very low background signal, leading to high signal-to-noise ratio. Less prone to interference from fluorescent compounds. Can be targeted to specific subcellular compartments. | Requires transfection of cells to express apoaequorin. Signal is transient ("flash" luminescence) and requires a luminometer with an injector. | EC50 for this compound: 3.5 nM (in COS-7 cells) |
Note: Direct comparative studies on the reproducibility of these assays specifically for this compound stimulation are limited. The Z'-factor values presented are from studies on other GPCRs and serve as a general indicator of assay performance. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.
Experimental Protocols
Detailed and consistent experimental protocols are critical for ensuring the reproducibility of this compound-induced calcium mobilization assays. Below are representative protocols for Fluo-4, Fura-2, and aequorin-based assays.
General Experimental Workflow
The overall workflow for these assays is similar, involving cell preparation, loading of the calcium indicator, stimulation with this compound, and signal detection.
Caption: A typical workflow for a this compound-induced calcium mobilization assay.
Fluo-4 No-Wash Calcium Assay Protocol
This protocol is adapted from commercially available no-wash Fluo-4 assay kits.
-
Cell Plating: Seed cells (e.g., CHO-K1 cells stably expressing the this compound receptor, or PC-3 cells) in a black-walled, clear-bottom 96-well or 384-well plate at a density of 40,000 to 80,000 cells/well (for 96-well plates) and incubate overnight.
-
Reagent Preparation: Prepare a Fluo-4 AM dye-loading solution by adding Fluo-4 AM stock solution to an assay buffer containing a probenecid solution (to prevent dye extrusion).
-
Dye Loading: Add 100 µL of the Fluo-4 AM dye-loading solution to each well of the cell plate.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add the this compound dilutions to the wells and immediately begin monitoring fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
Fura-2 Calcium Assay Protocol
This protocol is based on standard Fura-2 AM cell loading procedures.
-
Cell Plating: Seed cells as described for the Fluo-4 assay.
-
Dye Loading Solution: Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HEPES-buffered saline) containing Pluronic F-127 (to aid dye solubilization) and probenecid.
-
Cell Washing: Carefully remove the culture medium from the wells and wash once with the assay buffer.
-
Dye Loading: Add the Fura-2 AM loading solution to the cells and incubate for 1 hour at room temperature in the dark.
-
De-esterification: Remove the dye solution, wash the cells twice with the assay buffer, and then add fresh buffer. Incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the dye.
-
Signal Detection: Place the plate in a ratiometric fluorescence imaging system or plate reader. Add the this compound dilutions and measure the fluorescence emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular calcium concentration.
Aequorin-Based Calcium Assay Protocol
This protocol is for cells stably or transiently expressing aequorin.
-
Cell Culture and Transfection: Culture cells (e.g., CHO-K1 or COS-7) and transfect them with a plasmid encoding apoaequorin (if not using a stable cell line).
-
Cell Harvesting and Reconstitution: Harvest the cells and resuspend them in an assay buffer. Add coelenterazine to a final concentration of ~5 µM and incubate for at least 4 hours at room temperature in the dark to reconstitute the active aequorin photoprotein.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Signal Detection: Using a luminometer with an injector, inject the cell suspension into the wells of a white, opaque microplate containing the this compound dilutions. Immediately measure the light emission (luminescence) for 20-40 seconds. A final injection of digitonin can be used to lyse the cells and measure the total aequorin signal.
Conclusion
The reproducibility of this compound-induced calcium mobilization assays is critical for advancing our understanding of this compound receptor signaling and for the development of novel therapeutics. While Fluo-4 assays offer high throughput and simplicity, Fura-2 assays provide more robust and reproducible data due to their ratiometric nature. Aequorin-based assays offer the highest signal-to-noise ratio and are less prone to compound interference but require cell line engineering.
The choice of assay will depend on the specific research question, available instrumentation, and throughput requirements. By carefully selecting the appropriate assay and adhering to detailed, consistent experimental protocols, researchers can generate high-quality, reproducible data on this compound-induced calcium mobilization. The information and protocols provided in this guide serve as a valuable resource for achieving this goal.
References
- 1. This compound specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation by this compound and inhibition by this compound/gastrin-releasing peptide antagonist RC-3095 of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Radiolabeled Bombesin Antagonists for Cancer Imaging and Therapy
For researchers, scientists, and drug development professionals, the landscape of targeted radionuclide therapy and imaging is continually evolving. Among the promising targets, the gastrin-releasing peptide receptor (GRPR) has garnered significant attention due to its overexpression in various prevalent cancers, including prostate and breast cancer. Bombesin (BBN) and its analogs, which bind with high affinity to GRPR, have been developed as vectors to deliver radionuclides to these tumors. While initial efforts focused on agonist-based radiopharmaceuticals, a paradigm shift towards antagonists has demonstrated superior preclinical and clinical potential. This guide provides an objective, data-driven comparison of different radiolabeled this compound antagonists, supported by experimental evidence and detailed methodologies.
Radiolabeled this compound antagonists have emerged as a promising class of radiopharmaceuticals, offering advantages over their agonist counterparts, such as improved tumor-to-background ratios and a better safety profile.[1][2] This superiority is attributed to their different binding and internalization kinetics. While agonists induce receptor internalization, leading to high uptake in GRPR-expressing normal tissues like the pancreas, antagonists tend to remain on the cell surface, resulting in lower non-target organ irradiation and faster clearance from the background.[1][2]
This guide will delve into a head-to-head comparison of prominent radiolabeled this compound antagonists, focusing on those labeled with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.
Comparative Performance of Radiolabeled this compound Antagonists
The efficacy of a radiolabeled peptide is determined by several key parameters, including its receptor binding affinity, in vitro and in vivo stability, and its biodistribution profile, particularly the tumor uptake versus uptake in non-target organs. Below is a summary of these parameters for several leading this compound antagonists.
Receptor Binding Affinity
The binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), is a critical measure of a radioligand's potency for its target receptor. A lower value indicates a higher affinity.
| Radiotracer | Peptide | Radionuclide | IC50 / Ki (nM) | Cell Line | Reference |
| ⁶⁸Ga-RM2 | RM2 | ⁶⁸Ga | ~1-5 | PC-3 | [3] |
| ⁶⁸Ga-NeoBOMB1 | NeoBOMB1 | ⁶⁸Ga | ~2-10 | PC-3 | |
| ⁶⁸Ga-NOTA-PEG₂-[Sar¹¹]RM26 | [Sar¹¹]RM26 | ⁶⁸Ga | 1.8 ± 0.3 | PC-3 | |
| ⁶⁸Ga-NODAGA-PEG₂-[Sar¹¹]RM26 | [Sar¹¹]RM26 | ⁶⁸Ga | 1.5 ± 0.2 | PC-3 | |
| ¹⁷⁷Lu-RM2 | RM2 | ¹⁷⁷Lu | ~1-5 | PC-3 | |
| ¹⁷⁷Lu-AMBA (agonist) | AMBA | ¹⁷⁷Lu | ~2.5 | PC-3 |
Table 1: Receptor Binding Affinity of Selected Radiolabeled this compound Antagonists. The data presented are approximate values collated from multiple studies and are intended for comparative purposes.
Preclinical Biodistribution Data
Biodistribution studies in tumor-bearing animal models are crucial for evaluating the in vivo performance of a radiopharmaceutical. The data, expressed as the percentage of the injected dose per gram of tissue (%ID/g), reveals the extent of tumor uptake and clearance from other organs.
⁶⁸Ga-Labeled Antagonists (PET Imaging)
| Organ | ⁶⁸Ga-RM2 (%ID/g at 1h p.i.) | ⁶⁸Ga-NODAGA-PEG₂-[Sar¹¹]RM26 (%ID/g at 1h p.i.) |
| Blood | 0.45 ± 0.12 | 0.28 ± 0.05 |
| Tumor (PC-3) | 10.5 ± 2.03 | 17 ± 3 |
| Pancreas | 41.9 ± 10.1 | 4.3 ± 0.8 |
| Kidneys | 3.5 ± 0.8 | 2.5 ± 0.5 |
| Liver | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Muscle | 0.13 ± 0.04 | 0.15 ± 0.03 |
Table 2: Comparative Biodistribution of ⁶⁸Ga-labeled this compound Antagonists in PC-3 Xenograft-bearing Mice. Data is compiled from multiple sources for comparison.
¹⁷⁷Lu-Labeled Antagonists (Therapy)
| Organ | ¹⁷⁷Lu-RM2 (%ID/g at 4h p.i.) | ¹⁷⁷Lu-NeoB (%ID/g at 4h p.i.) |
| Blood | 0.11 ± 0.02 | 0.15 ± 0.03 |
| Tumor (PC-3) | 12.5 ± 2.1 | 9.8 ± 1.5 |
| Pancreas | 1.5 ± 0.4 | 2.1 ± 0.5 |
| Kidneys | 0.8 ± 0.2 | 1.2 ± 0.3 |
| Liver | 0.3 ± 0.1 | 0.4 ± 0.1 |
| Muscle | 0.08 ± 0.02 | 0.1 ± 0.03 |
Table 3: Comparative Biodistribution of ¹⁷⁷Lu-labeled this compound Antagonists in PC-3 Xenograft-bearing Mice. Data is compiled from multiple sources for comparison.
This compound Receptor Signaling Pathways
This compound receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, initiate a cascade of intracellular signaling events. Understanding these pathways is crucial for comprehending the biological effects of both agonists and antagonists. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Furthermore, GRPR activation has been shown to transactivate the epidermal growth factor receptor (EGFR) and stimulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a central role in cell proliferation, survival, and migration. Antagonists bind to the receptor but do not activate these downstream signaling cascades, thereby avoiding the potential mitogenic effects associated with agonists.
Caption: Simplified GRPR signaling pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the comparison of radiolabeled this compound antagonists.
Experimental Workflow
The development and evaluation of a novel radiolabeled this compound antagonist typically follows a structured workflow, from initial synthesis to preclinical in vivo evaluation.
Caption: General experimental workflow.
Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of the non-radiolabeled ("cold") this compound antagonist for the GRPR by measuring its ability to compete with a known radiolabeled ligand.
-
Cell Culture: Culture GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) to near confluence in appropriate media.
-
Membrane Preparation: Harvest the cells, homogenize them in a cold buffer, and centrifuge to isolate the cell membranes containing the receptors.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled this compound analog with known high affinity (e.g., ¹²⁵I-[Tyr⁴]-bombesin), and varying concentrations of the "cold" antagonist being tested.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: Wash the filters to remove non-specifically bound radioactivity and measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing cold antagonist. The IC50 value is determined from this curve, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Stability Assay
This assay assesses the stability of the radiolabeled antagonist in biological fluids.
-
Incubation: Incubate the radiolabeled antagonist in human or mouse serum at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 4, 24 hours), take aliquots of the serum mixture.
-
Protein Precipitation: Add a precipitation agent (e.g., ethanol or acetonitrile) to the aliquots to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the radiolabeled peptide and its potential metabolites, using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Data Analysis: The percentage of intact radiolabeled antagonist is determined by integrating the area under the corresponding peak in the radio-chromatogram at each time point.
Cellular Uptake and Internalization Assay
This assay measures the extent to which the radiolabeled antagonist binds to and is internalized by cancer cells.
-
Cell Seeding: Seed GRPR-expressing cells into multi-well plates and allow them to adhere and grow.
-
Incubation: Add the radiolabeled antagonist to the cells and incubate at 37°C for various time points.
-
Surface-Bound vs. Internalized Radioactivity:
-
To determine total cell-associated radioactivity (surface-bound + internalized), wash the cells with cold buffer and lyse them to measure the radioactivity.
-
To determine the internalized fraction, first, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip off the surface-bound radioligand. Then, lyse the cells and measure the remaining intracellular radioactivity.
-
-
Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Express the results as the percentage of the added radioactivity that is cell-associated or internalized per million cells.
Biodistribution Studies in Tumor-Bearing Mice
This in vivo study provides crucial information on the tumor-targeting efficacy and clearance profile of the radiolabeled antagonist.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenografts of a human cancer cell line that overexpresses GRPR (e.g., PC-3).
-
Radiotracer Administration: Inject a known amount of the radiolabeled antagonist intravenously into the tail vein of the mice.
-
Time Points: At predefined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of mice.
-
Organ and Tissue Harvesting: Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, pancreas, kidneys, stomach, intestines, muscle, and bone.
-
Weighing and Radioactivity Measurement: Weigh each collected tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Data Calculation: Calculate the uptake in each organ/tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also calculated to assess the targeting specificity.
Conclusion
The head-to-head comparison of radiolabeled this compound antagonists reveals a clear trend towards improved tumor targeting and more favorable pharmacokinetics compared to their agonist counterparts. Antagonists like RM2 and its derivatives, such as [Sar¹¹]RM26, demonstrate high tumor uptake with significantly lower accumulation in non-target organs, particularly the pancreas. This translates to higher tumor-to-background ratios, which are critical for both sensitive diagnostic imaging with ⁶⁸Ga and effective, yet safe, radionuclide therapy with ¹⁷⁷Lu. The detailed experimental protocols provided herein serve as a guide for the standardized evaluation of novel this compound antagonists, facilitating robust and comparable data generation in this rapidly advancing field. The continued development and optimization of these antagonists hold great promise for the future of personalized medicine in oncology.
References
Bombesin-Drug Conjugates: A Superior Targeted Approach in Cancer Therapy
Bombesin-drug conjugates are emerging as a highly effective strategy in cancer treatment, demonstrating superior efficacy and reduced side effects compared to the administration of unconjugated chemotherapeutic agents. By targeting this compound receptors, which are overexpressed in a variety of cancers including small cell lung, prostate, and breast cancer, these conjugates facilitate the selective delivery of cytotoxic payloads to tumor cells, thereby enhancing their therapeutic index.[1][2][3] This targeted approach not only increases the concentration of the drug at the tumor site but also mitigates the systemic toxicity associated with conventional chemotherapy.[1][4]
The core principle behind the enhanced efficacy of this compound-drug conjugates lies in their ability to exploit the overexpression of this compound receptors on cancer cells. This targeted delivery mechanism leads to a more potent antitumor effect, even in drug-resistant cell lines. Preclinical studies have consistently shown that conjugating cytotoxic drugs like doxorubicin, camptothecin, and docetaxel to this compound or its analogs results in improved cancer cell killing and tumor growth inhibition compared to the free drugs.
Quantitative Efficacy: A Head-to-Head Comparison
The superior performance of this compound-drug conjugates is evident in quantitative in vitro and in vivo studies. These studies consistently demonstrate a lower half-maximal inhibitory concentration (IC50) and greater tumor growth inhibition for the conjugates compared to their unconjugated counterparts.
In Vitro Cytotoxicity
| Drug/Conjugate | Cancer Cell Line | Unconjugated Drug IC50 (µM) | This compound-Drug Conjugate IC50 (µM) | Reference |
| Doxorubicin | Doxorubicin-resistant MCF-7/MDR (Breast Cancer) | > 10 | ~ 1.5 (Bn-DOX/SLNs) | |
| Docetaxel | PC-3 (Prostate Cancer) | ~ 0.02 | ~ 0.005 (BBN-conjugated nanoparticles) | |
| Camptothecin | NCI-H1299 (Lung Cancer) | Not specified | Significantly more cytotoxic than D-Phe-CPT-L2-BA3 | |
| Platinum(IV) complex | PC3 (Prostate Cancer) | ~1.3 (Cisplatin SI) | ~10 (AuNP-BBN-Pt1 SI) |
In Vivo Tumor Growth Inhibition
| Drug/Conjugate | Animal Model | Unconjugated Drug Tumor Growth Inhibition (%) | This compound-Drug Conjugate Tumor Growth Inhibition (%) | Reference |
| Doxorubicin | PC-3 xenograft mice | 36 (DSPC/Dox liposomes) | 60 (DSPC/MonY-BN/Dox) | |
| Docetaxel | Not specified | 14 | 81 (Bn conjugated PLGA nanoparticles) | |
| Monomethyl auristatin E (MMAE) | PC-3 tumor-bearing mice | Less effective | Significantly extended survival | |
| Doxorubicin | SW480/DOX xenograft mice | Ineffective | Effective at inhibiting tumor growth |
This compound Signaling Pathway and Drug Delivery Mechanism
This compound and its mammalian homolog, gastrin-releasing peptide (GRP), exert their effects by binding to a family of G protein-coupled receptors (GPCRs), namely the neuromedin B receptor (NMBR or BB1), the GRP receptor (GRPR or BB2), and the orphan receptor BRS-3 (BB3). Upon ligand binding, these receptors activate downstream signaling cascades that are involved in cell proliferation, survival, and migration. The overexpression of these receptors in cancer cells provides a gateway for targeted drug delivery.
References
Validating a New Bombesin Analog: A Comparative Guide to Binding Affinity and Specificity
For researchers and drug development professionals, the rigorous validation of a new bombesin analog is paramount to ensure its efficacy and safety. This guide provides a comparative framework for assessing the binding affinity and specificity of a novel this compound analog, "Analog X," against established standards. We present key experimental data, detailed protocols, and visual workflows to facilitate a comprehensive evaluation.
Comparative Binding Affinity
The binding affinity of a new this compound analog is a critical determinant of its potential as a therapeutic or diagnostic agent. A high affinity for the target receptor, typically the gastrin-releasing peptide receptor (GRPR), is desirable. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) are standard measures of binding affinity, with lower values indicating higher affinity.
Table 1 provides a comparative summary of the binding affinities of Analog X and other well-characterized this compound analogs. The data is derived from competitive binding assays using human prostate cancer PC-3 cells, which endogenously express high levels of GRPR.
| Analog | Receptor Target | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Analog X | GRPR | PC-3 | [Insert Data] | [Insert Data] | - |
| [68Ga]Ga-AMBA | GRPR | PC-3 | ~7.6 | - | [1] |
| Demobesin 1 | GRPR | PC-3 | - | ~0.17-0.45 | [2] |
| Z-070 | GRPR | PC-3 | - | ~0.17-0.45 | [2] |
| 19F-bombesin peptide | GRPR | Transfected Cells | 0.13 ± 0.05 | 0.94 ± 0.19 | [3] |
| Demobesin-4 | GRPR | PC-3 | - | ~0.15 | [4] |
Receptor Specificity
Beyond high affinity, a successful this compound analog must exhibit high specificity for its target receptor to minimize off-target effects. Specificity is typically assessed by evaluating the analog's binding to other related receptors, such as the neuromedin B receptor (NMBR) and the this compound receptor subtype 3 (BRS-3).
Table 2 compares the receptor specificity of Analog X with a universal this compound receptor ligand. The data is generated from competitive binding assays using cell lines individually expressing each receptor subtype.
| Analog | GRPR Affinity (Ki, nM) | NMBR Affinity (Ki, nM) | BRS-3 Affinity (Ki, nM) | Reference |
| Analog X | [Insert Data] | [Insert Data] | [Insert Data] | - |
| [d-Tyr6,βAla11,Phe13,Nle14]this compound-(6–14) | 1-8 | 1-8 | 1-8 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of validating a new drug candidate. The following sections outline the methodologies for the key experiments cited in this guide.
Competitive Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell Line: PC-3 human prostate cancer cells (ATCC CRL-1435).
-
Radioligand: 125I-[Tyr4]-bombesin.
-
Competitors: Unlabeled this compound (for standard curve), Analog X, and other reference analogs.
-
Assay Buffer: RPMI 1640 medium containing 2 mg/mL bovine serum albumin (BSA) and 20 mM HEPES.
-
Wash Buffer: Cold phosphate-buffered saline (PBS).
-
Scintillation Fluid.
-
Gamma Counter.
Procedure:
-
Cell Culture: Culture PC-3 cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells in 24-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.
-
Assay Incubation:
-
Wash the cells once with assay buffer.
-
Add 400 µL of assay buffer to each well.
-
Add 50 µL of increasing concentrations of the unlabeled competitor (Analog X or reference compounds).
-
Add 50 µL of a fixed concentration of 125I-[Tyr4]-bombesin.
-
Incubate the plate at 37°C for 40-60 minutes.
-
-
Washing: Aspirate the incubation medium and wash the cells three times with cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting:
-
Lyse the cells with 1N NaOH.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay assesses the agonist or antagonist properties of the this compound analog by measuring changes in intracellular calcium concentration following receptor activation. This compound receptors are G-protein coupled receptors that, upon activation, trigger the Gq/11 signaling pathway, leading to an increase in intracellular calcium.
Materials:
-
Cell Line: PC-3 cells.
-
Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: Analog X, known this compound receptor agonist (e.g., this compound), and antagonist (e.g., [D-Phe6,Leu-NHEt13,des-Met14]this compound(6–14)).
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Plating: Seed PC-3 cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in a FLIPR or on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add the test compound (Analog X, agonist, or antagonist) and continuously measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
For agonists, determine the EC50 value (the concentration that elicits a half-maximal response).
-
For antagonists, measure the ability of the compound to inhibit the calcium mobilization induced by a known agonist.
-
Visualizing the Pathways and Workflows
To further clarify the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: this compound Receptor Signaling Pathway
Caption: Competitive Binding Assay Workflow
By following these standardized protocols and comparing the resulting data with established benchmarks, researchers can confidently validate the binding affinity and specificity of a new this compound analog, paving the way for its further development as a valuable tool in oncology and other therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. Species differences of this compound analog interactions with GRP-R define the choice of animal models in the development of GRP-R-targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of bombesin receptor density in different cancer cell lines
For researchers, scientists, and drug development professionals, understanding the density of bombesin (BN) receptors on different cancer cell lines is crucial for the development of targeted therapies and diagnostic agents. This guide provides a comparative analysis of this compound receptor density across various cancer cell lines, supported by experimental data and detailed protocols.
This compound and its mammalian homolog, gastrin-releasing peptide (GRP), are neuropeptides that exert their effects by binding to specific G protein-coupled receptors. These receptors, particularly the GRP receptor (GRPR/BB2), are overexpressed in a variety of human cancers, including prostate, breast, lung, and pancreatic cancers, making them attractive targets for therapeutic intervention.[1] The density of these receptors on the cell surface can influence the efficacy of targeted treatments.
Comparative Analysis of this compound Receptor Density
The following table summarizes the quantitative data on this compound receptor density in various cancer cell lines, primarily focusing on the GRP receptor subtype. The data, compiled from multiple studies, highlights the significant variability in receptor expression across different cancer types and even between different cell lines of the same cancer type.
| Cancer Type | Cell Line | Receptor Subtype | Receptor Density (Receptors/cell) | Dissociation Constant (Kd) (nM) | Reference |
| Prostate Cancer | PC-3 | GRP-R | ~47,600 | 0.15 | [2] |
| DU-145 | GRP-R | ~1,500 | 0.11 | [2] | |
| LNCaP | GRP-R | ~100 | 0.36 | [2] | |
| Breast Cancer | MDA-MB-231 | GRP-R | ~2,276 | 0.75 | [3] |
| MCF-7 MIII | GRP-R | ~2,986 | 0.49 | ||
| Duodenal Cancer | HuTu-80 | GRP-R | ~5,900 | 0.08 | |
| Small Cell Lung Cancer | NCI-H345 | GRP-R | High expression (6 fmol/10^6 cells) | 1.3 |
Experimental Protocols
The determination of this compound receptor density is primarily achieved through radioligand binding assays. This technique allows for the quantification of the total number of receptors (Bmax) and their affinity for a specific ligand (Kd).
Radioligand Binding Assay for this compound Receptor Quantification
This protocol outlines the key steps for a whole-cell competitive binding assay to determine the density of this compound receptors.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Binding buffer (e.g., HEPES-buffered saline with 0.1% BSA)
-
Radiolabeled this compound analog (e.g., 125I-[Tyr4]-bombesin)
-
Unlabeled this compound or a high-affinity this compound receptor agonist/antagonist
-
Scintillation fluid
-
Scintillation counter
-
Multi-well plates (e.g., 24-well plates)
Procedure:
-
Cell Culture: Culture the desired cancer cell lines to a near-confluent monolayer in multi-well plates.
-
Cell Preparation: Gently wash the cell monolayers with PBS to remove any residual serum and medium.
-
Incubation:
-
Total Binding: Add binding buffer containing a fixed concentration of the radiolabeled this compound analog to the wells.
-
Non-specific Binding: In a parallel set of wells, add the same concentration of radiolabeled this compound analog along with a large excess of unlabeled this compound (e.g., 1 µM). This will saturate the specific binding sites, allowing for the measurement of non-specific binding.
-
Competition Binding (for determining Kd of unlabeled ligands): In another set of wells, add a fixed concentration of the radiolabeled ligand along with increasing concentrations of the unlabeled competitor.
-
-
Equilibration: Incubate the plates at a specific temperature (e.g., 4°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Washing: After incubation, rapidly wash the cells with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells (e.g., with NaOH) and transfer the lysate to scintillation vials containing scintillation fluid.
-
Data Acquisition: Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Perform Scatchard analysis on the saturation binding data to determine the Bmax (maximal binding capacity, representing the total number of receptors) and Kd (dissociation constant, representing the affinity of the receptor for the radioligand). For competition binding data, calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and then derive the Ki (inhibition constant).
-
Visualizing Key Processes
To better understand the underlying mechanisms, the following diagrams illustrate the this compound receptor signaling pathway and the experimental workflow of a radioligand binding assay.
Caption: this compound receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
The density of this compound receptors varies significantly among different cancer cell lines, a factor that is critical for the design and application of receptor-targeted therapies. The provided data and protocols offer a valuable resource for researchers working to exploit the this compound receptor system for cancer diagnosis and treatment. The high expression of these receptors in certain cancers, such as prostate and some breast and lung cancers, underscores their potential as therapeutic targets. Further quantitative studies across a broader range of cancer cell lines are warranted to expand our understanding and aid in the development of more effective and personalized cancer treatments.
References
In vivo comparison of 18F-labeled bombesin agonists and antagonists
An In-Vivo Comparative Guide to 18F-Labeled Bombesin Agonists and Antagonists for GRPR-Targeted PET Imaging
The gastrin-releasing peptide receptor (GRPR) is a prime molecular target for cancer imaging and therapy due to its overexpression in various human tumors, most notably prostate and breast cancer. This compound (BBN) and its analogs, which bind with high affinity to GRPR, have been radiolabeled with Fluorine-18 (¹⁸F) for positron emission tomography (PET) imaging. The ¹⁸F isotope is preferred for its optimal half-life (109.7 min) and low positron energy, which allows for high-resolution imaging.[1][2] This guide provides an objective, data-driven comparison of ¹⁸F-labeled GRPR agonists and antagonists, summarizing key in vivo performance data, experimental methodologies, and the underlying biological mechanisms.
Agonist vs. Antagonist: Mechanism of Action
GRPR-targeting radiopharmaceuticals can be broadly categorized as agonists or antagonists. Agonists bind to and activate the GRPR, leading to receptor-mediated internalization of the radiotracer into the cancer cell. Antagonists, conversely, bind to the GRPR without activating it, and typically exhibit lower rates of internalization. While strong internalization was initially thought to be essential for high tumor uptake, studies have revealed that antagonists can offer superior in vivo performance.[3][4]
Caption: GRPR agonist and antagonist binding mechanisms.
Experimental Protocols
The following methodologies are standard in the preclinical evaluation of novel ¹⁸F-labeled this compound analogs.
Radiosynthesis and Labeling
Peptides are typically labeled with ¹⁸F using a prosthetic group or through chelator-based methods.
-
Prosthetic Group Labeling: A common method involves coupling the peptide with N-succinimidyl-4-¹⁸F-fluorobenzoate (¹⁸F-SFB). The peptide is dissolved in a slightly basic buffer (e.g., pH 8.5), to which ¹⁸F-SFB is added. The reaction proceeds for 15-20 minutes at room temperature.[5]
-
Aluminum-Fluoride Labeling: For peptides conjugated with a NOTA chelator, labeling is achieved via Al¹⁸F chelation. This involves reacting the NOTA-conjugated peptide with a mixture of aluminum chloride and Na¹⁸F in an acetate buffer at 100°C for 15 minutes.
-
Purification: Following the reaction, the radiolabeled peptide is purified using reverse-phase high-performance liquid chromatography (HPLC) and reformulated in a saline solution for injection.
In Vitro Characterization
-
Receptor Binding Affinity (IC50): Competitive binding assays are performed using a known radioligand (e.g., ¹²⁵I-[Tyr⁴]BBN) on GRPR-expressing cells (e.g., human prostate cancer PC-3 cells). Cells are incubated with the radioligand and varying concentrations of the non-radioactive ("cold") test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value.
-
Internalization and Efflux: PC-3 cells are incubated with the ¹⁸F-labeled tracer at 37°C for various time points (e.g., 15 to 120 minutes). To measure internalization, surface-bound radioactivity is removed with an acid wash (e.g., glycine buffer, pH 2.5), and the internalized fraction is measured. For efflux studies, after an initial incubation period, the medium is replaced with fresh medium, and the amount of radioactivity released from the cells over time is quantified.
In Vivo Evaluation
-
Animal Model: Studies are typically conducted in male athymic nude mice bearing subcutaneous tumors from a GRPR-positive cell line, such as PC-3.
-
Biodistribution Studies: Mice are injected intravenously with the ¹⁸F-labeled tracer (typically 1-4 MBq). At designated time points post-injection (p.i.), animals are euthanized, and tissues of interest (tumor, blood, muscle, liver, kidneys, pancreas, etc.) are excised and weighed. The radioactivity in each sample is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
PET Imaging: Mice are anesthetized and injected with the radiotracer. Dynamic or static PET scans are acquired using a small-animal PET scanner. To confirm receptor specificity, a blocking study is often performed where a separate cohort of mice is co-injected with an excess of a non-labeled BBN analog.
Caption: General experimental workflow for preclinical evaluation.
Comparative In Vitro Data
Agonists typically show higher internalization rates compared to antagonists. However, binding affinities (IC50) are often in a similar low nanomolar range, indicating strong binding for both classes of compounds.
Table 1: In Vitro Characteristics of ¹⁸F-Labeled this compound Agonists and Antagonists
| Radiotracer | Type | Peptide Sequence/Structure | IC50 (nM) | Internalization (% at 1h) | Cell Line |
|---|---|---|---|---|---|
| ¹⁸F-FP-MAGBBN | Agonist | GGG-RDN-QWAVGHLM-NH₂ | 3.1 ± 0.5 | ~15% | PC-3 |
| ¹⁸F-FB-[Lys³]BBN | Agonist | Full tetradecapeptide BBN | 2.5 ± 0.3 | ~12% (rapid efflux) | PC-3 |
| ¹⁸F-FP-MATBBN | Antagonist | GGG-RDN-d-Phe-QWAVGHL-NHCH₂CH₃ | 1.8 ± 0.3 | ~4% | PC-3 |
| [¹⁸F]AlF-NOTA-P2-RM26 | Antagonist | NOTA-PEG₂-d-Phe-QWAVGH-Sta-L-NH₂ | 4.4 ± 0.8 | < 10% (at 2h) | PC-3 |
| ¹⁸F-BAY 86-4367 | Antagonist | Not fully disclosed | Subnanomolar | Not specified | PC-3 |
Comparative In Vivo Biodistribution Data
In vivo data reveals a critical distinction: while agonists are rapidly internalized in vitro, antagonists often demonstrate higher and more sustained tumor uptake in vivo. This may be due to antagonists binding to a larger pool of available receptors on the cell surface without inducing rapid receptor turnover.
Table 2: In Vivo Biodistribution (%ID/g) in PC-3 Tumor-Bearing Mice
| Radiotracer | Type | Time (p.i.) | Tumor | Blood | Muscle | Liver | Kidneys |
|---|---|---|---|---|---|---|---|
| ¹⁸F-FP-MAGBBN | Agonist | 1 h | 4.51 ± 0.45 | 0.08 ± 0.01 | 0.11 ± 0.02 | 0.43 ± 0.05 | 1.85 ± 0.25 |
| ¹⁸F-FB-[Lys³]BBN | Agonist | 1 h | 3.54 ± 0.48 | 0.15 ± 0.03 | 0.23 ± 0.04 | 0.89 ± 0.11 | 4.11 ± 0.53 |
| ¹⁸F-FP-MATBBN | Antagonist | 1 h | 1.52 ± 0.18 | 0.05 ± 0.01 | 0.07 ± 0.01 | 0.35 ± 0.04 | 1.05 ± 0.15 |
| [¹⁸F]AlF-NOTA-P2-RM26 | Antagonist | 3 h | 5.50 ± 0.70 | 0.07 ± 0.02 | 0.04 ± 0.01 | 0.21 ± 0.02 | 0.98 ± 0.14 |
| ¹⁸F-BAY 86-4367 | Antagonist | 1 h | ~6.0 | ~0.1 | ~0.1 | ~0.5 | ~1.5 |
Note: Data is compiled from different studies and experimental conditions may vary slightly.
Imaging Contrast: Tumor-to-Organ Ratios
High tumor-to-organ ratios are essential for clear PET imaging. Antagonists frequently exhibit superior contrast due to rapid clearance from non-target tissues like blood and muscle, combined with high tumor retention.
Table 3: Comparative Tumor-to-Organ Ratios
| Radiotracer | Type | Time (p.i.) | Tumor/Blood | Tumor/Muscle | Tumor/Liver | Tumor/Kidneys |
|---|---|---|---|---|---|---|
| ¹⁸F-FP-MAGBBN | Agonist | 1 h | 56.4 | 41.0 | 10.5 | 2.4 |
| ¹⁸F-FB-[Lys³]BBN | Agonist | 1 h | 23.6 | 15.4 | 4.0 | 0.9 |
| ¹⁸F-FP-MATBBN | Antagonist | 1 h | 30.4 | 21.7 | 4.3 | 1.4 |
| [¹⁸F]AlF-NOTA-P2-RM26 | Antagonist | 3 h | 87.0 | 159.0 | 26.2 | 5.6 |
Discussion: Agonists vs. Antagonists
The data consistently highlights a paradigm shift in the field. Initially, agonists were favored due to their ability to trigger internalization, which was presumed to trap the radiotracer within the tumor cell. However, many ¹⁸F-labeled agonists show rapid washout from tumors. In contrast, several studies have shown that radiolabeled antagonists, despite low internalization in vitro, can lead to higher tumor accumulation and retention in vivo. For instance, a direct comparison found the agonist ¹⁸F-FP-MAGBBN had significantly higher tumor uptake than its antagonist counterpart ¹⁸F-FP-MATBBN. Yet, other antagonists like [¹⁸F]AlF-NOTA-P2-RM26 and ¹⁸F-BAY 86-4367 have demonstrated exceptionally high tumor uptake and superior tumor-to-background ratios, making them excellent candidates for clinical translation.
The superior performance of some antagonists is thought to be because they can bind to all available receptors on the cell surface without causing the receptor down-regulation that agonists can induce. This allows for a greater number of binding sites to be targeted over time, leading to higher net accumulation of radioactivity in the tumor.
Advanced Approaches: Heterodimeric Tracers
To further improve tumor targeting, heterodimeric peptides that target multiple receptors have been developed. For example, ¹⁸F-FB-BBN-RGD is a tracer designed to bind to both GRPR and integrin αvβ3, which is expressed on tumor neovasculature. This dual-targeting approach resulted in significantly higher tumor uptake and better pharmacokinetics compared to monomeric ¹⁸F-labeled BBN or RGD analogs alone.
Caption: Logic for selecting a GRPR-targeting tracer.
Conclusion
For the in vivo PET imaging of GRPR-expressing tumors, ¹⁸F-labeled this compound antagonists are emerging as the preferred class of radiopharmaceuticals. While specific agonists modified with linkers have shown good tumor uptake, antagonists such as [¹⁸F]AlF-NOTA-P2-RM26 and ¹⁸F-BAY 86-4367 have demonstrated superior performance, characterized by high and sustained tumor uptake and excellent tumor-to-background ratios. This is largely attributed to their ability to target a larger pool of cell surface receptors without inducing internalization-mediated downregulation. Furthermore, the development of dual-targeting agents like BBN-RGD heterodimers presents a promising strategy to further enhance tumor detection and imaging contrast. Researchers and drug developers should prioritize antagonists and heterodimeric structures when developing new GRPR-targeted imaging agents.
References
- 1. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated this compound Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging | PLOS One [journals.plos.org]
- 2. In Vitro and In Vivo Evaluation of a 18F-Labeled High Affinity NOTA Conjugated this compound Antagonist as a PET Ligand for GRPR-Targeted Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound receptor antagonists may be preferable to agonists for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the In Vivo Therapeutic Efficacy of Bombesin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic efficacy of various bombesin antagonists, supported by experimental data. It is designed to assist researchers and drug development professionals in assessing the performance of these compounds in preclinical cancer models.
Introduction to this compound and its Receptors in Cancer Therapy
This compound (BBN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are peptides that exert their effects through high-affinity binding to this compound receptors, primarily the GRP receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.[2] Notably, GRPR is overexpressed in a variety of human cancers, including prostate, breast, lung, and gastric cancers, making it an attractive target for cancer diagnosis and therapy.[3][4] this compound antagonists are designed to block the binding of endogenous ligands like GRP to these receptors, thereby inhibiting tumor growth and proliferation. Recent studies suggest that radiolabeled this compound antagonists may be superior to agonists for in vivo tumor targeting.[3]
Comparative In Vivo Efficacy of this compound Antagonists
The in vivo therapeutic efficacy of this compound antagonists is primarily evaluated based on their ability to inhibit tumor growth in animal models, their binding affinity to this compound receptors, and their biodistribution profile. This section presents a comparative summary of key performance indicators for prominent this compound antagonists.
Tumor Growth Inhibition
Several studies have demonstrated the potent anti-tumor activity of this compound antagonists in various cancer xenograft models. The table below summarizes the tumor growth inhibition data for selected antagonists.
| Antagonist | Cancer Model | Animal Model | Treatment Regimen | Tumor Volume Reduction (%) | Reference |
| RC-3095 | H-69 SCLC | Nude Mice | 10 µ g/day s.c. for 5 weeks | ~50% | |
| RC-3940-II | H-69 SCLC | Nude Mice | 10 µ g/day s.c. for 5 weeks | 60-70% | |
| RC-3095 | Hs746T Gastric Cancer | Nude Mice | 10 µg twice daily s.c. for 21 days | Significant decrease (specific % not stated) | |
| RC-3095 | C-6 Glioma | Nude Mice | Not specified | 60% |
SCLC: Small Cell Lung Carcinoma
Receptor Binding Affinity
The binding affinity of this compound antagonists to the GRP receptor is a critical determinant of their therapeutic potency. The following table presents the 50% inhibitory concentration (IC50) values, which indicate the concentration of the antagonist required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value signifies a higher binding affinity.
| Antagonist | Cell Line/Tissue | IC50 (nM) | Reference |
| Demobesin 1 | PC-3 Cells | 0.70 ± 0.08 | |
| [99mTc]Demobesin 1 | PC-3 Cells | 0.67 ± 0.10 (Kd) | |
| Demobesin 4 (Agonist) | PC-3 Cells | Comparable to Demobesin 1 | |
| RC-3095 | Hs746T Membranes | Higher than RC-3950-II | |
| RC-3110 | Hs746T Membranes | Higher than RC-3950-II | |
| RC-3950-II | Hs746T Membranes | Lower than RC-3095 & RC-3110 |
In Vivo Biodistribution
The biodistribution profile of radiolabeled this compound antagonists provides valuable information on their tumor-targeting capabilities and clearance from non-target organs. The following table summarizes the tumor uptake of [99mTc]Demobesin 1 in a prostate cancer xenograft model.
| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| [99mTc]Demobesin 1 | 1 h | 16.2 ± 3.1 | - | |
| [99mTc]Demobesin 1 | 4 h | 15.61 ± 1.19 | 5.2 | |
| [99mTc]Demobesin 1 | 24 h | 5.24 ± 0.67 | - | |
| [99mTc]Demobesin 4 (Agonist) | 4 h | Lower than Demobesin 1 | 0.7 |
%ID/g: Percentage of Injected Dose per Gram of Tissue
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key experimental protocols used in the cited studies.
In Vivo Tumor Growth Inhibition Studies
-
Cell Culture and Xenograft Implantation: Human cancer cell lines (e.g., H-69 SCLC, Hs746T gastric cancer, PC-3 prostate cancer) are cultured under standard conditions. Subsequently, a specific number of cells (typically 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Treatment Administration: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound antagonists are typically administered via subcutaneous injections at specified doses and schedules. The control group receives a vehicle solution.
-
Tumor Measurement and Analysis: Tumor dimensions are measured periodically (e.g., every 3-4 days) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2. At the end of the study, the animals are euthanized, and the tumors are excised and weighed.
Receptor Binding Assays
-
Membrane Preparation: Tumor tissues or cultured cells are homogenized and centrifuged to isolate the cell membrane fraction containing the this compound receptors.
-
Competitive Binding Assay: The membrane preparations are incubated with a constant concentration of a radiolabeled this compound analog (e.g., [125I-Tyr4]this compound) and increasing concentrations of the unlabeled this compound antagonist.
-
Data Analysis: The radioactivity bound to the membranes is measured, and the IC50 value is determined by non-linear regression analysis of the competition binding curves.
In Vivo Biodistribution Studies
-
Radiolabeling: The this compound antagonist is conjugated with a chelator and radiolabeled with a suitable radionuclide (e.g., Technetium-99m).
-
Animal Injection: The radiolabeled antagonist is administered to tumor-bearing mice, typically via intravenous injection.
-
Tissue Harvesting and Measurement: At various time points post-injection, the mice are euthanized, and major organs and the tumor are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflows
This compound Receptor Signaling Pathway
Upon ligand binding, this compound receptors activate G-proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to cellular responses such as proliferation, migration, and survival.
Caption: this compound Receptor Signaling Pathway and Antagonist Inhibition.
In Vivo Efficacy Assessment Workflow
The following diagram illustrates a typical experimental workflow for assessing the in vivo therapeutic efficacy of a novel this compound antagonist.
References
- 1. Radiolabeled this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound antagonists inhibit in vitro and in vivo growth of human gastric cancer and binding of this compound to its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Power of Bombesin Antagonists in Oncology: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bombesin antagonists in inhibiting tumor growth, supported by experimental data and detailed methodologies.
This compound and its related peptides, such as gastrin-releasing peptide (GRP), have been identified as potent mitogens for a variety of cancer cells, exerting their effects through specific G-protein coupled receptors, primarily the GRP receptor (GRPR), neuromedin B receptor (NMBR), and this compound receptor subtype 3 (BRS-3). The overexpression of these receptors in numerous human tumors, including prostate, breast, lung, gastric, and pancreatic cancers, has made them an attractive target for anti-cancer therapies.[1][2][3] this compound antagonists have emerged as a promising therapeutic strategy by blocking the growth-stimulatory effects of this compound-like peptides.[2][4] This guide delves into the experimental validation of their anti-tumor efficacy.
Comparative Efficacy of this compound Antagonists
Several this compound antagonists have been developed and evaluated for their ability to inhibit tumor growth. This section compares the in vivo efficacy of prominent antagonists from preclinical studies.
| Antagonist | Cancer Model | Key Findings | Reference |
| RC-3095 | Hs746T Human Gastric Cancer (Nude Mice Xenografts) | - Decreased final tumor weight by 88.3%.- Reduced tumor DNA and protein content by 91.5% and 89.5%, respectively.- Prolonged tumor volume doubling time from 3.6 to 5.1 days. | |
| H-69 Small Cell Lung Carcinoma (Nude Mice Xenografts) | - Decreased tumor volume by approximately 50%. | ||
| C-6 Glioma (Rat Model) | - Inhibited tumor growth by 60%. | ||
| RC-3940-II | H-69 Small Cell Lung Carcinoma (Nude Mice Xenografts) | - Decreased tumor volume by 60-70%. | |
| Demobesin 1 | PC3 Human Prostate Cancer (SCID Mice Xenografts) | - Showed significantly higher tumor uptake compared to the agonist Demobesin 4. | |
| SAR-Bombesin | Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | - Currently in Phase I/IIa clinical trials for imaging and treatment of GRPr-expressing mCRPC. |
Understanding the Mechanism: this compound Signaling and its Inhibition
This compound-like peptides trigger a cascade of intracellular events upon binding to their receptors, ultimately leading to cell proliferation, survival, and migration. Antagonists competitively bind to these receptors, blocking the downstream signaling pathways.
Activation of this compound receptors, which are Gq-protein coupled, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can also transactivate the epidermal growth factor receptor (EGFR), further amplifying pro-growth signals. This compound antagonists effectively halt this entire process at the initial receptor-binding step.
Figure 1. Simplified this compound/GRP signaling pathway and the inhibitory action of antagonists.
Experimental Protocols for Validation
The validation of this compound antagonists' anti-tumor activity involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound antagonists to their receptors.
Methodology:
-
Membrane Preparation: Crude membranes are prepared from tumor cells (e.g., Hs746T, PC3) or tissues known to express this compound receptors.
-
Radioligand Binding: Membranes are incubated with a radiolabeled this compound analog (e.g., [125I-Tyr4]this compound) and varying concentrations of the unlabeled antagonist.
-
Separation and Counting: The bound radioligand is separated from the unbound by filtration, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Scatchard analysis can be used to determine the binding affinity (Kd) and receptor density (Bmax).
Calcium Mobilization Assay
Objective: To assess the functional activity of this compound antagonists (i.e., their ability to block agonist-induced signaling).
Methodology:
-
Cell Culture: Cancer cell lines endogenously expressing this compound receptors (e.g., PC3) are cultured.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation and Measurement: The baseline fluorescence is measured. The antagonist is added, followed by a this compound agonist (e.g., this compound). The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity.
-
Data Analysis: A potent antagonist will not induce calcium mobilization on its own but will inhibit the calcium mobilization induced by the agonist.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of this compound antagonists in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Xenograft Implantation: Human cancer cells (e.g., H-69 SCLC, Hs746T) are subcutaneously injected into the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with the this compound antagonist (e.g., RC-3095, RC-3940-II) or a vehicle control, typically via subcutaneous injections.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., DNA and protein content).
Figure 2. General experimental workflow for validating this compound antagonists.
Conclusion and Future Directions
The experimental evidence strongly supports the role of this compound antagonists in inhibiting tumor growth across a range of cancer types. Their mechanism of action, by blocking the mitogenic signaling of this compound-like peptides, provides a targeted approach to cancer therapy. Furthermore, radiolabeled this compound antagonists are being developed as superior agents for tumor imaging and targeted radionuclide therapy, potentially offering fewer side effects than their agonist counterparts. Ongoing clinical trials, such as those for SAR-Bombesin, will be crucial in translating the preclinical success of these compounds into effective treatments for cancer patients.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. This compound related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of this compound and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Bombesin-Based PET and SPECT Imaging Agents for Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bombesin-based Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging agents. It is designed to aid in the selection of appropriate imaging probes for preclinical and clinical research targeting the gastrin-releasing peptide receptor (GRPR), a key biomarker in various cancers such as prostate, breast, and lung cancer. [1][2]
This guide summarizes key performance data from experimental studies, details common experimental methodologies, and visualizes relevant biological and experimental processes.
Performance Data Overview
Radiolabeled this compound (BBN) analogs are a significant class of radiopharmaceuticals for the diagnostic imaging of GRPR-expressing tumors.[1][3][4] The choice between PET and SPECT imaging often depends on the desired resolution, sensitivity, and the specific radionuclide's properties. PET generally offers higher sensitivity and resolution compared to SPECT. The development has seen a shift from agonist to antagonist-based ligands, as antagonists have demonstrated improved pharmacokinetic profiles, including higher tumor uptake and faster clearance from non-target organs.
Below is a summary of quantitative data for various this compound-based PET and SPECT imaging agents, compiled from preclinical studies.
| Imaging Agent | Modality | This compound Analog Type | Radionuclide | Animal Model (Cell Line) | Tumor Uptake (%ID/g) | Time Point (post-injection) | Reference |
| PET Agents | |||||||
| [68Ga]Ga-NOTA-RM26 | PET | Antagonist | 68Ga | PC-3 Xenograft | 8.1 ± 0.4 | 1 h | |
| [64Cu]Cu-NODAGA-RM1 | PET | Antagonist | 64Cu | PC-3 Xenograft | 3.3 ± 0.38 | 0.5 h | |
| [18F]AlF-NODAGA-RM1 | PET | Antagonist | 18F | PC-3 Xenograft | 4.6 ± 1.5 | 0.5 h | |
| [64Cu]Cu-CB-TE2A-AR | PET | Antagonist | 64Cu | PC-3 Xenograft | High | 12 h | |
| [68Ga]Ga-AMBA | PET | Agonist | 68Ga | VCaP Xenograft | 6.7 ± 1.4 | - | |
| [44Sc]Sc-NODAGA-AMBA | PET | Agonist | 44Sc | PC-3 Xenograft | High | - | |
| SPECT Agents | |||||||
| [111In]In-NOTA-RM26 | SPECT | Antagonist | 111In | PC-3 Xenograft | 5.7 ± 0.3 | 1 h | |
| [111In]In-DOTA-[(Aca-BN(7-14)]2 | SPECT | Agonist (Dimer) | 111In | PC-3 Xenograft | High | 1, 4, 24 h | |
| [99mTc]Tc-maSSS-PEG2-RM26 | SPECT | Antagonist | 99mTc | GRPR-expressing tumors | High | - | |
| [67Ga]-DOTA-GABA-BBN(7-14)NH2 | SPECT | Agonist | 67Ga | PC-3 Xenograft | 1.30 ± 0.18 | 4 h |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluating these imaging agents, the following diagrams illustrate the GRPR signaling pathway and a typical experimental workflow.
Caption: GRPR Signaling Pathway upon ligand binding.
Caption: A typical experimental workflow for developing and evaluating this compound-based radiopharmaceuticals.
Experimental Protocols
The evaluation of this compound-based imaging agents typically follows a standardized set of experiments to determine their efficacy and safety profile.
Radiosynthesis and Quality Control
-
Peptide Synthesis and Conjugation: this compound analogs are synthesized using standard solid-phase peptide synthesis. A bifunctional chelator (e.g., DOTA, NOTA, NODAGA) is then conjugated to the peptide to allow for stable radiometal complexation.
-
Radiolabeling: The chelator-conjugated peptide is incubated with the chosen radionuclide (e.g., 68Ga, 64Cu, 111In) in a suitable buffer at an optimized temperature and pH.
-
Quality Control: Radiochemical purity is assessed using methods like high-performance liquid chromatography (HPLC) and instant thin-layer chromatography (ITLC) to ensure the final product is suitable for in vitro and in vivo studies.
In Vitro Studies
-
Cell Culture: GRPR-positive cancer cell lines, most commonly the human prostate cancer cell line PC-3, are used. GRPR-negative cell lines may be used as controls.
-
Receptor Binding Affinity: Competitive binding assays are performed to determine the half-maximal inhibitory concentration (IC50) of the non-radiolabeled peptide against a known radiolabeled ligand. This measures the affinity of the new analog for the GRPR.
-
Internalization Studies: GRPR-positive cells are incubated with the radiolabeled this compound analog at 37°C for various time points. The amount of radioactivity that is internalized into the cells versus what remains on the cell surface is measured to assess the rate and extent of receptor-mediated endocytosis.
-
Serum Stability: The radiolabeled peptide is incubated in human serum at 37°C for different durations. The stability is then analyzed by HPLC to determine the extent of degradation over time.
In Vivo Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with GRPR-positive tumor cells (e.g., PC-3) to establish tumor xenografts.
-
Biodistribution Studies: The radiolabeled this compound analog is injected intravenously into tumor-bearing mice. At various time points post-injection, the animals are euthanized, and organs of interest (including the tumor) are harvested and weighed. The radioactivity in each organ is measured using a gamma counter, and the uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
PET/SPECT Imaging: Tumor-bearing mice are anesthetized and injected with the radiotracer. Dynamic or static images are acquired at specified time points using a small-animal PET or SPECT scanner. The images provide a visual representation of the radiotracer's distribution and tumor-targeting capabilities.
-
Blocking Studies: To confirm receptor-specific uptake, a separate group of animals is co-injected with an excess of non-radiolabeled this compound analog. A significant reduction in tumor and GRPR-positive organ uptake in this group confirms that the radiotracer's accumulation is receptor-mediated.
Conclusion
The field of this compound-based radiopharmaceuticals is rapidly evolving, with a clear trend towards the development of GRPR antagonists for PET imaging due to their favorable in vivo properties. Agents like [18F]AlF-NODAGA-RM1 and [68Ga]Ga-NOTA-RM26 show great promise with high tumor uptake and good clearance from non-target tissues. SPECT agents, while offering lower resolution, remain valuable for preclinical studies and certain clinical applications. The choice of imaging agent should be guided by the specific research question, available instrumentation, and the desired imaging characteristics. The experimental protocols outlined provide a framework for the preclinical evaluation of novel this compound-based imaging probes.
References
- 1. Radiolabeled this compound derivatives for preclinical oncological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Study of Radiolabeled this compound Analogs for the PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of radiolabeled this compound analogs for the PET imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bombesin: A Procedural Guide for Laboratory Professionals
The proper management and disposal of bioactive peptides like bombesin are critical for ensuring laboratory safety and environmental protection. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is prudent practice to handle all research peptides as potentially hazardous materials due to their biological activity and the potential for unknown toxicological properties.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to general best practices for laboratory peptide waste management.
Essential Handling and Storage Information
Proper handling and storage are the first steps in a safe disposal plan. Adhering to correct storage conditions minimizes degradation and prevents accidental exposure. All personnel should wear appropriate Personal Protective Equipment (PPE) when handling this compound.[4]
| Parameter | Guideline | Source(s) |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). | |
| Storage (Lyophilized Powder) | Store tightly sealed in a dark, dry environment at -20°C for long-term stability. | |
| Storage (Reconstituted Solution) | Aliquot into single-use volumes and store frozen at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | |
| Waste Segregation | Segregate all this compound-contaminated waste from general trash. Separate solid, liquid, and sharp waste streams. |
Step-by-Step Disposal Protocol
The following procedures outline the recommended steps for disposing of this compound waste. The primary principle is to contain and segregate all contaminated materials for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound powder or solutions, ensure you are wearing the proper PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
Step 2: Segregate Waste at the Source
Proper waste segregation is crucial to ensure safe handling and disposal. Use dedicated, clearly labeled waste containers for each type of this compound-contaminated waste.
-
Solid Chemical Waste: For non-sharp consumables.
-
Liquid Chemical Waste: For aqueous solutions and organic solvents.
-
Sharps Waste: For needles, syringes, and contaminated glassware.
Step 3: Solid Waste Disposal
Collect all contaminated solid materials in a dedicated, leak-proof container clearly labeled "this compound Solid Waste" or as required by your institution.
-
Items to Include: Contaminated gloves, pipette tips, absorbent paper, empty vials, and tubes.
-
Procedure: Place items directly into the designated solid waste container. Keep the container sealed when not in use.
Step 4: Liquid Waste Disposal
Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container, typically made of high-density polyethylene (HDPE).
-
Items to Include: Unused or expired this compound solutions, contaminated buffers, and solvents used for reconstitution (e.g., sterile water, acetic acid solutions).
-
Procedure: Carefully pour or pipette liquid waste into the designated container. Do not overfill. The container must be clearly labeled with its contents.
-
Biohazardous Consideration: If this compound was used in experiments involving biological materials (e.g., cell cultures, animal models), the waste must be treated as biohazardous. This may require an initial decontamination step, such as autoclaving, before collection as chemical waste. Consult your institution's biosafety officer for specific procedures.
Step 5: Final Disposal
Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory, away from general traffic. Arrange for pickup and final disposal through your institution's EHS office. The most common and effective method for the final disposal of peptide waste is high-temperature incineration by a licensed waste management facility.
Experimental Protocols for Inactivation
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper segregation and disposal of waste generated from research activities involving this compound.
Caption: Workflow for the safe segregation and disposal of this compound-contaminated laboratory waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bombesin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Bombesin, a widely used tetradecapeptide in research. Adherence to these procedures will help minimize risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous substance by all suppliers, it is crucial to follow standard laboratory safety protocols.[1][2] The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly in its powder form.
| PPE Category | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | NIOSH (US) or EN 166 (EU) |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile). - Laboratory coat. | N/A |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of powder or if ventilation is inadequate. Consult with a safety professional. | NIOSH (US) |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental accuracy.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product received matches the order specifications.
-
Wear appropriate PPE (lab coat and gloves) during inspection.
2. Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Refer to the manufacturer's instructions for optimal storage temperature, which is typically -20°C.
3. Handling and Preparation of Solutions:
-
Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Weighing:
-
Wear all recommended PPE, including eye protection, gloves, and a lab coat.
-
Use a dedicated, clean weighing spatula and vessel.
-
Handle the powder gently to avoid creating dust.
-
-
Dissolving:
-
This compound is soluble in 5% acetic acid.[1]
-
Add the solvent to the weighed this compound powder slowly and mix gently to dissolve.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.
-
4. Spill Management:
-
In case of a spill, avoid breathing any dust.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a powder spill, gently sweep up the material and place it in a suitable, closed container for disposal.[1]
-
For a solution spill, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area with soap and plenty of water.[1]
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure a safe workplace.
-
Unused this compound Powder and Solutions: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter sewers or surface water.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste and disposed of in a designated, sealed container.
Visualizing the Handling Workflow
To provide a clear, at-a-glance overview of the handling process, the following diagram illustrates the logical workflow from receiving the compound to its final disposal.
Caption: Workflow for safe handling of this compound.
By implementing these safety and handling procedures, researchers can confidently work with this compound while maintaining a secure and efficient laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
